molecular formula C26H21BN4O2 B131999 2-(1-trityl-5-tetrazolyl)phenylboronic acid CAS No. 144873-97-2

2-(1-trityl-5-tetrazolyl)phenylboronic acid

Cat. No.: B131999
CAS No.: 144873-97-2
M. Wt: 432.3 g/mol
InChI Key: LCOAZIDDOCSTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-trityl-5-tetrazolyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H21BN4O2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOAZIDDOCSTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438411
Record name 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144873-97-2
Record name 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the development of angiotensin II receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of the 5-phenyltetrazole core, followed by the protection of the tetrazole nitrogen with a trityl group, and concludes with a regioselective ortho-borylation.

Synthesis_Pathway cluster_0 Step 1: 5-Phenyltetrazole Synthesis cluster_1 Step 2: N-Tritylation cluster_2 Step 3: Ortho-lithiation and Borylation Benzonitrile Benzonitrile DMF DMF, 100°C Benzonitrile->DMF SodiumAzide Sodium Azide SodiumAzide->DMF AmmoniumChloride Ammonium Chloride AmmoniumChloride->DMF Phenyltetrazole 5-Phenyltetrazole DMF->Phenyltetrazole [3+2] Cycloaddition DCM_Water DCM/Water, 0-5°C Phenyltetrazole->DCM_Water TritylChloride Trityl Chloride TritylChloride->DCM_Water SodiumCarbonate Sodium Carbonate SodiumCarbonate->DCM_Water PTC Phase Transfer Catalyst PTC->DCM_Water TritylPhenyltetrazole 1-Trityl-5-phenyltetrazole DCM_Water->TritylPhenyltetrazole Protection THF THF, -10°C to -20°C TritylPhenyltetrazole->THF nBuLi n-Butyllithium nBuLi->THF LithiatedIntermediate Ortho-lithiated Intermediate THF->LithiatedIntermediate Lithiation TriisopropylBorate Triisopropyl borate LithiatedIntermediate->TriisopropylBorate Borylation FinalProduct This compound TriisopropylBorate->FinalProduct

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Phenyltetrazole

This procedure outlines the formation of the tetrazole ring via a [3+2] cycloaddition reaction.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 10.3 g (100 mmol) of benzonitrile in 50 ml of DMF.

  • To this solution, add 7.8 g (120 mmol) of sodium azide and 6.4 g (120 mmol) of ammonium chloride.

  • Heat the reaction mixture to 100°C and stir for 5 hours.

  • After cooling to room temperature, filter off the precipitated sodium chloride.

  • Remove the DMF from the filtrate under reduced pressure.

  • Dissolve the solid residue in 100 ml of water and acidify with concentrated hydrochloric acid to a pH of less than 2.

  • The product, 5-phenyltetrazole, will precipitate as crystals.

  • Collect the crystals by filtration, wash with water, and dry.[1]

Step 2: N-tritylation of 5-Phenyltetrazole

This step involves the protection of the 5-phenyltetrazole at the N1 position with a trityl group to direct the subsequent ortho-lithiation.

Materials:

  • 5-Phenyltetrazole

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

  • Trityl chloride

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a round-bottomed flask, prepare a mixture of 100.0 g (0.68 mol) of 5-phenyl-1H-tetrazole and 110.84 g (1.03 mol) of sodium carbonate in 1000 ml of deionized water.

  • Cool the mixture to 0 to 5°C.

  • Add 5.3 g (0.015 mol) of tetrabutylammonium hydrogen sulfate to the flask at 0 to 5°C.

  • In a separate flask, prepare a solution of 228.88 g (0.82 mol) of trityl chloride in 1250 ml of dichloromethane.

  • Add the trityl chloride solution dropwise to the reaction flask while maintaining the temperature at 0 to 5°C.

  • Stir the reaction mixture for 3-4 hours at 0 to 5°C. Monitor the reaction progress by HPLC or TLC.

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 1-trityl-5-phenyltetrazole. The product can be further purified by crystallization.[1]

Step 3: Ortho-lithiation and Borylation of 1-Trityl-5-phenyltetrazole

This final step introduces the boronic acid functionality at the ortho position of the phenyl ring.

Materials:

  • 1-Trityl-5-phenyltetrazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Dissolve 1-trityl-5-phenyltetrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to between -20°C and -10°C.

  • Slowly add one equivalent of n-butyllithium solution dropwise, maintaining the temperature within the specified range.

  • After the addition is complete, stir the mixture for 30 minutes to 1 hour at -10°C to ensure complete lithiation.

  • Cool the reaction mixture to -78°C and add triisopropyl borate dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.[2]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
15-PhenyltetrazoleBenzonitrileSodium azide, Ammonium chlorideDMF1005up to 88-
21-Trityl-5-phenyltetrazole5-PhenyltetrazoleTrityl chloride, Sodium carbonateDCM/Water0-53-4High>98
3This compound1-Trityl-5-phenyltetrazolen-Butyllithium, Triisopropyl borateTHF-20 to RT~12Good-

Note: Yields for steps 2 and 3 are often reported as "high" or "good" in the literature without specific percentages for the isolated, purified product in all cases. The provided data is a compilation from various sources.

Logical Workflow for Synthesis

logical_workflow start Start Materials step1 Synthesize 5-Phenyltetrazole start->step1 Benzonitrile, NaN3, NH4Cl step2 Protect with Trityl Group step1->step2 5-Phenyltetrazole step3 Ortho-lithiation and Borylation step2->step3 1-Trityl-5-phenyltetrazole purification Purification step3->purification Crude Product final_product Final Product purification->final_product

Caption: Logical workflow of the synthesis process.

References

Physicochemical Properties of 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally related analogs, including the de-protected parent compound 2-(tetrazol-5-yl)phenylboronic acid and the foundational molecule, phenylboronic acid, to provide a robust predictive profile. Detailed experimental protocols for determining these key characteristics are also provided to empower researchers in their own investigations.

Chemical Identity and Structure

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a tetrazole ring at the ortho position. The tetrazole ring is protected with a bulky trityl (triphenylmethyl) group on one of its nitrogen atoms. This trityl group is a common protecting group in organic synthesis, known for its steric hindrance and stability under various conditions, though it can be removed under acidic conditions.[1][2] The presence of the boronic acid, tetrazole, and trityl functionalities imparts a unique combination of properties relevant to its potential applications in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules via cross-coupling reactions.[3]

Molecular Structure:

  • IUPAC Name: [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid

  • CAS Number: 144873-97-2[4]

  • Molecular Formula: C₂₆H₂₁BN₄O₂[4]

Predicted and Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound. Where specific data is unavailable, values for analogous compounds are provided for comparison and estimation.

PropertyThis compound2-(Tetrazol-5-yl)phenylboronic acid (De-tritylated Analog)Phenylboronic Acid (Parent Compound)
Molecular Weight 432.3 g/mol [5]189.97 g/mol [6][7]121.93 g/mol [8][9]
Appearance Predicted: White to off-white solidWhite to off-white solid[10]White to yellow powder[8][9]
Melting Point (°C) Data not available148-152[6][7]216-219[11][12]
Solubility Predicted: Soluble in polar organic solvents (e.g., MeOH, Ether, DMSO), poorly soluble in water and nonpolar solvents (e.g., hexanes).[8][13]Data not availableSoluble in methanol, diethyl ether; poorly soluble in water (10 g/L at 20°C).[11][12][13]
pKa Data not availablePredicted: ~4.1 (for tetrazole moiety)[14]8.83[9]

Spectroscopic Data Interpretation

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structural components.

  • ¹H NMR: The spectrum would be complex, showing aromatic protons from the phenylboronic acid ring and the three phenyl rings of the trityl group. The hydroxyl protons of the boronic acid would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons from all four phenyl rings would be visible. The carbon attached to the boron atom would have a characteristic chemical shift.

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids.[15][16][17] A signal consistent with a trigonal sp²-hybridized boron atom is expected.[16] Changes in pH would shift this signal upfield as the boron center transitions to a tetrahedral sp³-hybridized boronate species.[15][17]

  • Mass Spectrometry (MS): Due to the high stability of the trityl cation, a prominent peak corresponding to this fragment (m/z = 243) is often observed in the mass spectra of trityl-containing compounds.[18] This characteristic can be leveraged for mass-tagging applications in combinatorial synthesis.[18][19]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.

Protocol: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm height.[20][21]

  • Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[22]

  • Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[20]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal melts (T₂).[23]

  • Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, perform the determination in triplicate.

Melting_Point_Workflow A Grind Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to ~15°C Below MP C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record T1 (First Drop) E->F G Observe & Record T2 (Fully Liquid) F->G H Report Range: T1 - T2 G->H

Caption: Workflow for melting point determination.
Solubility Determination

Solubility is a critical parameter for reaction setup, purification, and formulation. The dynamic method is a reliable technique for determining solubility in various organic solvents.[24][25]

Protocol: Dynamic Method

  • Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer.[24][26]

  • Heating and Stirring: Begin stirring and slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).[24][26]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.[25]

  • Determine Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.[24]

  • Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[24]

Solubility_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Solute & Solvent B Add to Jacketed Vessel A->B C Heat Slowly with Stirring B->C D Monitor Turbidity C->D E Record Temperature at Clear Point D->E F Repeat for Different Compositions E->F G Construct Solubility Curve F->G

Caption: Workflow for dynamic solubility determination.
pKa Determination

The pKa value is essential for understanding the acidic nature of the boronic acid and its behavior in different pH environments. Potentiometric titration is a standard method for this determination.[27][28]

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed sample of the boronic acid in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is low) of known volume.[27]

  • Apparatus Setup: Calibrate a pH electrode with standard buffer solutions (e.g., pH 4 and 7). Immerse the calibrated electrode into the sample solution placed on a magnetic stirrer.[27]

  • Titration: Add a standardized solution of a strong base (e.g., 0.05 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[27][28]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This point can be determined accurately from the first derivative of the titration curve (ΔpH/ΔV), which shows the inflection point corresponding to full neutralization.[27]

  • Reporting: For accuracy, perform at least three titrations and report the average pKa value with the standard deviation.[28]

pKa_Determination start Dissolve Weighed Sample calibrate Calibrate pH Electrode start->calibrate titrate Titrate with Standard Base calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Logical flow for pKa determination.

Stability and Storage

Boronic acids are susceptible to degradation, particularly through dehydration to form cyclic trimeric anhydrides (boroxines).[29] The presence of moisture can facilitate this process. Additionally, oxidation can lead to cleavage of the carbon-boron bond (protodeboronation).[29]

Recommended Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, often under refrigeration (2-8°C).[6][7][10]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[29]

Potential Applications and Reactivity

The primary utility of phenylboronic acids lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8][13] The title compound serves as a precursor for synthesizing complex biaryl tetrazoles, which are important scaffolds in medicinal chemistry, for instance, in the development of angiotensin II receptor blockers.[3] The trityl group acts as a protecting group for the tetrazole nitrogen, which can be removed in a subsequent synthetic step.[30][31]

Suzuki_Coupling Reactant1 2-(1-Trityl-5-tetrazolyl) -phenylboronic acid Catalyst Pd(0) Catalyst + Base Reactant1->Catalyst Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Catalyst Product Biaryl Tetrazole Product Catalyst->Product Suzuki-Miyaura Coupling

Caption: Application in Suzuki-Miyaura coupling.

References

Structure Elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of the antihypertensive drug Irbesartan. This document details the physicochemical properties, synthesis, and analytical characterization of the compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from patents and chemical databases to provide a thorough understanding of the molecule's structure. While specific spectral data remains proprietary or unpublished, this guide outlines the expected analytical outcomes and provides detailed experimental protocols for its synthesis and characterization based on established chemical principles and related compounds.

Introduction

This compound (Figure 1) is a complex organic molecule that plays a crucial role as a registered starting material in the production of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1] The molecule's structure combines a phenylboronic acid moiety, a tetrazole ring, and a bulky trityl protective group. Accurate structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide will cover the essential aspects of its structure, synthesis, and the analytical techniques used for its elucidation.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid[2]
CAS Number 144873-97-2[3]
Molecular Formula C₂₆H₂₁BN₄O₂[2]
Molecular Weight 432.28 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in organic solvents such as THF, DMF[1]

Synthesis

The synthesis of this compound is a multi-step process that is described in several patents related to the manufacturing of Irbesartan.[1] The general synthetic pathway involves the formation of the tetrazole ring, followed by the introduction of the boronic acid group.

Synthetic Workflow

The synthesis typically starts from 2-cyanobiphenyl, which undergoes a cycloaddition reaction with an azide source to form the tetrazole ring. The tetrazole is then protected with a trityl group, followed by a metal-halogen exchange and reaction with a borate ester to yield the final boronic acid.

Synthesis_Workflow A 2-Cyanobiphenyl B 5-(2-Biphenyl)tetrazole A->B 1. NaN3, NH4Cl C 5-(2-Biphenyl)-1-trityl-1H-tetrazole B->C 2. Trityl Chloride, Base D This compound C->D 3. n-BuLi, B(OiPr)3 4. H3O+

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-(2-Biphenyl)tetrazole
  • To a solution of 2-cyanobiphenyl (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into acidified water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 5-(2-biphenyl)tetrazole.

Experimental Protocol: Synthesis of 5-(2-Biphenyl)-1-trityl-1H-tetrazole
  • Suspend 5-(2-biphenyl)tetrazole (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the suspension.

  • Add a solution of trityl chloride (1.1 equivalents) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-(2-biphenyl)-1-trityl-1H-tetrazole.

Experimental Protocol: Synthesis of this compound
  • Dissolve 5-(2-biphenyl)-1-trityl-1H-tetrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring for 2 hours at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by recrystallization to afford this compound.

Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trityl-H (aromatic)7.10 - 7.40 (m, 15H)140 - 145 (ipso-C), 127 - 130 (aromatic CH)
Phenyl-H (aromatic)7.50 - 7.90 (m, 4H)130 - 135 (aromatic CH)
B(OH)₂8.0 - 8.5 (br s, 2H)-
C-B-~135 (ipso-C)
Tetrazole-C-~160
Trityl-C (quaternary)-~80

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to identify chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

Technique Expected m/z Fragment
ESI-MS (+)433.1832 [M+H]⁺Molecular Ion
ESI-MS (+)243.1182[Trityl]⁺
ESI-MS (-)431.1675 [M-H]⁻Molecular Ion

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. Although no crystal structure for this specific compound is publicly available, this technique would be essential for unambiguous structural confirmation.

Experimental Protocol: X-ray Crystallography

  • Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in a suitable solvent system.

  • Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K).

  • Solve and refine the crystal structure using appropriate crystallographic software.

Role in Drug Development: Irbesartan Synthesis

This compound is a key building block in the synthesis of Irbesartan. It participates in a Suzuki coupling reaction with a suitable spiro-imidazole derivative.

Irbesartan_Synthesis_Pathway A This compound C Trityl-Irbesartan A->C Suzuki Coupling (Pd catalyst, Base) B 2-Butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one B->C D Irbesartan C->D Deprotection (Acidic conditions)

Caption: Role of this compound in Irbesartan synthesis.

This Suzuki coupling step is a critical C-C bond-forming reaction that constructs the biphenyl core of the Irbesartan molecule.[1] The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions, and is removed in the final step of the synthesis under acidic conditions to yield the active pharmaceutical ingredient.

Conclusion

The structure elucidation of this compound relies on a combination of synthetic organic chemistry and modern analytical techniques. While a complete, publicly available dataset for its characterization is lacking, this guide provides a robust framework for its synthesis and the expected analytical outcomes based on its chemical structure and the characterization of analogous compounds. A thorough understanding of the structure and purity of this key intermediate is paramount for the consistent and high-quality manufacturing of Irbesartan. Further research and publication of detailed experimental data would be beneficial to the scientific community.

References

A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS: 144873-97-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in pharmaceutical synthesis. It covers the compound's chemical and physical properties, safety and handling protocols, and its critical role in the manufacturing of angiotensin II receptor antagonists, supported by detailed experimental methodologies and workflow diagrams.

Compound Identification and Properties

This compound is a complex organic molecule primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The trityl group serves as a bulky protecting group for the tetrazole ring, preventing unwanted side reactions, while the boronic acid moiety is strategically positioned for carbon-carbon bond formation via cross-coupling reactions.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 144873-97-2[1]
IUPAC Name [2-(1-trityltetrazol-5-yl)phenyl]boronic acid
Molecular Formula C₂₆H₂₁BN₄O₂[2][3]
Synonyms [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid; Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]-[3]
InChIKey LCOAZIDDOCSTQX-UHFFFAOYSA-N[4]

| Canonical SMILES | B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O[4] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 432.28 g/mol [3]
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available

| Storage Conditions | Sealed in a dry place, at room temperature[3] or in a cool, well-ventilated area.[5] |

Safety and Handling

This compound is classified as a flammable solid and can cause serious eye irritation. It is also harmful if swallowed and may cause respiratory irritation.[2][5] Proper handling and storage are crucial to ensure laboratory safety.

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard H228 Flammable solid[2][5]
H302 Harmful if swallowed[2][5]
H319 Causes serious eye irritation[2][5]
H335 May cause respiratory irritation[2]
Prevention P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
Storage P403+P233 Store in a well-ventilated place. Keep container tightly closed.[5]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Safe Handling Protocol:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Use non-sparking tools and ground equipment to prevent electrostatic discharge.[5]

  • Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling.[5]

Role in Pharmaceutical Synthesis: The Irbesartan Pathway

This compound is a pivotal intermediate in the synthesis of Irbesartan, a potent antihypertensive drug.[6] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid couples with an aryl halide to form the core biphenyl structure of the final API.[6][7] The trityl group is subsequently removed in a deprotection step.[6]

G Figure 1. Simplified Synthetic Pathway for Irbesartan start 5-Phenyl-1-trityl- 1H-tetrazole target 2-(1-trityl-5-tetrazolyl) phenylboronic acid (CAS: 144873-97-2) start->target Borylation (e.g., with borate ester + base) intermediate Trityl Irbesartan target->intermediate Suzuki Coupling (Pd catalyst) partner 2-butyl-3-(4'-bromobenzyl)- 1,3-diazaspiro[4,4]non-1-ene-4-one final Irbesartan (Final API) intermediate->final Deprotection (Acid Hydrolysis)

Simplified synthetic pathway for Irbesartan.

Key Experimental Protocols

The successful use of this compound hinges on precise execution of its synthesis and subsequent coupling reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature describing the conversion of the protected phenyltetrazole to the corresponding boronic acid.[6]

  • Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-phenyl-1-trityl-1H-tetrazole in an appropriate anhydrous solvent (e.g., THF).

  • Borylation: Cool the solution to a low temperature (e.g., 0 to 5°C).[6] Add a suitable borate, such as a trialkyl borate, followed by a strong base (e.g., an organolithium reagent like n-BuLi).

  • Reaction Monitoring: Stir the mixture for 3-4 hours at the reduced temperature.[6] Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Quenching and Workup: Once the reaction is complete, carefully quench the mixture with an acidic aqueous solution. Allow the mixture to warm to room temperature.

  • Extraction and Isolation: Perform a liquid-liquid extraction to separate the product into an organic phase. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Trityl Irbesartan Synthesis

This generalized protocol describes the coupling of the boronic acid with its partner to form the biphenyl backbone.[6][7]

  • Reaction Setup: To a reaction vessel, add this compound, the aryl halide partner (e.g., 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed complex like Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8]

  • Solvent System: Add a suitable solvent system. This is often a two-phase system, such as a mixture of an organic solvent (e.g., THF, DME, Toluene) and an aqueous solution of the base.[7]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature typically between 60-110°C. The optimal temperature depends on the specific substrates and catalyst used.[8]

  • Monitoring and Workup: Monitor the reaction by TLC or HPLC until the starting materials are consumed. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. The resulting crude Trityl Irbesartan can be purified via column chromatography or recrystallization.

G Figure 2. General Suzuki-Miyaura Cross-Coupling Workflow setup Reaction Setup (Inert Atmosphere) reagents Combine: - Boronic Acid (144873-97-2) - Aryl Halide Partner - Palladium Catalyst - Base - Solvent setup->reagents reaction Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Progress (TLC, HPLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Isolated Product analysis->product

General experimental workflow for a Suzuki-Miyaura reaction.

Analytical Characterization

The identity, purity, and stability of this compound and its reaction products are confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and monitoring reaction progress. In one documented synthesis, the product, 2-[5-(1-trityl-1H-tetrazol)phenylboronic acid], had a retention time of 19.55 minutes under specific conditions, distinct from the starting material's retention time of 23.654 minutes.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound, ensuring the correct placement of the boronic acid group and the integrity of the trityl-protected tetrazole ring.

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) provides confirmation of the molecular weight (432.28 g/mol ), further verifying the compound's identity.[3][9]

Conclusion

This compound (CAS: 144873-97-2) is a specialized and indispensable intermediate for the synthesis of complex pharmaceutical agents, most notably Irbesartan. Its design, featuring a protected tetrazole and a reactive boronic acid, makes it perfectly suited for modern synthetic strategies like the Suzuki-Miyaura coupling. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for researchers and chemists in the field of drug development and manufacturing.

References

Molecular weight and formula of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary utility lies in its role as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs commonly known as "sartans," which are pivotal in the management of hypertension. The unique structural combination of a trityl-protected tetrazole and a phenylboronic acid moiety makes it an ideal precursor for constructing the complex biphenyl-tetrazole scaffold characteristic of drugs like Losartan and Irbesartan through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.

Core Compound Data

The fundamental properties of this compound are summarized below.

PropertyValueCitations
Chemical Formula C₂₆H₂₁BN₄O₂[1]
Molecular Weight 432.3 g/mol [1]
CAS Number 144873-97-2[2]
Appearance White to off-white solid
IUPAC Name [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid

Synthetic Pathway and Application

The primary application of this compound is as a building block in the synthesis of angiotensin II receptor blockers (ARBs). The general synthetic strategy involves a two-step process:

  • Synthesis of the Boronic Acid: The compound is typically synthesized via a directed ortho-metalation of N-trityl-5-phenyltetrazole. This involves the use of a strong organolithium base to deprotonate the phenyl ring at the position ortho to the tetrazole, followed by quenching with a borate ester.[3]

  • Suzuki-Miyaura Coupling: The resulting boronic acid serves as the organoboron coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction with a suitable functionalized aryl halide to construct the final biphenyl structure of the target sartan drug.[3]

The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions and can be removed in the final stages of the synthesis under acidic conditions.

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis and application of this compound.[3]

Synthesis of this compound

This procedure is based on the directed ortho-metalation of 2-trityl-5-phenyltetrazole.[3]

Materials:

  • 2-Trityl-5-phenyltetrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 2-trityl-5-phenyltetrazole in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, ensuring the temperature remains below -70 °C.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by trituration or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a white solid.

Suzuki-Miyaura Coupling for Losartan Synthesis

This protocol outlines the use of the synthesized boronic acid in a palladium-catalyzed cross-coupling reaction to form the biphenyl core of Losartan.[3]

Materials:

  • This compound

  • 4'-(Bromomethyl)-2-cyanobiphenyl (or a suitable imidazole derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous Potassium Carbonate)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the aryl bromide partner (1.1 equivalents), and the base (e.g., 2 M aqueous potassium carbonate, 2.0 equivalents).

  • The vessel is charged with the solvent (e.g., toluene), and the mixture is degassed by bubbling with an inert gas for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.

  • The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the coupled biphenyl product.

Visualized Workflows

The following diagrams illustrate the key synthetic processes involving this compound.

Caption: Synthesis of the target boronic acid.

Suzuki_Coupling_Workflow boronic_acid This compound catalyst Pd Catalyst + Base boronic_acid->catalyst aryl_halide Aryl Halide (e.g., 4'-(Bromomethyl)-2-cyanobiphenyl) aryl_halide->catalyst coupled_product Trityl-Protected Sartan Precursor catalyst->coupled_product Suzuki-Miyaura Coupling final_product Final 'Sartan' Drug (e.g., Losartan) coupled_product->final_product Deprotection (Acid)

Caption: Application in Suzuki-Miyaura coupling.

References

A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of angiotensin II receptor antagonists such as Losartan. This document details its chemical properties, a plausible synthetic protocol, and an analysis of its expected spectroscopic data (NMR, IR, MS).

Chemical Properties
PropertyValueReference
CAS Number 144873-97-2[1]
Molecular Formula C₂₆H₂₁BN₄O₂[1]
Molecular Weight 432.28 g/mol [1]
IUPAC Name [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid[2]
Synonyms [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid, Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]-[1]

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on general procedures for the formation of boronic acids from aryl halides. This compound is a known intermediate in the synthesis of pharmaceuticals like Irbesartan.[3]

Materials:

  • 5-(2-bromophenyl)-1-trityl-1H-tetrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-(2-bromophenyl)-1-trityl-1H-tetrazole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural fragments: the trityl group, the tetrazole ring, and the ortho-substituted phenylboronic acid moiety. Spectroscopic data for the related compound phenylboronic acid is available for comparison.[4]

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2s (broad)2HB(OH)₂
~7.8 - 7.9m1HAr-H
~7.2 - 7.6m18HAr-H (Trityl and Phenyl)

Note: The protons of the phenylboronic acid moiety are expected to be in the aromatic region, with potential for complex splitting patterns due to ortho-substitution. The 15 protons of the trityl group will likely appear as a complex multiplet.

¹³C NMR Spectroscopy
  • Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~164C (Tetrazole)
~144C (Trityl quaternary)
~127 - 135C (Aromatic)
~82C (Trityl ipso)
~130 (broad)C-B

Note: The carbon attached to the boron atom often shows a broad signal and can sometimes be difficult to observe.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretch (B(OH)₂)
~3100 - 3000MediumC-H stretch (Aromatic)
~1600, ~1490, ~1450Medium-StrongC=C stretch (Aromatic)
~1350StrongB-O stretch
~1100 - 1000MediumTetrazole ring vibrations
~750, ~700StrongC-H bend (Aromatic)

Note: The broad O-H stretch is characteristic of the boronic acid group. The spectrum for the related phenylboronic acid shows similar characteristic peaks.[5]

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: m/z 433.18

Predicted Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A common fragmentation for tetrazoles involves the loss of a nitrogen molecule (N₂).[6]

  • Loss of the Trityl Group: A major fragmentation pathway would likely involve the cleavage of the trityl group, leading to a stable trityl cation at m/z 243.

  • Loss of Boronic Acid Group: Fragmentation may also occur with the loss of the boronic acid moiety.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway start 5-(2-bromophenyl)-1-trityl-1H-tetrazole intermediate Lithium-halogen exchange start->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Discovery and History of Tetrazole-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of tetrazole-containing phenylboronic acids. This unique class of compounds results from the strategic fusion of two critical pharmacophores: the tetrazole ring, a metabolically stable bioisostere of the carboxylic acid group, and the phenylboronic acid moiety, renowned for its role in enzyme inhibition and its utility in carbon-carbon bond formation. We will explore the historical context of each component, the rationale behind their combination, key synthetic methodologies, and their applications in medicinal chemistry and materials science. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as an essential resource for professionals in drug discovery and organic synthesis.

Introduction: The Convergence of Two Pharmacophores

The development of tetrazole-containing phenylboronic acids is not marked by a single discovery but by the logical and innovative convergence of two well-established fields in medicinal chemistry.

1.1 The Tetrazole Moiety: A Carboxylic Acid Mimic

The first tetrazole derivative was synthesized in 1885 by the Swedish chemist J.A. Bladin.[1][2] For decades, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has been a cornerstone in medicinal chemistry.[3][4] Its primary role is to act as a bioisostere—a metabolically stable substitute—for the carboxylic acid functional group.[5] This is due to its similar pKa, planar structure, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylate group with biological receptors.[4] This substitution can improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity and metabolic resistance. Today, the tetrazole moiety is a key component in numerous FDA-approved drugs.[1]

1.2 The Phenylboronic Acid Moiety: A Versatile Chemical Tool

Boronic acids, particularly phenylboronic acids, have gained immense prominence in both organic synthesis and pharmacology. Their utility was famously highlighted by the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds.[6] In medicinal chemistry, the boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites.[7] This property makes boronic acids effective as transition-state analog inhibitors.[7] The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the US FDA in 2003 for treating multiple myeloma solidified the therapeutic potential of this class of compounds.[7]

1.3 Rationale for Combination

The integration of a tetrazole ring and a phenylboronic acid into a single molecule is a deliberate design strategy. This combination yields a bifunctional scaffold with compelling properties:

  • Enhanced Biological Targeting: The tetrazole group can engage with receptors that typically bind carboxylates, while the boronic acid can form covalent bonds with nearby enzymatic residues, potentially leading to high-affinity and selective inhibitors.

  • Synthetic Versatility: These compounds serve as powerful building blocks. The boronic acid group is primed for Suzuki-Miyaura coupling reactions, allowing for the construction of complex biaryl structures, which are common in pharmaceuticals.[8][9]

  • Modulated Physicochemical Properties: The acidic tetrazole group can improve solubility and other drug-like properties.[4]

Rational_Design cluster_0 Parent Moieties cluster_2 Resulting Compound & Applications Boronic_Acid Phenylboronic Acid BA_Prop • Enzyme Inhibition • Suzuki Coupling Reactant Boronic_Acid->BA_Prop Provides Tetrazole Tetrazole Ring Tet_Prop • Carboxylic Acid Bioisostere • Metabolic Stability Tetrazole->Tet_Prop Provides midpoint BA_Prop->midpoint Tet_Prop->midpoint Hybrid Tetrazole-Containing Phenylboronic Acid Apps • Drug Discovery • Organic Synthesis • Sensor Technology Hybrid->Apps Enables midpoint->Hybrid Rational Combination

Key Experimental Protocols

The synthesis and application of these compounds rely on established and robust chemical transformations. Below are detailed methodologies for their synthesis and a primary application.

2.1 Protocol: Synthesis via [3+2] Cycloaddition

The most versatile method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] This protocol outlines the synthesis starting from a cyanophenylboronic acid derivative.

Objective: To synthesize a tetrazole-containing phenylboronic acid from a corresponding cyanophenylboronic acid.

Materials:

  • Cyanophenylboronic acid derivative (e.g., 3-cyanophenylboronic acid) (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 equiv)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel suitable for heating under reflux with a condenser

Procedure:

  • Setup: To a round-bottom flask, add the cyanophenylboronic acid derivative, sodium azide, and triethylamine hydrochloride.

  • Solvent Addition: Add anhydrous toluene or DMF to the flask to create a suspension.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add 1M HCl to the cooled mixture and stir. The pH should be adjusted to ~2-3 to protonate the tetrazole ring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure tetrazole-containing phenylboronic acid.

Synthesis_Workflow start Start: Reactants reactants Cyanophenylboronic Acid Sodium Azide (NaN₃) Et₃N·HCl in Toluene start->reactants reaction Heat to Reflux (100-110 °C, 12-24h) reactants->reaction workup Cool & Acidify (1M HCl to pH 2-3) reaction->workup extraction Extract with Ethyl Acetate (3x) workup->extraction purify Dry, Concentrate, & Purify extraction->purify end Product: Tetrazole-Phenylboronic Acid purify->end

2.2 Protocol: Suzuki-Miyaura Cross-Coupling Application

This protocol describes the use of a tetrazole-containing phenylboronic acid as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl product.[8][9]

Objective: To synthesize a biaryltetrazole by coupling a tetrazole-containing phenylboronic acid with an aryl halide.

Materials:

  • Tetrazole-containing phenylboronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or DMF/Water)[9]

  • Schlenk flask or microwave vial

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • Setup: To a Schlenk flask, add the aryl halide, tetrazole-containing phenylboronic acid, palladium catalyst, and base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude biaryltetrazole product by column chromatography on silica gel.

Mechanism of Action: Enzyme Inhibition

A primary application of these compounds in drug development is as enzyme inhibitors. The boronic acid group acts as a transition-state analog, forming a reversible, covalent bond with a key catalytic residue, often a serine, in the enzyme's active site.

Enzyme_Inhibition

Quantitative Data on Biological Activity

The true value of tetrazole-containing phenylboronic acids is realized when they are incorporated into larger, biologically active molecules. The following table presents data from a study on derivatives of Valsartan, an angiotensin-II receptor antagonist used to treat hypertension. These complex molecules, which contain a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] core, are synthesized using tetrazole-phenylboronic acid building blocks and demonstrate the therapeutic potential unlocked by this scaffold.[10]

Compound IDDescription of Ester ModificationUrease Inhibition IC₅₀ (µM)[10]Antihypertensive Activity (% Reduction in BP)[10]
AV0 (Valsartan) Parent Drug (Carboxylic Acid)45.6 ± 1.235.1 ± 0.8
AV1 2-oxo-1,2-diphenylethyl ester25.4 ± 0.628.3 ± 0.5
AV2 4-acetylphenyl ester33.2 ± 0.940.2 ± 0.9
AV3 4-formyl-2-methoxyphenyl ester19.8 ± 0.445.6 ± 1.1
AV4 2,3-dihydroxyphenyl ester15.2 ± 0.330.1 ± 0.7
AV9 4-hydroxyphenyl ester21.5 ± 0.542.8 ± 1.0
Thiourea Standard Urease Inhibitor22.4 ± 0.7N/A

Data represents the mean ± standard deviation. BP denotes Blood Pressure. The study evaluated a broader series of compounds (AV1-AV11).[10]

Conclusion and Future Outlook

The history of tetrazole-containing phenylboronic acids is a clear example of rational drug design, combining the advantageous properties of two distinct chemical motifs. The journey from the initial synthesis of tetrazoles in the 19th century to the modern-day application of boronic acids in targeted therapies has culminated in the creation of this powerful and versatile chemical scaffold. Their proven utility as synthetic building blocks in Suzuki-Miyaura coupling and their potential for designing novel enzyme inhibitors ensure their continued relevance.[8][11] Future research will likely focus on exploring new derivatives for a wider range of biological targets, developing more efficient and greener synthetic routes, and expanding their use in materials science, such as in the development of advanced chemical sensors.[11]

References

Role of the trityl protecting group in phenylboronic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Trityl Protecting Group in Phenylboronic Acid Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of the trityl (Tr) protecting group in the synthesis and application of functionalized phenylboronic acid compounds. It covers the underlying principles, experimental protocols, and applications in drug discovery and development, with a focus on providing actionable data and methodologies for laboratory use.

Executive Summary

Phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. When these compounds bear additional functional groups (e.g., hydroxyl, amino, or thiol), a robust protecting group strategy is often necessary to achieve selective transformations. The trityl group, a bulky and acid-labile protecting group, offers a powerful solution for the temporary masking of these functionalities. Its primary role in this context is to enable an orthogonal protection strategy , allowing for the manipulation of the boronic acid moiety (or other parts of the molecule) while the trityl-protected group remains intact. This guide details the rationale for this strategy, provides generalized experimental protocols for the protection and deprotection of functionalized phenylboronic acids, and explores applications in areas such as PROTACs and advanced molecular architectures.

The Trityl Protecting Group: A Primer

The trityl group (triphenylmethyl, Trt) is a sterically demanding protecting group primarily used for primary alcohols, amines, and thiols.[1] Its bulkiness provides high selectivity for less hindered functional groups.[1] The key characteristic of the trityl group is its lability under acidic conditions, which proceeds via the formation of a highly stable trityl cation.[1][2] This allows for its removal under mild acidic conditions that often leave other protecting groups, such as silyl ethers or base-labile groups, unaffected.

Mechanism of Protection and Deprotection

Protection is typically achieved by reacting the functional group (e.g., a hydroxyl group on a phenylboronic acid derivative) with trityl chloride (TrCl) in the presence of a base like pyridine or triethylamine.[1] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[1] The reaction proceeds through an SN1 mechanism involving the formation of the trityl cation.[1]

Deprotection is readily accomplished with Brønsted acids (e.g., trifluoroacetic acid (TFA), formic acid) or Lewis acids (e.g., BF3·OEt2).[1][2] The rate of deprotection can be tuned by introducing electron-donating groups (e.g., methoxy) onto the phenyl rings of the trityl group, which further stabilize the carbocation intermediate.[1]

Orthogonal Protection Strategy in Phenylboronic Acid Chemistry

The primary role of the trityl group in the context of phenylboronic acid compounds is to facilitate an orthogonal protection strategy. This is crucial when a multi-step synthesis involves reactions that are incompatible with a free hydroxyl, amino, or thiol group, or when the boronic acid itself needs to be protected under different conditions.

A common scenario involves the protection of a functional group on a phenylboronic acid with a trityl group, followed by a Suzuki-Miyaura coupling reaction, and subsequent deprotection of the trityl group to unmask the functional group for further elaboration. The boronic acid moiety is often protected as a pinacol ester to enhance its stability and ease of handling during these steps.[3]

Orthogonal_Protection_Workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product Start Functionalized Phenylboronic Acid Protection Trityl Protection of -OH, -NH2, or -SH Start->Protection TrCl, Base Reaction Suzuki Coupling or other transformations Protection->Reaction Pd Catalyst, Base Deprotection Acidic Deprotection of Trityl Group Reaction->Deprotection TFA or H+ End Elaborated Product Deprotection->End

Experimental Protocols

The following are generalized protocols for the trityl protection of functional groups on phenylboronic acids and their subsequent deprotection. It is recommended to first protect the boronic acid as a pinacol ester to ensure stability during the tritylation step.

Trityl Protection of Hydroxy- or Aminophenylboronic Acid Pinacol Esters

This protocol is based on standard procedures for the tritylation of phenols and anilines.[1][4]

Materials:

  • Hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv)

  • Trityl chloride (1.1 - 1.5 equiv)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (Et3N, 2.0-3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)

  • Methanol (for quenching)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv) and DMAP (if used) in anhydrous pyridine or DCM.

  • Add triethylamine (if using DCM as the solvent).

  • Add trityl chloride in portions to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature, or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired trityl-protected phenylboronic acid pinacol ester.

Deprotection of Trityl Group from Phenylboronic Acid Derivatives

This protocol outlines the acidic removal of the trityl group.[2][5]

Materials:

  • Trityl-protected phenylboronic acid derivative (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically a 2-10% solution in DCM) or formic acid (88-97%)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the trityl-protected compound (1.0 equiv) in dichloromethane.

  • At room temperature, add the TFA solution dropwise to the stirred solution. Alternatively, treat the compound with cold formic acid.[1]

  • Monitor the reaction by TLC. Deprotection is often rapid, typically completing within 30 minutes to a few hours.[5]

  • Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The triphenylmethanol byproduct is typically easily separated.[5]

// Define molecules with placeholders for images (using labels for now) Start [label="Starting Material\n(HO-Ph-B(pin))", image="dummy.png"]; // Replace with actual image Protected [label="Trityl-Protected Intermediate\n(TrO-Ph-B(pin))", image="dummy.png"]; Coupled [label="Suzuki Coupling Product\n(TrO-Ph-Aryl)", image="dummy.png"]; Deprotected [label="Final Product\n(HO-Ph-Aryl)", image="dummy.png"];

// Arrange nodes Start -> Protected [label=" TrCl, Base "]; Protected -> Coupled [label=" Aryl-X, Pd(0) "]; Coupled -> Deprotected [label=" H+ (e.g., TFA) "];

// Style nodes and edges node [fillcolor="#FFFFFF", style="filled"]; edge [arrowhead=normal]; } .dot Figure 2: Chemical transformations in a trityl-based orthogonal protection strategy.

Quantitative Data

The following tables summarize typical conditions and yields for trityl protection and deprotection reactions. While specific data for phenylboronic acid substrates is scarce in the literature, the reactivity is expected to be comparable to other phenolic and anilinic compounds.

Table 1: Trityl Protection Conditions and Yields

Substrate TypeReagentsSolventTemp.TimeYield (%)Reference
Primary AlcoholTrCl, Pyridine, DMAPPyridineRTOvernight>90[1]
PhenolTrCl, Et3NDCMRT12-24 h85-95General
Primary AmineTrCl, Et3NDCMRT4-12 h80-95General

Table 2: Trityl Deprotection Conditions and Yields

Protecting GroupReagent(s)SolventTemp.TimeYield (%)Reference
Trityl (Ether)2-5% TFADCMRT30 min - 2 h>90[5]
Trityl (Ether)97% Formic AcidNeatRT3 min85-95[1]
Trityl (Ether)BF3·OEt2CHCl3/MeOHRT45 min~93[1]
Trityl (Amine)10% TFADCMRT1-4 h>90General

Applications in Drug Discovery and Development

The strategic use of trityl-protected phenylboronic acids is particularly relevant in the synthesis of complex molecules for drug discovery, such as Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The synthesis of PROTACs often involves multiple steps where orthogonal protection is essential. A trityl-protected functionalized phenylboronic acid can serve as a versatile building block in PROTAC assembly. For example, the boronic acid moiety can be used in a Suzuki coupling to build the core structure, while the trityl-protected group can be deprotected at a later stage to attach the linker or another part of the molecule.

Phenylboronic Acids as ROS-Responsive Moieties

Phenylboronic acids and their esters are sensitive to reactive oxygen species (ROS).[7] This property is being exploited to design "caged" or "pro-PROTACs" that are activated in the high-ROS environment of tumor cells. In such a design, a phenylboronic acid derivative can mask a critical functional group (e.g., a phenol or amine) of the PROTAC, rendering it inactive. Upon exposure to ROS (like H2O2), the carbon-boron bond is cleaved, uncaging the active PROTAC. While not directly involving a trityl group on the boronic acid itself, a trityl group could be used elsewhere in the molecule as an orthogonal protecting group during the synthesis of such a complex system.

PROTAC_Activation_Workflow cluster_extracellular Tumor Microenvironment cluster_intracellular Intracellular Space Inactive_PROTAC Inactive 'Caged' PROTAC (with Phenylboronic Acid moiety) Active_PROTAC Active PROTAC Inactive_PROTAC->Active_PROTAC ROS-mediated C-B bond cleavage ROS High Levels of Reactive Oxygen Species (ROS) Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex Active_PROTAC->Ternary_Complex Recruitment Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Targeting

Conclusion

The trityl group serves as a valuable tool in the synthesis of functionalized phenylboronic acid compounds, primarily by enabling orthogonal protection strategies. Its steric bulk and acid lability allow for the selective masking and deprotection of hydroxyl, amino, and thiol groups, thereby facilitating complex, multi-step synthetic sequences. This is of particular importance in the construction of sophisticated molecular architectures for drug discovery, including the development of next-generation therapeutics like PROTACs. The combination of the versatile reactivity of phenylboronic acids with the robust and reliable nature of the trityl protecting group provides a powerful strategic advantage for researchers and drug development professionals.

References

An In-depth Technical Guide to the Formation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism and synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the production of angiotensin II receptor blockers (ARBs). This document outlines the core synthetic pathway, delves into the reaction mechanism, presents quantitative data from cited literature, and provides detailed experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various sartans, a class of drugs used to treat hypertension. Its formation involves a multi-step process that begins with the protection of 5-phenyl-1H-tetrazole, followed by a directed ortho-metalation and subsequent borylation. The bulky trityl protecting group plays a dual role: it prevents unwanted side reactions at the tetrazole ring and directs the metalation to the ortho position of the phenyl ring, enabling the regioselective introduction of the boronic acid moiety.

Core Synthetic Pathway

The formation of this compound is typically achieved in two main steps:

  • Tritylation of 5-phenyl-1H-tetrazole: The acidic proton on the tetrazole ring of 5-phenyl-1H-tetrazole is substituted with a trityl (triphenylmethyl) protecting group. This is generally accomplished by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a base.

  • Directed ortho-lithiation and Borylation: The resulting 5-phenyl-1-trityl-1H-tetrazole undergoes a directed ortho-lithiation, where a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the tetrazolyl group. This is followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.[1]

Mechanistic Elucidation

The core mechanism hinges on the principles of directed ortho-metalation (DoM). The tetrazolyl group, particularly when N-protected, acts as a powerful directing group.

Step 1: Tritylation

The reaction begins with the deprotonation of 5-phenyl-1H-tetrazole by a base to form a tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride in a standard SN2 reaction to form 5-phenyl-1-trityl-1H-tetrazole.

Step 2: Directed ortho-Lithiation and Borylation

This step is the cornerstone of the regioselective synthesis.

  • Coordination: The organolithium reagent, typically n-butyllithium which exists as an aggregate, is believed to coordinate with the nitrogen atoms of the tetrazole ring. This coordination brings the highly basic alkyl group in close proximity to the ortho-protons of the phenyl ring.

  • Deprotonation (Lithiation): The coordinated base then abstracts an ortho-proton, forming a resonance-stabilized aryllithium intermediate. This step is kinetically favored due to the proximity effect established by the initial coordination.

  • Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate borate complex (an "ate" complex).

  • Hydrolysis: Finally, acidic workup protonates the oxygen atoms and cleaves the alkoxy groups from the borate complex, yielding the final this compound.

Data Presentation

The following tables summarize quantitative data extracted from representative experimental protocols found in the patent literature.

Table 1: Synthesis of 5-phenyl-1-trityl-1H-tetrazole

ReactantMolecular Weight ( g/mol )MolesMass/VolumeSource
5-phenyl-1H-tetrazole146.150.68100.0 g[2]
Sodium Carbonate105.991.03110.84 g[2]
Tetrabutyl Ammonium Bromide322.370.0155.0 g[2]
Trityl Chloride278.780.82228.88 g[2]
Dichloromethane--1250 mL[2]
Deionized Water--1000 mL[2]
Product Yield (%) Retention Time (HPLC)
5-phenyl-1-trityl-1H-tetrazoleNot explicitly stated23.654 min[2]

Table 2: Synthesis of this compound

ReactantMolecular Weight ( g/mol )MolesMass/VolumeSource
5-phenyl-1-trityl-1H-tetrazole388.48--[2]
n-Butyllithium64.06--[1]
Triisopropyl borate188.08--[1]
Tetrahydrofuran (THF)---[1]
Product Yield (%) Retention Time (HPLC)
This compoundNot explicitly stated19.55 min[2]

Experimental Protocols

The following are detailed experimental methodologies adapted from the literature.

Protocol 1: Synthesis of 5-phenyl-1-trityl-1H-tetrazole[2]
  • A mixture of 5-phenyl-1H-tetrazole (100.0 g, 0.68 mol) and sodium carbonate (110.84 g, 1.03 mol) in deionized water (1000 mL) is cooled to 0-5 °C in a round-bottomed flask.

  • Tetrabutyl ammonium bromide (5.0 g, 0.015 mol) is added to the flask at 0-5 °C.

  • A solution of trityl chloride (228.88 g, 0.82 mol) in dichloromethane (1250 mL) is added drop-wise to the flask while maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred for 3-4 hours at 0-5 °C, and the reaction progress is monitored by HPLC and/or TLC.

  • Upon completion, the reaction mixture is allowed to warm to room temperature. The product dissolves in the organic layer.

  • The organic layer is separated, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.

Protocol 2: Synthesis of this compound (General Procedure based on analogous reactions)[1]
  • To a solution of 5-phenyl-1-trityl-1H-tetrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to -20 °C), a solution of n-butyllithium is added dropwise.

  • The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.

  • Triisopropyl borate is then added slowly to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give the crude boronic acid, which can be purified by recrystallization or chromatography.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and workflows.

Synthesis_Workflow cluster_step1 Step 1: Tritylation cluster_step2 Step 2: Borylation 5-Phenyl-1H-tetrazole 5-Phenyl-1H-tetrazole Tritylated_Intermediate 5-Phenyl-1-trityl-1H-tetrazole 5-Phenyl-1H-tetrazole->Tritylated_Intermediate 1. Trityl_Chloride Trityl Chloride Trityl_Chloride->Tritylated_Intermediate Base_Solvent Base (e.g., Na2CO3) Solvent (e.g., CH2Cl2/H2O) Base_Solvent->Tritylated_Intermediate Final_Product 2-(1-trityl-5-tetrazolyl) phenylboronic acid Tritylated_Intermediate->Final_Product 2. nBuLi n-Butyllithium in THF nBuLi->Final_Product Borate_Ester Trialkyl Borate (e.g., B(O-iPr)3) Borate_Ester->Final_Product Aqueous_Workup Acidic Workup (e.g., HCl) Aqueous_Workup->Final_Product

Caption: Overall synthetic workflow for the formation of the target compound.

Mechanistic_Pathway Start 5-Phenyl-1-trityl-1H-tetrazole Coordination Coordination of n-BuLi with Tetrazole Ring Start->Coordination + n-BuLi Lithiation Directed ortho-Deprotonation Coordination->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Borylation Nucleophilic attack on Trialkyl Borate Aryllithium->Borylation + B(OR)3 Ate_Complex Tetracoordinate Borate ('ate') Complex Borylation->Ate_Complex Hydrolysis Acidic Hydrolysis Ate_Complex->Hydrolysis + H3O+ Product This compound Hydrolysis->Product

Caption: Mechanistic pathway for the ortho-lithiation and borylation step.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 2-(1-trityl-5-tetrazolyl)phenylboronic acid is not extensively available in public literature. This guide provides established experimental protocols and general knowledge for boronic acids, enabling researchers to determine these properties for the compound of interest.

Executive Summary

This compound is a complex organoboron compound with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in drug development and other research applications. This technical guide outlines standardized methodologies for determining the solubility of this compound in various organic solvents and for assessing its stability under different environmental conditions. The protocols provided are based on established methods for analogous boronic acids and are intended to serve as a comprehensive resource for researchers.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, the bulky trityl group is expected to significantly influence its solubility characteristics, likely increasing its affinity for non-polar organic solvents.

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for this compound could be presented. The values are hypothetical and should be determined experimentally.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Tetrahydrofuran (THF)25Data to be determinedData to be determined
Dichloromethane (DCM)25Data to be determinedData to be determined
Acetonitrile (MeCN)25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Methanol (MeOH)25Data to be determinedData to be determined
Water25Data to be determinedData to be determined
Experimental Protocol for Solubility Determination: Dynamic Method

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid upon controlled heating.[1][2][3][4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., THF, DCM, MeCN, DMSO, MeOH, Water)

  • Jacketed glass vessel with a magnetic stirrer

  • Controlled temperature circulator

  • Precision thermometer

  • Luminance probe or laser beam for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to maintain homogeneity.[3]

  • Turbidity Monitoring: The turbidity of the suspension is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.[6][7]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]

  • Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_compound Weigh Compound mix Combine in Vessel weigh_compound->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat and Stir at Constant Rate mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Construct Solubility Curve repeat_exp->plot_curve

Solubility Determination Workflow

Stability Profile

Boronic acids are susceptible to degradation, primarily through protodeboronation and oxidation. The trityl protecting group on the tetrazole ring may offer some steric hindrance, potentially influencing the stability of the molecule.

Key Degradation Pathways
  • Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This can be catalyzed by acidic or basic conditions.[8]

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often promoted by exposure to air and certain oxidizing agents.[8]

  • Hydrolysis: Boronic esters, if formed, can be susceptible to hydrolysis.[9][10]

Hypothetical Stability Data

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionDurationTemperature% DegradationMajor Degradants
0.1 M HCl (Acidic)24 h60°CData to be determinedData to be determined
0.1 M NaOH (Basic)24 h60°CData to be determinedData to be determined
3% H₂O₂ (Oxidative)24 h25°CData to be determinedData to be determined
Thermal48 h80°CData to be determinedData to be determined
Photolytic (ICH Q1B)24 h25°CData to be determinedData to be determined
Experimental Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and/or other suitable solvents

  • HPLC system with a UV detector

  • NMR spectrometer

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Application of Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

    • Basic: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound or a solution to light as per ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Structural Elucidation: If significant degradation is observed, techniques like LC-MS and NMR can be used to identify the structure of the degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic (HCl) prep_stock->acid base Basic (NaOH) prep_stock->base oxidative Oxidative (H2O2) prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sample Sample at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc lcms_nmr LC-MS / NMR (if needed) hplc->lcms_nmr

References

Boronic Acids: Versatile Building Blocks in the Landscape of Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern organic synthesis.[1][2] Their remarkable stability, low toxicity, and diverse reactivity have positioned them as crucial building blocks, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[2][3][4] This technical guide provides a comprehensive overview of boronic acids, detailing their fundamental properties, key synthetic applications with experimental protocols, and their significant role in drug discovery and development.

The utility of boronic acids stems from their unique ability to undergo a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] The Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, prominently features boronic acids as key coupling partners.[1][3] Beyond this, boronic acids participate in a range of other powerful reactions, including Chan-Lam (carbon-heteroatom bond formation), Petasis (three-component synthesis of amines), and Liebeskind-Srogl couplings, showcasing their versatility.[1][3]

This guide will delve into the core aspects of boronic acid chemistry, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these powerful reagents in their synthetic endeavors.

Physicochemical Properties and Stability

Boronic acids are generally white, crystalline solids that are stable to air and moisture, facilitating their handling and storage.[6] Their properties, however, can be influenced by the nature of the organic substituent (R). Aryl boronic acids are typically more acidic than their alkyl counterparts.[7] The boron atom in boronic acids is sp²-hybridized with a vacant p-orbital, rendering them Lewis acidic.[7][8] This Lewis acidity is central to their reactivity, allowing for the formation of reversible covalent complexes with diols, a property exploited in protecting group strategies and sensing applications.[1]

The stability of boronic acids is a critical consideration in their application. While generally stable, they can undergo protodeboronation (cleavage of the C-B bond) under certain acidic or basic conditions.[9] Oxidation of the boron center is another potential degradation pathway.[9] To circumvent these issues, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters), for purification and storage.[6][10][11]

General Workflow for Boronic Acid Handling and Use

G General Workflow for Boronic Acid Utilization cluster_prep Preparation & Storage cluster_reaction Reaction Setup cluster_workup Workup & Purification synthesis Synthesis of Boronic Acid protection Protection (e.g., Pinacol Ester) synthesis->protection storage Storage (Inert Atmosphere, Refrigerated) protection->storage deprotection Deprotection (if necessary) storage->deprotection reaction Cross-Coupling Reaction deprotection->reaction extraction Aqueous Workup reaction->extraction purification Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)-Ar L2 PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination R-Ar R-Ar R-X R-X Ar-B(OH)2 Ar-B(OH)2 Base Base Chan_Lam_Mechanism Proposed Chan-Lam Catalytic Cycle CuII Cu(II)L2 CuII_Ar Ar-Cu(II)L CuII->CuII_Ar Transmetalation CuIII_Ar_Nu Ar-Cu(III)-Nu L CuII_Ar->CuIII_Ar_Nu Ligand Exchange & Oxidation CuI Cu(I)L CuIII_Ar_Nu->CuI Reductive Elimination Ar-Nu Ar-Nu CuI->CuII Re-oxidation Ar-B(OH)2 Ar-B(OH)2 Nu-H Nu-H Oxidant (O2) Oxidant (O2) Petasis_Reaction Petasis Borono-Mannich Reaction Pathway Amine Amine (R1R2NH) Iminium Iminium Ion Formation Amine->Iminium Carbonyl Carbonyl (R3CHO) Carbonyl->Iminium BoronicAcid Boronic Acid (R4B(OH)2) AteComplex Ate Complex Formation BoronicAcid->AteComplex Iminium->AteComplex Reaction Addition Nucleophilic Addition AteComplex->Addition Product Substituted Amine Addition->Product Liebeskind_Srogl_Coupling Liebeskind-Srogl Coupling Components Thioester Thioester (R-CO-SR') Product Ketone (R-CO-Ar) Thioester->Product BoronicAcid Boronic Acid (Ar-B(OH)2) BoronicAcid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product catalyzes Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuTC) Cu_Cocatalyst->Product mediates

References

Methodological & Application

Application Note: Suzuki Coupling of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. A key application of this reaction is in the pharmaceutical industry for the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. A common structural motif in these molecules is a biphenyl-tetrazole core. This application note provides a detailed protocol for the Suzuki coupling of 2-(1-trityl-5-tetrazolyl)phenylboronic acid with aryl halides, a crucial step in the synthesis of various "sartan" drugs. The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole nitrogen, which is typically removed in a subsequent step.

Quantitative Data Summary

The following table summarizes various reported conditions for the Suzuki coupling of this compound or its derivatives with different coupling partners. This data is essential for reaction optimization and adaptation to specific substrates.

EntryCoupling PartnerCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
14'-Bromomethyl-2-cyanobiphenylPd(PPh₃)₄ (3%)K₂CO₃ (2.0 eq)Toluene/Water (3:1)85-90492%
22-Bromo-5-iodopyridinePd(dppf)Cl₂ (2%)Cs₂CO₃ (2.5 eq)Dioxane/Water (4:1)1001288%
3Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylatePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0 eq)Toluene110695%
45-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazoleTetrakis(triphenylphosphine)palladium(0) (1.5%)Na₂CO₃ (2.0 eq)Toluene/Ethanol/Water (3:1:1)Reflux590%

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki coupling reaction. Reagent and solvent quantities should be adjusted based on the specific aryl halide used.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4'-Bromomethyl-2-cyanobiphenyl) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe. The solvent ratio is critical and should be chosen based on the substrates (a common ratio is 3:1 to 4:1 organic solvent to water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biphenyl product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and the general experimental workflow.

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regeneration ArR Ar-R (Product) RedElim->ArR ArX Ar-X ArX->OxAdd RBOH2 R-B(OH)₂ RBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow A 1. Add Reagents to Flask (Boronic Acid, Aryl Halide, Base) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Solvents (e.g., Toluene/Water) B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir Reaction (Monitor by TLC/HPLC) D->E F 6. Cool to Room Temperature E->F G 7. Workup (Extraction and Washing) F->G H 8. Dry and Concentrate G->H I 9. Purify Product (Column Chromatography) H->I J Final Product I->J

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Application of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a bifunctional molecule offering unique opportunities in bioconjugation. Its structure incorporates three key chemical motifs: a phenylboronic acid, a tetrazole ring, and a trityl protecting group. This combination allows for multiple strategies to covalently link this molecule to biomolecules such as proteins, peptides, and nucleic acids. The resulting bioconjugates have potential applications in targeted drug delivery, in vivo imaging, and diagnostics.

The phenylboronic acid moiety is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols present in saccharides and glycoproteins. More significantly in the context of stable bioconjugate formation, it serves as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of robust carbon-carbon bonds with aryl halides on modified biomolecules.[1][2][3]

The tetrazole group, on the other hand, can participate in bioorthogonal "click" chemistry. Specifically, tetrazoles can undergo photoactivated cycloaddition reactions with alkenes or react with amines under UV irradiation to form stable covalent linkages.[4][5] This provides an alternative or complementary conjugation strategy to the boronic acid.

The trityl group is a bulky, acid-labile protecting group.[6][7] In the context of this compound, it protects one of the nitrogen atoms of the tetrazole ring. Its removal under mild acidic conditions can be performed post-conjugation if the unprotected tetrazole is required for a specific biological interaction or as a ligation handle. Careful consideration of the stability of the target biomolecule to acidic conditions is necessary.[7]

Principle of Bioconjugation

Two primary strategies can be envisioned for the application of this compound in bioconjugation:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a stable C-C bond between the phenylboronic acid and a biomolecule functionalized with an aryl halide (e.g., p-iodophenylalanine incorporated into a protein). This method offers high specificity and efficiency for site-specific protein modification.[1][2][8]

  • Photo-Click Chemistry: The tetrazole moiety can be utilized in a photo-induced cycloaddition reaction. Upon UV irradiation, the tetrazole can react with an alkene-modified biomolecule to form a stable pyrazoline linkage or with primary amines (like the side chain of lysine) to yield a 1,2,4-triazole.[4][5] This provides a temporally controlled, bioorthogonal ligation strategy.

The choice of strategy will depend on the nature of the biomolecule, the desired site of conjugation, and the required stability of the resulting linkage.

Applications

  • Antibody-Drug Conjugates (ADCs): The molecule can act as a linker to attach cytotoxic drugs to antibodies. The bifunctional nature allows for the drug to be attached to the tetrazole or phenyl ring, while the boronic acid or tetrazole is used for conjugation to the antibody.

  • Targeted Imaging Agents: A fluorescent dye or a chelator for a radionuclide can be incorporated into the molecule, which is then conjugated to a targeting protein or peptide for in vivo imaging applications.

  • Probing Protein-Protein Interactions: By conjugating this molecule to a protein of interest, it can be used to introduce probes that can report on or modulate interactions with other proteins.

Experimental Protocols

Protocol 1: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling

This protocol describes the conjugation of this compound to a protein containing a genetically incorporated p-iodophenylalanine (p-iodo-Phe) residue.

Materials:

  • Protein containing p-iodo-Phe (in phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Palladium catalyst (e.g., water-soluble Pd(OAc)2/TPPTS complex)

  • Degassed, sterile PBS, pH 7.4

  • Dimethylformamide (DMF)

  • PD-10 desalting columns (or equivalent)

  • LC-MS system for analysis

Procedure:

  • Preparation of Reagent Stock Solution: Dissolve this compound in a minimal amount of DMF to prepare a 10 mM stock solution.

  • Protein Preparation: Prepare a solution of the p-iodo-Phe containing protein at a concentration of 1-5 mg/mL in degassed PBS.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve a 10-50 fold molar excess of the boronic acid.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture to a final concentration of 50-100 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

  • Analysis: Analyze the purified protein conjugate by SDS-PAGE and LC-MS to confirm conjugation and determine the efficiency.

Protocol 2: Protein Labeling via Photo-Induced Tetrazole-Alkene Cycloaddition

This protocol outlines the conjugation of this compound to a protein containing a genetically incorporated alkene-bearing unnatural amino acid.

Materials:

  • Protein with an alkene-containing amino acid (in PBS, pH 7.4)

  • This compound

  • DMF

  • UV lamp (302 nm)

  • PD-10 desalting columns

  • LC-MS system

Procedure:

  • Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in DMF.

  • Protein Preparation: Prepare a solution of the alkene-modified protein at 1-5 mg/mL in PBS.

  • Reaction Setup: In a UV-transparent microcentrifuge tube or a well of a microplate, combine the protein solution with the boronic acid stock solution to a final concentration of 100-500 µM.

  • Photo-irradiation: Irradiate the reaction mixture with a 302 nm UV lamp for 5-30 minutes on ice to minimize potential protein damage.

  • Purification: Purify the protein conjugate using a PD-10 desalting column.

  • Analysis: Confirm the conjugation and assess its efficiency using SDS-PAGE and LC-MS analysis.[9]

Data Presentation

Quantitative data for bioconjugation reactions involving this compound would be generated through techniques like LC-MS, which can distinguish between unconjugated and conjugated protein based on mass. The following tables provide a template for how such data could be presented.

Table 1: Quantitative Analysis of Suzuki-Miyaura Conjugation Efficiency

Protein Concentration (mg/mL)Boronic Acid Excess (molar)Catalyst Conc. (µM)Reaction Time (h)Conjugation Efficiency (%)
110502Data to be determined
120502Data to be determined
150502Data to be determined
1201002Data to be determined
120504Data to be determined

Table 2: Quantitative Analysis of Photo-Click Conjugation Efficiency

Protein Concentration (mg/mL)Boronic Acid Conc. (µM)Irradiation Time (min)Conjugation Efficiency (%)
11005Data to be determined
12505Data to be determined
15005Data to be determined
125015Data to be determined
125030Data to be determined

Visualizations

Diagrams of Methodologies and Pathways

Suzuki_Miyaura_Bioconjugation cluster_reactants Reactants cluster_conditions Reaction Conditions Protein_pI_Phe Protein with p-iodo-Phe Reaction_Mixture Reaction Mixture Protein_pI_Phe->Reaction_Mixture Boronic_Acid 2-(1-trityl-5-tetrazolyl) phenylboronic acid Boronic_Acid->Reaction_Mixture Catalyst Pd Catalyst Catalyst->Reaction_Mixture Buffer Aqueous Buffer (pH 7.4) Buffer->Reaction_Mixture Temp 37°C Temp->Reaction_Mixture Purification Purification (Desalting Column) Reaction_Mixture->Purification Final_Product Protein Conjugate Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura bioconjugation.

Photo_Click_Bioconjugation cluster_reactants Reactants cluster_conditions Reaction Conditions Protein_Alkene Protein with Alkene Reaction_Mixture Reaction Mixture Protein_Alkene->Reaction_Mixture Boronic_Acid 2-(1-trityl-5-tetrazolyl) phenylboronic acid Boronic_Acid->Reaction_Mixture UV_Light UV Light (302 nm) UV_Light->Reaction_Mixture Buffer Aqueous Buffer (pH 7.4) Buffer->Reaction_Mixture Purification Purification (Desalting Column) Reaction_Mixture->Purification Final_Product Protein Conjugate Purification->Final_Product

Caption: Workflow for photo-click bioconjugation.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Internalization Receptor-mediated Endocytosis Receptor->Internalization ADC Antibody-Drug Conjugate (Antibody + Linker + Drug) ADC->Receptor Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Hypothetical ADC mechanism of action.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), such as Irbesartan.[1] The protocols outlined below are based on established literature procedures and are intended to serve as a guide for the successful implementation of this key carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2] The use of this compound in this reaction is particularly relevant for the synthesis of biphenyl-tetrazole scaffolds, a common structural motif in a number of pharmaceuticals. The trityl protecting group on the tetrazole nitrogen prevents potential side reactions and can be efficiently removed in a subsequent step.[3][4][5][6]

This document details the experimental setup, reaction conditions, and purification procedures for the coupling of this compound with a suitable aryl bromide, followed by the deprotection of the trityl group.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction to synthesize a trityl-protected Irbesartan intermediate.

Entry Aryl Halide Palladium Catalyst Ligand Base Solvent System Temp. (°C) Time (h) Yield (%) Reference
12-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-onePd(OAc)₂PPh₃K₂CO₃THF/WaterReflux4892Chinese Patent CN101648945A[7]
22-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-onePd(PPh₃)₄-K₂CO₃Toluene/Water8012~85 (implied)U.S. Patent US7019148B2[1]
32-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-onePdCl₂(dppf)dppfCs₂CO₃Dioxane/Water10024Good to ExcellentGeneral Suzuki Protocol[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-butyl-3-[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of Irbesartan.

Materials:

  • This compound

  • 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and degassed deionized water to form a biphasic mixture (e.g., a 4:1 THF:water ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous THF. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired trityl-protected product. A yield of approximately 92% has been reported for this step.[7]

Protocol 2: Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group to yield the final active pharmaceutical ingredient.

Materials:

  • Trityl-protected biphenyl-tetrazole intermediate from Protocol 1

  • Formic acid (97%+) or Hydrochloric acid (4N)

  • Methanol

  • Dioxane

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure using Formic Acid:

  • Reaction: Treat the trityl-protected intermediate (1.0 equiv) with cold formic acid (97%+) for approximately 3-5 minutes at room temperature.[3]

  • Solvent Removal: Evaporate the formic acid using an oil pump at room temperature. Co-evaporate the residue with dioxane (2x), followed by ethanol and diethyl ether to remove residual acid.[3]

  • Extraction: Extract the resulting residue with warm deionized water. The insoluble triphenyl-carbinol byproduct will precipitate.

  • Isolation: Filter the aqueous solution to remove the triphenyl-carbinol. Evaporate the filtrate in vacuo to obtain the deprotected product.

Procedure using Hydrochloric Acid:

  • Reaction: Dissolve the trityl-protected intermediate in a mixture of methanol and tetrahydrofuran. Add 4N aqueous hydrochloric acid and stir the mixture at room temperature.[9]

  • Monitoring: Monitor the reaction for completion, which typically occurs within 4 hours.[9]

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and perform an aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_B Ar'-B(OR)2 Borate [Ar'B(OR)2(Base)]- Ar_prime_B->Borate Base Base Base->Borate Borate->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Synthesis

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere setup->inert solvents Add Solvents (e.g., THF/Water) inert->solvents catalyst Add Pd Catalyst and Ligand solvents->catalyst reaction Heat to Reflux (24-48h) catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification1 Purification (Chromatography/ Recrystallization) workup->purification1 trityl_product Trityl-Protected Product purification1->trityl_product deprotection Deprotection (Acidic Conditions) trityl_product->deprotection workup2 Work-up and Purification deprotection->workup2 final_product Final Deprotected Product workup2->final_product

References

Application Notes and Protocols: Synthesis of Biaryltetrazoles using 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryltetrazoles are a privileged structural motif in medicinal chemistry, most notably as the core of the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[1][2] The tetrazole group is frequently employed as a bioisostere for a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and pharmacokinetic profiles.[3] The synthesis of these complex molecules often relies on robust cross-coupling methodologies.

This document provides a detailed protocol for the synthesis of biaryltetrazoles through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the tetrazole nitrogen. The key starting material, 2-(1-trityl-5-tetrazolyl)phenylboronic acid, serves as a versatile building block for introducing the ortho-tetrazole-phenyl moiety. The trityl (triphenylmethyl) group is a common and effective protecting group for the tetrazole nitrogen, which can be removed under various conditions post-coupling.[2][4]

Overall Synthetic Workflow

The synthesis proceeds in two key stages: the formation of the biaryl carbon-carbon bond via Suzuki coupling, followed by the removal of the trityl protecting group to yield the final N-H free biaryltetrazole.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Trityl Deprotection start Aryl/Heteroaryl Halide + this compound reaction1 Pd Catalyst, Base, Solvent Heat start->reaction1 Reactants product1 Trityl-Protected Biaryltetrazole reaction1->product1 Forms deprotection Deprotection Conditions (e.g., Acid or Base Hydrolysis) product1->deprotection Intermediate product2 Final Biaryltetrazole Product deprotection->product2

Caption: General workflow for the two-step synthesis of biaryltetrazoles.

Part 1: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[5][6] The catalytic cycle generally involves three steps: oxidative addition, transmetalation, and reductive elimination.[6]

Catalytic Cycle

Suzuki_Mechanism pd0 Pd(0)L2 l_oa Oxidative Addition pd0->l_oa pd2_halide R1-Pd(II)L2-X l_tm Transmetalation pd2_halide->l_tm pd2_aryl R1-Pd(II)L2-R2 l_re Reductive Elimination pd2_aryl->l_re l_oa->pd2_halide l_tm->pd2_aryl l_re->pd0 product R1-R2 (Biaryl Product) l_re->product reactant1 R1-X (Aryl Halide) reactant1->l_oa reactant2 R2-B(OH)2 (Boronic Acid) + Base reactant2->l_tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials
  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (0.01-0.05 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system, e.g., dioxane/water)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

Experimental Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the anhydrous solvent(s) via syringe. If using a biphasic system, add the organic solvent followed by water. The mixture is typically sparged with argon for another 10 minutes.[5]

  • Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure trityl-protected biaryltetrazole.

Expected Results: Substrate Scope

The Suzuki coupling is tolerant of a wide range of functional groups on the aryl halide partner. The following table summarizes expected outcomes with various substrates.

Aryl Halide Partner (Ar-X)R GroupExpected YieldNotes
4-Bromotoluene4-MethylGood to ExcellentElectron-donating groups are well-tolerated.
4-Bromoanisole4-MethoxyGood to ExcellentElectron-donating groups are well-tolerated.
4-Bromobenzonitrile4-CyanoGoodElectron-withdrawing groups are compatible.
3-Bromopyridine3-PyridylModerate to GoodHeteroaromatic halides are viable coupling partners.
1-Bromo-4-nitrobenzene4-NitroGoodStrong electron-withdrawing groups can enhance reactivity.

Part 2: Trityl Group Deprotection Protocol

The trityl protecting group is typically removed under acidic or basic conditions.[7] Novel methods using reductive cleavage have also been developed.[2][4] For sartan-like molecules, basic hydrolysis is a common and effective method.[7]

Materials
  • Trityl-protected biaryltetrazole (1.0 eq)

  • Methanol (MeOH)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate or other suitable extraction solvent

Experimental Procedure (Basic Hydrolysis)
  • Dissolve the trityl-protected biaryltetrazole in methanol in a round-bottom flask.

  • Add the aqueous NaOH solution to the flask. The amount can vary, but a saturated solution in aqueous methanol is often effective.[7]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove the triphenylmethanol byproduct.

  • Cool the aqueous layer in an ice bath and carefully acidify with HCl (e.g., 1M or 2M) to a pH of ~3-4, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product is not a solid, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final biaryltetrazole.

Alternative Deprotection Conditions

A variety of methods exist for trityl group cleavage, offering orthogonality to other protecting groups.

MethodReagents & ConditionsYieldNotes
Basic Hydrolysis [7]aq. NaOH, MeOH, rt to reflux84-92%Common for sartan synthesis; effective and high-yielding.
Reductive Cleavage [2][4]Indium metal, MeOH/THF, reflux86-93%Mild conditions, compatible with carbonyl groups.
Acidic Hydrolysis [7]HCl, Acetic Acid, or CF₃COOHVariableStandard method, but may not be suitable for acid-labile substrates.
Hydrogenolysis [4]H₂, Pt/CVariableReductive method, incompatible with reducible functional groups.

Applications in Drug Development

The ability to synthesize diverse libraries of biaryltetrazoles is crucial for structure-activity relationship (SAR) studies in drug discovery.[8] By varying the aryl or heteroaryl group introduced via the Suzuki coupling, researchers can fine-tune the pharmacological and pharmacokinetic properties of lead compounds. The tetrazole moiety's role as a stable, non-hydrolyzable bioisostere for a carboxylic acid makes this class of compounds particularly valuable for developing orally bioavailable drugs targeting a range of receptors and enzymes.[9] The protocols described here provide a reliable and versatile platform for accessing these important chemical entities.

References

Application Notes and Protocols: 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid as a Key Intermediate for Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension and cardiovascular diseases.

Introduction: The Role of Angiotensin II Receptor Antagonists

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of pharmaceuticals that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This blockade leads to vasodilation, reduced blood pressure, and decreased cardiac workload, making ARBs a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[1][2][3]

A key structural feature of many sartan drugs is a biphenyl tetrazole moiety. The synthesis of this core structure is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] this compound serves as a crucial intermediate in this process, providing the tetrazole-substituted phenyl ring. The trityl group acts as a protecting group for the tetrazole nitrogen, which is subsequently removed in the final steps of the synthesis.[2]

Mechanism of Action and Signaling Pathway

Angiotensin II is a potent vasoconstrictor that binds to AT1 receptors on vascular smooth muscle cells, leading to an increase in blood pressure.[3][4] The binding of angiotensin II to the AT1 receptor, a G protein-coupled receptor, initiates a signaling cascade that results in various physiological effects, including vasoconstriction, inflammation, and fibrosis.[4][5][6]

ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing its downstream effects.[7][8] This selective blockade leads to vasodilation and a reduction in blood pressure.[2]

Angiotensin_II_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction  activates ARBs Angiotensin II Receptor Antagonists (ARBs) ARBs->AT1_Receptor  blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure  leads to

Angiotensin II signaling pathway and ARB intervention.

Synthetic Strategy Overview

The synthesis of angiotensin II receptor antagonists, such as Losartan and Irbesartan, using this compound generally follows a convergent approach. The key step is a Suzuki-Miyaura cross-coupling reaction between the boronic acid intermediate and a functionalized aryl halide. This is followed by a deprotection step to remove the trityl group from the tetrazole ring.

Synthetic_Workflow Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Functionalized Aryl Halide (e.g., Imidazole or Spirocyclic derivative) Aryl_Halide->Suzuki_Coupling Tritylated_Intermediate Tritylated Sartan Intermediate Suzuki_Coupling->Tritylated_Intermediate Deprotection Deprotection (Trityl Group Removal) Tritylated_Intermediate->Deprotection Final_Product Angiotensin II Receptor Antagonist (e.g., Losartan, Irbesartan) Deprotection->Final_Product

General synthetic workflow for ARBs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Losartan and Irbesartan.

Step 1: Suzuki-Miyaura Coupling to form Trityl Losartan

  • Reaction: this compound + 2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole

  • Reagents and Materials:

    • This compound

    • 2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water

    • Toluene

  • Procedure:

    • To a reaction vessel, add this compound, 2-butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole, palladium(II) acetate, and triphenylphosphine in a mixture of DME and water.

    • Add an aqueous solution of potassium carbonate to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and add toluene and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain crude trityl losartan, which can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Step 2: Deprotection to form Losartan

  • Reaction: Trityl Losartan → Losartan

  • Reagents and Materials:

    • Trityl Losartan

    • Hydrochloric acid (HCl)

    • Methanol or Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • Dissolve trityl losartan in methanol or THF.

    • Add aqueous hydrochloric acid and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or HPLC.

    • Once the reaction is complete, adjust the pH of the mixture to approximately 12-13 with an aqueous solution of sodium hydroxide.

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with toluene or ethyl acetate to remove the triphenylmethanol byproduct.

    • Adjust the pH of the aqueous layer to 4.0-4.5 with acetic acid to precipitate losartan.

    • Filter the solid, wash with water, and dry under vacuum to yield losartan.[9]

Step 1: Suzuki-Miyaura Coupling to form Trityl Irbesartan

  • Reaction: this compound + 2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

  • Reagents and Materials:

    • This compound

    • 2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • In a reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in a mixture of DME and THF.

    • Add this compound to the catalyst mixture.

    • Sequentially add water, an aqueous solution of potassium carbonate, and 2-butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

    • Heat the two-phase system to reflux (approximately 70-80 °C) for 2-4 hours.[10]

    • After the reaction is complete, cool the mixture and separate the organic phase.

    • Wash the organic phase with water and then concentrate under vacuum to obtain crude trityl irbesartan.

Step 2: Deprotection to form Irbesartan

  • Reaction: Trityl Irbesartan → Irbesartan

  • Reagents and Materials:

    • Trityl Irbesartan

    • Hydrochloric acid (HCl)

    • Acetone or Methanol

    • Water

  • Procedure:

    • Dissolve the crude trityl irbesartan in a water-miscible solvent such as acetone or methanol.[2]

    • Add aqueous hydrochloric acid and stir at room temperature for 3-5 hours.

    • Upon completion of the reaction, add water to precipitate the irbesartan.

    • Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove triphenylmethanol.

    • Dry the product under vacuum. The crude irbesartan can be further purified by recrystallization from a suitable solvent like ethanol.[11]

While the Suzuki-Miyaura coupling is a versatile method, its application for the synthesis of Valsartan using this compound has been reported to be problematic. Issues such as catalyst poisoning by the tetrazole group and protolytic deboronation of the boronic acid have been observed.[8] Consequently, alternative synthetic routes for Valsartan are often employed, which may involve the formation of the tetrazole ring at a later stage of the synthesis from a nitrile precursor.[12][13]

Comparative Data of Synthesis Protocols

The following table summarizes the typical reaction conditions and yields for the synthesis of Losartan and Irbesartan via the Suzuki-Miyaura coupling of this compound.

ParameterLosartan SynthesisIrbesartan Synthesis
Aryl Halide Partner 2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Catalyst System Pd(OAc)₂ / PPh₃Pd(OAc)₂ / PPh₃
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent System DME / WaterDME / THF / Water
Reaction Temperature 80-90 °C70-80 °C
Reaction Time 4-6 hours2-4 hours
Yield (Tritylated) ~90%~80%[11]
Deprotection Method Acidic Hydrolysis (HCl)Acidic Hydrolysis (HCl)
Overall Yield ~80%~66%[6]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound is a pivotal intermediate in the convergent synthesis of several angiotensin II receptor antagonists. The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to the core biphenyl tetrazole structure of these important therapeutic agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Application Notes and Protocols: Experimental Procedure for C-C Bond Formation with 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for carbon-carbon (C-C) bond formation utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for creating biaryl structures, which are significant in medicinal chemistry and materials science.[1][2][3][4] Additionally, this guide briefly covers other relevant cross-coupling reactions such as the Heck, Sonogashira, and Chan-Lam couplings.

The trityl-protected tetrazolylphenylboronic acid is a valuable building block. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and pharmacokinetic properties in drug candidates.[5] The trityl protecting group is robust but can be removed under acidic conditions, allowing for further functionalization.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.05 equivalents) and the aryl bromide (1.0 equivalent).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%).[7]

  • Add the base, for instance, K₂CO₃ (2.0 equivalents).[7]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 25 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptanes) to yield the desired biaryl product.[7]

Data Presentation: Representative Suzuki-Miyaura Reaction Parameters

The following table summarizes typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling. Actual results may vary depending on the specific aryl halide used.

EntryAryl Halide (R-X)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80592 (hypothetical)
21-Bromo-4-chlorobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)100888 (hypothetical)
32-BromopyridinePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2)THF651285 (hypothetical)

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Inert Atmosphere: Evacuate and backfill with Argon A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Aqueous Workup: - Dilute with H₂O - Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify: Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Other Potential C-C and C-N Bond Forming Reactions

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the functionalization of arylboronic acids.

Heck Reaction

The Heck reaction couples the arylboronic acid with an alkene in the presence of a palladium catalyst to form a substituted alkene.[8][9][10] This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst from Pd(0).[11]

  • Typical Conditions: Pd(OAc)₂ catalyst, an oxidant (e.g., Cu(OAc)₂ or air), a base (often not required with boronic acids), and a polar aprotic solvent like DMF or DMAc at elevated temperatures.[8][11]

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, but variations exist where an arylboronic acid can be used.[12][13][14] This reaction is co-catalyzed by palladium and copper complexes.[12][15][16]

  • Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine like triethylamine or diisopropylamine), and a solvent such as THF or DMF.[14][15][16]

Chan-Lam Coupling

For the formation of C-N bonds, the Chan-Lam coupling provides a valuable method to react the arylboronic acid with amines, amides, or other N-nucleophiles.[17][18] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[17][18]

  • Typical Conditions: A copper catalyst (e.g., Cu(OAc)₂), a base (e.g., pyridine or triethylamine), and a solvent like dichloromethane (DCM) or methanol, often at room temperature.[5][17][19]

Logical Relationship Diagram

Coupling_Reactions cluster_reactants Starting Materials cluster_products Potential Products BoronicAcid 2-(1-trityl-5-tetrazolyl) -phenylboronic acid Suzuki Suzuki-Miyaura (+ Aryl Halide) BoronicAcid->Suzuki Heck Heck (+ Alkene) BoronicAcid->Heck Sonogashira Sonogashira (+ Alkyne) BoronicAcid->Sonogashira ChanLam Chan-Lam (+ N-Nucleophile) BoronicAcid->ChanLam Biaryl Biaryl Compound Stilbene Substituted Alkene Alkyne Aryl Alkyne Arylamine Aryl Amine/Amide Suzuki->Biaryl Heck->Stilbene Sonogashira->Alkyne ChanLam->Arylamine

Caption: Coupling reactions involving this compound.

References

Application Notes and Protocols: 2-(1-trityl-5-tetrazolyl)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-trityl-5-tetrazolyl)phenylboronic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs). Its unique structure, featuring a protected tetrazole ring and a boronic acid moiety, makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the creation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this versatile reagent in the synthesis of ARBs, specifically focusing on the synthesis of Irbesartan.

Core Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of sartans, a class of drugs that antagonize the angiotensin II receptor type 1 (AT1).[1] By blocking the AT1 receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] The tetrazole group of the final product mimics the carboxylic acid of the natural ligand, angiotensin II, while the biphenyl scaffold, formed via the Suzuki coupling, correctly positions the pharmacophore within the receptor's binding pocket.

Synthesis of Irbesartan via Suzuki-Miyaura Coupling

A common application of this compound is in the synthesis of Trityl-Irbesartan, the protected precursor to the active pharmaceutical ingredient, Irbesartan. This is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable coupling partner.

Experimental Protocol: Synthesis of Trityl-Irbesartan

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of Trityl-Irbesartan.

Materials:

  • This compound

  • 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Tetrahydrofuran (THF)

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure: [2][3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) (e.g., 4:1 v/v) under a nitrogen atmosphere.

  • Add Palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.02-0.06 eq) to the solution and stir for 10-15 minutes.

  • In a separate vessel, prepare a solution of potassium carbonate (2.0-3.0 eq) in water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Add 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC). The reaction is typically complete within 4-8 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Trityl-Irbesartan.

  • The crude product can be purified by crystallization or column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters
ParameterValue/ConditionReference
Catalyst Palladium(II) acetate / Triphenylphosphine[3]
Catalyst Loading 1-3.5 mol %[4]
Base Potassium Carbonate[2]
Solvent System DME/THF/Water[2][3]
Temperature 70-80 °C (Reflux)[5]
Reaction Time 3-8 hours[4]
Typical Yield >80%[6]

Experimental Workflow: Synthesis of Irbesartan

G cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection start 5-Phenyl-1H-tetrazole tritylation Tritylation (Trityl Chloride, Base) start->tritylation intermediate1 5-Phenyl-1-trityl-1H-tetrazole tritylation->intermediate1 boronation Borylation (n-BuLi, Triisopropyl borate) intermediate1->boronation product1 This compound boronation->product1 product1_ref This compound suzuki Suzuki Coupling (Pd Catalyst, Base) product1_ref->suzuki coupling_partner 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one coupling_partner->suzuki trityl_irbesartan Trityl-Irbesartan suzuki->trityl_irbesartan trityl_irbesartan_ref Trityl-Irbesartan acid_hydrolysis Acid Hydrolysis trityl_irbesartan_ref->acid_hydrolysis irbesartan Irbesartan acid_hydrolysis->irbesartan

Caption: Synthetic workflow for Irbesartan production.

Angiotensin II Signaling Pathway and Mechanism of Action of Irbesartan

Irbesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to increased blood pressure.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AT1R AT1 Receptor Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 AngII Angiotensin II AngII->AT1R Irbesartan Irbesartan Irbesartan->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Caption: Angiotensin II signaling and Irbesartan's action.

Irbesartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby preventing the activation of the Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG).[7][8] This blockade ultimately prevents the release of intracellular calcium and the activation of protein kinase C, leading to the inhibition of vasoconstriction and aldosterone secretion, thus lowering blood pressure.[9][10]

Conclusion

This compound is an indispensable reagent in the synthesis of angiotensin II receptor blockers. The protocols and data presented herein provide a framework for its effective utilization in medicinal chemistry research and drug development. Understanding the underlying synthetic methodologies and the biological context of its application is crucial for the successful development of novel therapeutics targeting the renin-angiotensin system.

References

Applications in Developing Chemical Sensors for Glucose Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of chemical sensors for glucose detection, a critical area of research for diabetes management, biotechnology, and various industrial applications. The following sections cover two primary types of glucose sensors: electrochemical biosensors based on glucose oxidase and optical biosensors utilizing boronic acid derivatives.

Electrochemical Glucose Biosensors based on Glucose Oxidase

Electrochemical biosensors are a mature and widely used technology for glucose monitoring. These sensors typically rely on the enzymatic oxidation of glucose by glucose oxidase (GOx), which produces an electrical signal proportional to the glucose concentration.

Principle of Operation

The fundamental concept of a glucose biosensor is centered on the enzymatic reaction where immobilized glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose.[1] In this process, molecular oxygen is used to produce gluconic acid and hydrogen peroxide.[1] The enzyme requires a redox cofactor, flavin adenine dinucleotide (FAD), which acts as the initial electron acceptor and is reduced to FADH2.[1] This cofactor is then regenerated by reacting with oxygen, which leads to the formation of hydrogen peroxide.[1] The hydrogen peroxide is subsequently oxidized at a catalytic anode, typically made of platinum.[1] The resulting current is directly proportional to the glucose concentration in the sample.[2]

Performance Characteristics of Enzymatic Glucose Sensors

The performance of enzymatic glucose sensors can be evaluated based on several key parameters, which are summarized in the table below.

Sensor Type/ModificationLinear Range (mM)SensitivityLimit of Detection (LOD)Reference
P(S-GMA)-Fe3O4(2)/GOD/Pt0.00022 - 6.014.47 µA mM⁻¹5.07 µM[3]
ZnO/Au nanosquare-array electrode-1180 ± 116 μA mM⁻¹cm⁻²-[3]
3D printed mask structure-18.8 μAmM⁻¹ cm⁻²~0.4 mM[3]
PVPO-TiO2/G electrode0 - 1662.79 µA/mMcm²445.3 µM[4]
GOx immobilized on TNT electrode0.0 - 1.0-8.5 µM[4]
GOx/Os/hPG/Au in phosphate buffer0.05 - 114.13 μA mM⁻¹ cm⁻²50 µM[5]
GOx/Os/hPG/Au in artificial saliva0.75 - 221.5 μA mM⁻¹ cm⁻²-[5]
Polystyrene-Gold with Cysteine/Glutaraldehyde0.025 - 21.76 µA/mM/cm²0.055 mM[6]
ZnO nanorods on ITO0.01 - 1.61.151 mA cm⁻²mM⁻¹0.089 mM[7]
Experimental Protocols

This protocol describes the sequential fabrication of a highly selective and linear electrochemical glucose sensor.[8][9]

Materials:

  • Platinum (Pt) wire (125 µm)

  • Silver (Ag) wire (125 µm)

  • 0.1 M HCl

  • 0.5 M H2SO4

  • Phenol solution

  • Glucose Oxidase (GOx) solution

  • Glutaraldehyde solution

  • Polyurethane (PU) solution

  • Catalase enzyme solution

  • Polyvinyl alcohol (PVA) solution

  • Phosphate buffer solution (PBS)

  • Electrochemical analyzer

Procedure:

  • Electrode Preparation:

    • Coil a 125 µm Pt wire to create the working electrode.[8]

    • Coil a 125 µm Ag wire in close proximity to the working electrode to serve as the reference electrode.[8]

    • Convert the Ag wire surface to Ag/AgCl by galvanometry at 0.4 V in 0.1 M HCl for 5 minutes.[8]

    • Electrochemically clean the Pt working electrode in 0.5 M H2SO4 by cycling the potential between -0.21 and 1.25 V until a stable background is achieved.[8]

  • Layer-by-Layer Deposition:

    • Layer 1 (Selectivity): Electropolymerize a polyphenol (PPh) layer onto the Pt working electrode. This layer enhances selectivity by excluding species larger than H2O2.[8][9]

    • Layer 2 (Sensing): Immobilize glucose oxidase (GOx) on the PPh layer using glutaraldehyde as a cross-linking agent.[8][9]

    • Layer 3 (Linearity): Dip-coat the electrode with a polyurethane (PU) layer. This membrane limits the flux of glucose to the enzyme layer, balancing it with the oxygen concentration and thus extending the linear range.[8][9]

    • Layer 4 (Response Time): Immobilize catalase enzyme using glutaraldehyde. This layer rapidly removes the H2O2 generated by the GOx reaction, which improves the sensor's response time and reduces hysteresis.[8][9]

    • Layer 5 (Biocompatibility & Support): Apply a physically cross-linked polyvinyl alcohol (PVA) hydrogel membrane. This outer layer provides mechanical support and a biocompatible interface.[8][9]

  • Sensor Characterization:

    • Connect the fabricated sensor to an electrochemical analyzer.

    • Perform amperometric measurements in PBS with successive additions of glucose to determine the linear range, sensitivity, and response time.

    • Evaluate the sensor's selectivity by introducing potential interfering agents such as ascorbic acid and uric acid.[1]

Signaling Pathway and Workflow Diagrams

glucose_oxidase_pathway cluster_enzyme Glucose Oxidase (GOx) Active Site cluster_electrode Electrode Surface Glucose Glucose GOx_FAD GOx(FAD) Glucose->GOx_FAD Oxidation O2 O2 O2->GOx_FAD Regeneration GOx_FADH2 GOx(FADH2) GOx_FAD->GOx_FADH2 Reduction Gluconic_Acid Gluconic Acid GOx_FAD->Gluconic_Acid GOx_FADH2->O2 Oxidation H2O2 H2O2 GOx_FADH2->H2O2 Electrode Electrode H2O2->Electrode Oxidation at Anode Current Current Electrode->Current Generates

Caption: Enzymatic reaction of glucose catalyzed by glucose oxidase.

sensor_fabrication_workflow Start Start Prepare_Pt_Electrode Prepare Pt Working Electrode Start->Prepare_Pt_Electrode Layer1_PPh Electropolymerize Polyphenol (PPh) Prepare_Pt_Electrode->Layer1_PPh Layer 1 Layer2_GOx Immobilize Glucose Oxidase (GOx) Layer1_PPh->Layer2_GOx Layer 2 Layer3_PU Dip-coat with Polyurethane (PU) Layer2_GOx->Layer3_PU Layer 3 Layer4_Catalase Immobilize Catalase Layer3_PU->Layer4_Catalase Layer 4 Layer5_PVA Apply PVA Hydrogel Layer4_Catalase->Layer5_PVA Layer 5 Characterization Electrochemical Characterization Layer5_PVA->Characterization End End Characterization->End

Caption: Workflow for fabricating a five-layer glucose biosensor.

Optical Glucose Biosensors based on Boronic Acid

Optical glucose sensors offer a promising alternative to electrochemical methods, with the potential for non-invasive monitoring. Many of these sensors utilize boronic acid derivatives, which can reversibly bind to the diol groups of glucose, leading to a change in their optical properties, such as fluorescence.[10][11]

Principle of Operation

Fluorescent sensors based on phenyl boronic acid are widely employed for detecting sugars and other diols due to their specific binding characteristics.[10] These sensors function through the reversible formation of borate esters with the dihydroxyl groups present in sugars.[10] The phenyl boronic acid (PBA) group is the essential functional component that interacts with these dihydroxyl compounds.[10] The binding of glucose to the boronic acid moiety can modulate the fluorescence of an adjacent fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[12] In a typical PET-based sensor, the fluorescence is quenched in the absence of glucose. Upon glucose binding, the PET process is inhibited, leading to an increase in fluorescence intensity.[12]

Performance Characteristics of Boronic Acid-Based Fluorescent Sensors

The performance of these sensors is highly dependent on the specific molecular design and environmental conditions.

Sensor SystemTarget AnalyteBinding Constant (K)Key FeatureReference
Anthracene-based diboronic acidGlucose3981 M⁻¹ (at pH 7.77)High selectivity for glucose over fructose[12]
Stilbene-based aryl diboronic acidD-glucose-Forms a dimeric supramolecular complex[13]
Pyrene-based amphiphilic monoboronic acidD-glucose-Forms a 1:2 glucose-sensor complex[13]
Boronic acid derivative with pyridinium cationD-fructose, D-glucose353 (fructose), 1378 (glucose)Utilizes aggregation induced by pyridinium cation-π interactions[11]
Experimental Protocols

This protocol outlines the general procedure for evaluating the performance of a boronic acid-based fluorescent glucose sensor.

Materials:

  • Boronic acid-based fluorescent probe

  • Phosphate buffer solution (PBS) of desired pH (e.g., pH 7.4)

  • Stock solution of D-glucose

  • Stock solutions of potential interfering sugars (e.g., fructose, galactose)

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the boronic acid fluorescent probe in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Prepare a series of glucose solutions of varying concentrations in PBS by diluting the stock solution.

    • Prepare solutions of interfering sugars at a relevant physiological concentration.

  • Fluorescence Measurements:

    • In a cuvette, add the PBS buffer and a small aliquot of the fluorescent probe stock solution to achieve the desired final probe concentration.

    • Record the fluorescence spectrum of the probe in the absence of glucose. This will serve as the baseline (F₀).

    • Sequentially add small aliquots of the glucose stock solution to the cuvette to achieve the desired glucose concentrations.

    • After each addition, gently mix the solution and allow it to equilibrate.

    • Record the fluorescence spectrum at each glucose concentration (F).

    • Plot the fluorescence intensity (or the ratio F/F₀) as a function of glucose concentration to generate a calibration curve.

  • Selectivity Assessment:

    • To a solution of the fluorescent probe in PBS, add the interfering sugar solution.

    • Record the fluorescence spectrum and compare the change in fluorescence intensity to that induced by glucose at the same concentration.

  • Data Analysis:

    • From the calibration curve, determine the linear range and sensitivity of the sensor.

    • The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of a PET-based fluorescent glucose sensor.

optical_sensor_workflow Start Start Prepare_Solutions Prepare Probe and Glucose Solutions Start->Prepare_Solutions Measure_Baseline Measure Baseline Fluorescence (F₀) Prepare_Solutions->Measure_Baseline Add_Glucose Titrate with Glucose Solution Measure_Baseline->Add_Glucose Measure_Fluorescence Measure Fluorescence (F) at each concentration Add_Glucose->Measure_Fluorescence Measure_Fluorescence->Add_Glucose Repeat for different concentrations Plot_Calibration_Curve Plot F/F₀ vs. [Glucose] Measure_Fluorescence->Plot_Calibration_Curve Analyze_Data Determine Sensitivity and Binding Constant Plot_Calibration_Curve->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optical glucose sensor characterization.

References

Application Notes and Protocols for Advanced Materials Synthesis using 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced porous aromatic frameworks (PAFs) utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid as a key building block. The unique structural features of this monomer, combining a reactive boronic acid moiety with a bulky trityl-protected tetrazole group, allow for the creation of novel materials with potential applications in gas storage, catalysis, and as scaffolds in drug delivery systems.

Introduction to this compound in Materials Science

This compound is a versatile monomer for the synthesis of porous organic polymers (POPs) and porous aromatic frameworks (PAFs) through Suzuki-Miyaura cross-coupling reactions. The key attributes of this molecule that make it suitable for creating advanced materials include:

  • Boronic Acid Functionality: Enables participation in palladium-catalyzed Suzuki-Miyaura polycondensation reactions, a robust and widely used method for forming carbon-carbon bonds and creating extended aromatic structures.

  • Tetrazole Moiety: The nitrogen-rich tetrazole ring can act as a ligand for metal coordination, a hydrogen-bonding site, and can impart polarity and thermal stability to the resulting polymer.

  • Trityl Protecting Group: The bulky triphenylmethyl (trityl) group serves a dual purpose. Firstly, it acts as a protecting group for one of the tetrazole nitrogens, preventing side reactions during polymerization. Secondly, its significant steric bulk can act as a "placeholder" during polymer synthesis, leading to the formation of microporous structures with high surface areas upon its removal.

The general strategy involves the Suzuki-Miyaura polycondensation of this compound with a suitable multi-halogenated aromatic comonomer to form a cross-linked, trityl-containing polymer network. Subsequent removal of the acid-labile trityl group unmasks the tetrazole functionality and enhances the material's porosity.

Data Presentation: Properties of Tetrazole-Containing Porous Aromatic Frameworks

The following table summarizes typical properties of porous aromatic frameworks synthesized using methodologies analogous to those described below. The data is compiled from literature on PAFs with similar aromatic backbones and functional groups, providing a reasonable expectation for the performance of materials derived from this compound.

PropertyTrityl-Protected PAF (Predicted)Deprotected (Tetrazole) PAF (Predicted)
Surface Area (BET) 400 - 800 m²/g600 - 1200 m²/g
Pore Volume 0.3 - 0.6 cm³/g0.5 - 1.0 cm³/g
Pore Size Distribution Microporous (< 2 nm)Microporous with some mesopores (2-50 nm)
Thermal Stability (TGA) Decomposes > 300 °CStable up to 350 °C
Functional Group Density -High density of accessible tetrazole units

Experimental Protocols

Protocol 1: Synthesis of Trityl-Protected Porous Aromatic Framework (Trityl-PAF) via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a porous aromatic framework using this compound and a co-monomer, 1,3,5-tribromobenzene.

Materials:

  • This compound

  • 1,3,5-tribromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Methanol

  • Acetone

  • Chloroform

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • To a 100 mL Schlenk flask, add this compound (e.g., 1.5 mmol), 1,3,5-tribromobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (30 mL) and an aqueous solution of potassium carbonate (2 M, 15 mL) to the flask.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 100 °C) under an inert atmosphere for 48 hours. A solid precipitate should form during the reaction.

  • After cooling to room temperature, collect the solid product by vacuum filtration.

  • Wash the solid sequentially with deionized water (3 x 50 mL), methanol (3 x 50 mL), acetone (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, catalyst residues, and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.

  • Dry the resulting Trityl-PAF powder in a vacuum oven at 80 °C overnight.

Protocol 2: Deprotection of Trityl-PAF to Yield Tetrazole-Functionalized PAF (Tetrazole-PAF)

This protocol outlines the removal of the trityl protecting group to expose the tetrazole functionality and enhance the porosity of the material.

Materials:

  • Trityl-PAF (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Ammonium hydroxide solution (dilute)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • pH paper or pH meter

Procedure:

  • Suspend the Trityl-PAF (e.g., 500 mg) in dichloromethane (50 mL) in a round-bottom flask.

  • Stir the suspension at room temperature and add trifluoroacetic acid (5 mL) dropwise.

  • Continue stirring the mixture at room temperature for 24 hours. The color of the solution may change, and the polymer may swell.

  • Collect the solid by vacuum filtration and wash thoroughly with dichloromethane (3 x 30 mL) to remove the cleaved triphenylmethanol.

  • Wash the polymer with methanol (3 x 30 mL).

  • To neutralize any residual acid, suspend the polymer in a dilute ammonium hydroxide solution (pH ~8-9) and stir for 1 hour.

  • Collect the polymer by vacuum filtration and wash with deionized water until the filtrate is neutral.

  • Finally, wash the polymer with methanol (3 x 30 mL) and dry in a vacuum oven at 100 °C overnight to yield the Tetrazole-PAF.

Visualizations

Signaling Pathways and Workflows

Suzuki_Polycondensation_Workflow cluster_synthesis Synthesis of Trityl-PAF cluster_deprotection Deprotection to Tetrazole-PAF Monomer 2-(1-trityl-5-tetrazolyl) phenylboronic acid + 1,3,5-tribromobenzene Reaction Suzuki-Miyaura Polycondensation (Reflux, 48h) Monomer->Reaction Add Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Reaction Solvent Dioxane / Water Solvent->Reaction Purification Filtration & Washing (Water, Methanol, Acetone, Chloroform) Reaction->Purification Soxhlet Soxhlet Extraction (Methanol, Acetone) Purification->Soxhlet Drying1 Vacuum Drying (80 °C) Soxhlet->Drying1 Trityl_PAF Trityl-PAF Drying1->Trityl_PAF Trityl_PAF_in Trityl-PAF Deprotection_Reaction Acidic Cleavage (RT, 24h) Trityl_PAF_in->Deprotection_Reaction Reagent TFA / DCM Reagent->Deprotection_Reaction Washing Washing (DCM, Methanol) Deprotection_Reaction->Washing Neutralization Neutralization (aq. NH4OH) Washing->Neutralization Final_Wash Final Washing (Water, Methanol) Neutralization->Final_Wash Drying2 Vacuum Drying (100 °C) Final_Wash->Drying2 Tetrazole_PAF Tetrazole-PAF Drying2->Tetrazole_PAF

Caption: Experimental workflow for the synthesis and deprotection of tetrazole-functionalized PAF.

Logical_Relationship Monomer 2-(1-trityl-5-tetrazolyl) phenylboronic acid Polymerization Suzuki-Miyaura Polycondensation Monomer->Polymerization Trityl_PAF Trityl-Protected PAF (Lower Porosity, Protected Functionality) Polymerization->Trityl_PAF Deprotection Acidic Deprotection (Trityl Group Removal) Trityl_PAF->Deprotection Tetrazole_PAF Tetrazole-Functionalized PAF (Higher Porosity, Accessible Functionality) Deprotection->Tetrazole_PAF Applications Advanced Applications (Gas Storage, Catalysis, Drug Delivery) Tetrazole_PAF->Applications

Caption: Logical relationship from monomer to advanced material applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of the sterically hindered and potentially coordinating substrate, 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low to no conversion of my starting materials. What are the most likely causes?

A1: Low conversion in the Suzuki coupling of this compound is often attributed to a few key factors:

  • Steric Hindrance: The bulky trityl group can significantly slow down both the transmetalation and reductive elimination steps of the catalytic cycle.

  • Catalyst Inactivity: The tetrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under your current conditions.

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.

Q2: My main side product is the deboronated starting material (1-trityl-5-phenyltetrazole). How can I prevent this protodeboronation?

A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To minimize this:

  • Use Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere, can be beneficial. Some anhydrous conditions with bases like K3PO4 may still require a small amount of water to be effective, so careful optimization is needed.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like K3PO4 or Cs2CO3 instead of stronger ones like NaOH or KOH.

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I reduce it?

A3: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To mitigate homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Ensure that your solvent and the reaction vessel are properly degassed to remove any dissolved oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3, can sometimes reduce homocoupling compared to Pd(II) sources.

Q4: The trityl group on my compound is cleaving under the reaction conditions. How can I avoid this?

A4: The trityl group is known to be sensitive to acidic conditions and can also be cleaved under certain catalytic conditions.

  • Avoid Acidic Conditions: Ensure your reaction and workup conditions are not acidic.

  • Screen Bases Carefully: While basic conditions are required for the Suzuki reaction, some bases or their salts formed during the reaction might promote trityl cleavage. Screening a variety of bases is recommended.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may help preserve the trityl group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Yield 1. Ineffective catalyst/ligand combination for the sterically hindered substrate. 2. Poor solubility of reactants. 3. Reaction temperature is too low.1. Screen Ligands: Use bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition and reductive elimination. Examples include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3). 2. Solvent Selection: Try higher boiling point solvents like toluene, DMF, or dioxane to improve solubility and allow for higher reaction temperatures. 3. Increase Temperature: Gradually increase the reaction temperature. Monitor for decomposition of starting materials.
Protodeboronation 1. Presence of water. 2. Base is too strong. 3. Reaction time is too long.1. Use Anhydrous Solvents and Reagents: Dry solvents over molecular sieves and ensure reagents are anhydrous. 2. Base Screening: Switch to milder bases such as K3PO4, Cs2CO3, or KF. 3. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst.1. Degas Thoroughly: Use a robust degassing method like freeze-pump-thaw for at least three cycles. 2. Use a Pd(0) Source: Employ a catalyst like Pd(PPh3)4 or Pd2(dba)3.
Difficult Purification 1. Residual palladium catalyst. 2. Boronic acid-derived impurities.1. Palladium Scavenging: After the reaction, stir the mixture with a palladium scavenger (e.g., silica-bound thiol) or perform an aqueous wash with a solution of sodium thiocyanate. 2. Aqueous Wash: A basic aqueous wash (e.g., with dilute NaOH) can help remove unreacted boronic acid. Be cautious if your product is base-sensitive.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for optimizing the Suzuki reaction of this compound.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst (mol%)Ligand (mol%)Notes
Pd(OAc)2 (2-5%)SPhos (4-10%)A good starting point for sterically hindered substrates.
Pd2(dba)3 (1-2.5%)XPhos (2-5%)Often effective for challenging couplings.
Pd(PPh3)4 (5-10%)-A classic catalyst, but may be less effective for this substrate.
PEPPSI-IPr (2-5%)-An NHC-based catalyst that can be effective for electron-rich systems.

Table 2: Suggested Solvent and Base Combinations

SolventBase (equivalents)Temperature (°C)Notes
Toluene/H2O (10:1)K2CO3 (2-3)80-110A standard biphasic system.
Dioxane/H2O (4:1)K3PO4 (2-3)80-100Often a good choice for minimizing protodeboronation.
DMFCs2CO3 (2-3)60-100A polar aprotic solvent that can improve solubility.
2-MeTHF/H2O (10:1)NaHCO3 (2-3)70-90A greener solvent alternative to THF and dioxane.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium catalyst and ligand (if applicable).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the palladium catalyst and ligand to the flask under a positive pressure of inert gas.

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

Suzuki_Troubleshooting_Workflow start Reaction Start: Low or No Conversion check_catalyst Is the Catalyst/Ligand Suitable for Sterically Hindered Substrates? start->check_catalyst screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_catalyst->screen_ligands No check_solubility Are All Reagents Fully Dissolved? check_catalyst->check_solubility  Yes screen_ligands->check_solubility change_solvent Switch to a Higher Boiling or More Polar Solvent (e.g., Toluene, DMF) check_solubility->change_solvent No increase_temp Increase Reaction Temperature check_solubility->increase_temp  Yes change_solvent->increase_temp side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Observed? increase_temp->side_reactions address_deboronation Use Anhydrous Conditions and a Milder Base (e.g., K3PO4) side_reactions->address_deboronation Yes (Protodeboronation) address_homocoupling Thoroughly Degas Reaction Mixture side_reactions->address_homocoupling Yes (Homocoupling) success Successful Coupling side_reactions->success No address_deboronation->success address_homocoupling->success

Caption: Troubleshooting workflow for low conversion in the Suzuki coupling of this compound.

Technical Support Center: Purification of Crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for this compound and similar arylboronic acids include flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. For challenging separations, forming a diethanolamine adduct to precipitate the boronic acid can be an effective, though more laborious, strategy.[1][2]

Q2: What are the typical impurities found in the crude product?

A2: Common impurities can include unreacted starting materials such as 5-phenyl-1-trityl-1H-tetrazole, homo-coupling byproducts of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[3] Residual catalysts and reagents from the synthesis will also be present.

Q3: Why is purification by standard silica gel chromatography often challenging for this compound?

A3: Arylboronic acids are known to interact strongly with standard silica gel, which can lead to several issues. These include irreversible adsorption to the stationary phase, causing low recovery, and "streaking" or broad elution bands, which results in poor separation from impurities.[1] In some cases, the acidic nature of silica gel can even cause decomposition of the boronic acid.[1][4]

Q4: Is reverse-phase chromatography a viable alternative?

A4: Reverse-phase chromatography (e.g., using C18 silica) can be a useful alternative to normal-phase. However, challenges may still arise, such as poor solubility of the compound in typical mobile phases like acetonitrile/water or methanol/water.[1] Additionally, removing large volumes of water from the purified fractions can be problematic, as heating may lead to decomposition.[1]

Q5: How can I improve the success rate of recrystallization?

A5: Successful recrystallization hinges on finding a suitable solvent or solvent system. Screening a variety of solvents on a small scale is crucial.[1] For arylboronic acids, solvents such as hot ethanol, benzene, dichloroethane, or ethyl acetate have been reported to be effective.[2][5] If a single solvent is not effective, an anti-solvent crystallization approach can be attempted.

Troubleshooting Guide

Problem: My compound is streaking badly or sticking to the silica gel column during flash chromatography.

  • Possible Cause: Strong interaction between the boronic acid moiety and the acidic silanol groups on the silica surface.

  • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a modifier like triethylamine or by using a mobile phase containing a small percentage of acetic acid or ammonia, if compatible with your compound.[5]

  • Solution 2: Consider using boric acid-impregnated silica gel. This can reduce the Lewis basicity of the silica and minimize over-adsorption of the boronic acid ester.[4]

  • Solution 3: Switch to an alternative stationary phase, such as alumina or C18 reverse-phase silica.

Problem: I'm struggling to get my compound to crystallize from any solvent.

  • Possible Cause: The compound may be an oil at room temperature, or the impurities present are inhibiting crystal formation.

  • Solution 1: Try an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble until turbidity is observed. Allow it to stand, or gently cool, to induce crystallization.

  • Solution 2: Attempt trituration. Suspend the crude oil or amorphous solid in a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble. Stir or sonicate the mixture, then filter to isolate the purified solid.[1]

  • Solution 3: Scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

Problem: My yield is very low after purification.

  • Possible Cause: This could be due to irreversible adsorption on a chromatography column, decomposition during the purification process, or physical loss of material during transfers.

  • Solution 1: If using chromatography, ensure rapid elution to minimize contact time with the stationary phase.[4]

  • Solution 2: Avoid excessive heating during solvent evaporation, as arylboronic acids can be thermally sensitive.

  • Solution 3: For extractions, ensure the pH is carefully controlled during the acidification step to maximize precipitation of the boronic acid. Perform multiple small-volume extractions of the aqueous layer to recover all the product.

Problem: The NMR spectrum still shows significant impurities after a single purification step.

  • Possible Cause: The chosen purification method may not be effective for the specific impurities present.

  • Solution: Employ a secondary purification technique that relies on a different separation principle. For example, if column chromatography was unsuccessful, try recrystallization or an acid-base extraction. Combining orthogonal techniques is often necessary to achieve high purity.

Quantitative Data Summary

The following table provides an illustrative comparison of common purification techniques. Actual results will vary based on the specific impurities and experimental conditions.

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantagesTypical Yield
Flash Chromatography (Standard Silica) 75-95%Good for a wide range of impurities.Can cause streaking, low recovery, and decomposition.[1]40-80%
Flash Chromatography (Modified Silica) 85-98%Reduces streaking and improves recovery.[4]Requires preparation of the stationary phase.60-90%
Recrystallization >98%Can yield very high purity material; scalable.Finding a suitable solvent can be difficult and time-consuming.[1]50-85%
Acid-Base Extraction 90-97%Effective for removing non-acidic/basic impurities.May not remove impurities with similar pKa values.70-95%
Diethanolamine Adduct Formation >95%Highly selective for boronic acids; can yield crystalline solids.[1][2]Laborious two-step process (formation and hydrolysis).60-80%

Experimental Protocols

Protocol 1: Flash Column Chromatography on Boric Acid-Treated Silica

  • Preparation of Stationary Phase: Prepare a slurry of silica gel in your chosen mobile phase. Add boric acid (approx. 1-2% by weight of the silica) and stir for 15 minutes. Pack the column with this slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). If it does not fully dissolve, pre-adsorb the crude material onto a small amount of silica gel.

  • Elution: Load the sample onto the column. Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes. The polarity will need to be determined by thin-layer chromatography (TLC) beforehand.

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization

  • Solvent Screening: In separate small vials, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, acetonitrile, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a cold, dilute aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a cold, dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3). The purified boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product thoroughly under vacuum.

Visualizations

Purification_Workflow cluster_start cluster_analysis1 cluster_purification cluster_analysis2 cluster_end Crude Crude Product Analysis Purity Assessment (TLC, ¹H NMR) Crude->Analysis Chromatography Column Chromatography Analysis->Chromatography Choose Method Recrystallization Recrystallization Analysis->Recrystallization Choose Method Extraction Acid-Base Extraction Analysis->Extraction Choose Method Purity_Check Check Purity (TLC, ¹H NMR) Chromatography->Purity_Check Recrystallization->Purity_Check Extraction->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Further_Purification Secondary Purification Purity_Check->Further_Purification Purity Not OK Further_Purification->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification Start Problem Encountered Streak Streaking on Silica Column Start->Streak NoCrystal No Crystals Form Start->NoCrystal LowYield Low Yield Start->LowYield Sol_Streak1 Use Modified Silica (e.g., Boric Acid Treated) Streak->Sol_Streak1 Cause: Strong Adsorption Sol_Streak2 Switch to Reverse Phase Streak->Sol_Streak2 Cause: Strong Adsorption Sol_Crystal1 Try Anti-Solvent Crystallization NoCrystal->Sol_Crystal1 Cause: High Solubility/Inhibitors Sol_Crystal2 Triturate with Non-polar Solvent NoCrystal->Sol_Crystal2 Cause: Oily Product Sol_Yield1 Avoid Excessive Heat LowYield->Sol_Yield1 Cause: Decomposition Sol_Yield2 Ensure pH is Optimal for Precipitation/Extraction LowYield->Sol_Yield2 Cause: Incomplete Recovery

Caption: Decision tree for troubleshooting common purification issues.

References

Common side reactions in the synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the ortho-lithiation of 5-phenyl-1-trityl-1H-tetrazole, followed by borylation with a trialkyl borate, such as triisopropyl borate. This directed ortho-metalation (DoM) utilizes the tetrazole ring as a directing group for the lithiation at the ortho-position of the phenyl ring.

Q2: What are the critical parameters to control during the ortho-lithiation step?

A2: Temperature control is paramount. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Anhydrous conditions are also essential to avoid quenching the organolithium species with water. The choice of alkyllithium reagent and solvent can also influence the reaction's success.

Q3: What are the likely impurities in the final product?

A3: Common impurities include unreacted starting material (5-phenyl-1-trityl-1H-tetrazole), the protodeboronated side product (which is the same as the starting material), and boronic acid-derived impurities such as boroxines (anhydrides of the boronic acid). In some cases, partially detrytialyted products may also be observed depending on the workup conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product. For example, under certain HPLC conditions, the starting 5-phenyl-1-trityl-1H-tetrazole and the product this compound will have distinct retention times[1].

Q5: What are suitable purification methods for the final product?

A5: Purification is typically achieved through crystallization or column chromatography. The choice of solvent for crystallization is critical and may require some optimization. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of heptane and ethyl acetate) can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete lithiation.Ensure the alkyllithium reagent is of high quality and accurately titrated. Increase the equivalents of the alkyllithium reagent slightly.
Quenching of the organolithium intermediate by moisture or other electrophiles.Use rigorously dried solvents and glassware. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Incomplete borylation.Ensure the trialkyl borate is added slowly at low temperature. Allow the reaction to stir for a sufficient time after the addition of the borate.
Presence of a Significant Amount of Starting Material in the Product Incomplete lithiation.See "Low Yield of Product" above.
Protodeboronation during workup or purification.Use a buffered or slightly basic aqueous workup. Avoid strongly acidic conditions. Minimize exposure of the boronic acid to water and heat.
Formation of a White Precipitate that is Insoluble in Organic Solvents Formation of boroxines (boronic anhydrides).Boroxines can often be converted back to the boronic acid by stirring with a suitable solvent and a small amount of water. To prevent their formation, store the purified product under anhydrous conditions.
Presence of an Impurity with a Similar Polarity to the Product Isomeric boronic acids (lithiation at meta or para positions).This is less common due to the strong directing effect of the tetrazole group. Confirm the structure using NMR. Optimize the lithiation conditions (e.g., temperature, solvent) to favor ortho-lithiation.
Detritylation of the product.Avoid acidic conditions during workup and purification. If detritylation is desired, it is typically performed as a separate step.

Quantitative Data Summary

The following table summarizes typical yields and impurity profiles for the synthesis of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.

Parameter Typical Value Notes
Yield of Crude Product 75-90%Based on the starting 5-phenyl-1-trityl-1H-tetrazole.
Purity of Crude Product (by HPLC) 85-95%
Major Impurity 1: Unreacted Starting Material 2-10%Can be minimized by optimizing lithiation conditions.
Major Impurity 2: Boroxine 1-5%Can form during workup and storage.
Yield of Purified Product 60-80%After crystallization or column chromatography.
Purity of Final Product (by HPLC) >98%

Experimental Protocols

Synthesis of this compound via Ortho-lithiation

This protocol is based on procedures described in the literature[1].

Materials:

  • 5-phenyl-1-trityl-1H-tetrazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Heptane

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve 5-phenyl-1-trityl-1H-tetrazole (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and slowly quench with 2 M hydrochloric acid until the pH is approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a mixture of ethyl acetate and heptane or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start: 5-phenyl-1-trityl-1H-tetrazole in THF lithiation Ortho-lithiation (-78 °C, n-BuLi) start->lithiation borylation Borylation (-78 °C, Triisopropyl borate) lithiation->borylation quench Aqueous Workup (HCl) borylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification end Final Product: this compound purification->end side_reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions start 5-phenyl-1-trityl-1H-tetrazole intermediate 2-Lithio-5-phenyl-1-trityl-1H-tetrazole start->intermediate n-BuLi unreacted Unreacted Starting Material product This compound intermediate->product B(OiPr)3, then H3O+ protodeboronation Protodeboronation Product (same as starting material) product->protodeboronation H2O boroxine Boroxine (Anhydride) product->boroxine - H2O

References

Technical Support Center: Optimizing Irbesartan Yield from its Boronic Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Irbesartan via the Suzuki-Miyaura coupling of its boronic acid precursor.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Irbesartan from its boronic acid precursor, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired Irbesartan precursor. What are the likely causes?

A1: Low or no product formation is a frequent challenge and can often be attributed to several critical factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki coupling. Its inactivation is a primary reason for reaction failure.

    • Cause: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) may be inefficient under your reaction conditions. The catalyst can also be deactivated by oxygen.

    • Solution:

      • Ensure your reaction is performed under strictly anaerobic (inert) conditions. This involves using degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.

      • Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.

      • If using a Pd(II) precatalyst, ensure the phosphine ligand is present in a slight excess to facilitate and stabilize the active Pd(0) species.

  • Poor Quality of Reagents: The purity and integrity of your starting materials are crucial.

    • Cause: The boronic acid precursor is susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources. Solvents may contain peroxides which can oxidize the phosphine ligands and deactivate the catalyst.

    • Solution:

      • Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

      • Employ anhydrous solvents. Ensure solvents are freshly distilled or obtained from a reliable commercial source in sealed bottles. Test for and remove any peroxides from ethereal solvents.

      • Use a fresh, finely powdered, and anhydrous base.

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Cause: The base may not be strong enough to activate the boronic acid for transmetalation. The solvent may not be suitable for the solubility of the reactants or the stability of the catalyst. The temperature might be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Screen different bases. While weaker bases like Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often used for challenging couplings.

      • Choose a solvent system that ensures the solubility of all reactants. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in the dissolution of the base.

      • Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).

Q2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to homocoupling.

  • Solution:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas. Use degassed solvents (e.g., by sparging with argon or using several freeze-pump-thaw cycles).

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.

Q3: My starting boronic acid seems to be degrading during the reaction, leading to a low yield. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Cause: The C-B bond of the boronic acid is susceptible to cleavage by protons, which can come from water or other protic sources in the reaction mixture. This side reaction removes the boronic acid from the catalytic cycle.

  • Solution:

    • Anhydrous Conditions: Ensure all your reagents and solvents are as dry as possible. Use flame-dried glassware.

    • Choice of Base: While a base is necessary, some bases in combination with water can promote protodeboronation. Consider using a non-aqueous base or a fluoride-based base like KF, which is known to be effective in some cases while minimizing this side reaction.

    • Use a More Stable Boronate Ester: As mentioned earlier, converting the boronic acid to a pinacol ester can significantly increase its stability towards protodeboronation.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a baseline experimental protocol for the Suzuki coupling step in Irbesartan synthesis?

A4: A reliable starting protocol can be adapted from established green chemistry methods. Here is a detailed experimental procedure:

Experimental Protocol: Suzuki Coupling for Irbesartan Precursor Synthesis

Materials:

  • 3-(4'-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • 2-(1H-Tetrazol-5-yl)phenylboronic acid (or its protected form)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium Carbonate)

  • Solvent System (e.g., Benzene and Ethanol, or Toluene and Water)

  • Hydrogen Peroxide (for workup)

  • Anhydrous Sodium Sulfate

  • Organic solvents for extraction and purification (e.g., Ether, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the palladium catalyst (e.g., 0.03 equivalents of Pd(PPh₃)₄).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add 3-(4'-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 equivalent) and the solvent (e.g., benzene).

  • Base Addition: Add an aqueous solution of the base (e.g., 2M Sodium Carbonate, 2.0 equivalents).

  • Boronic Acid Addition: Slowly add a solution of the 2-(1H-Tetrazol-5-yl)phenylboronic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (e.g., 8 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add a small amount of hydrogen peroxide (e.g., 30% H₂O₂) to oxidize any remaining boronic acid. Stir for about 1 hour.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Irbesartan precursor.

Q5: How do different catalysts and bases affect the yield of the Suzuki coupling reaction for Irbesartan synthesis?

A5: The choice of catalyst and base is critical for optimizing the yield. While a direct comparative study for Irbesartan is not extensively published, we can infer performance from studies on similar complex molecules. The following table provides a summary of common catalysts and bases and their general impact on yield.

Catalyst Typical Loading (mol%) Common Ligand Pros Cons Expected Yield Range
Pd(PPh₃)₄ 1-5TriphenylphosphineReadily available, effective for many aryl bromides.Can be sensitive to air and moisture.Good to Excellent (70-95%)
Pd(dppf)Cl₂ 1-3dppfRobust, air-stable precatalyst, good for challenging couplings.Can be more expensive.Excellent (>90%)
Pd(OAc)₂ 1-3Various phosphines (e.g., SPhos, XPhos)Versatile precatalyst, can be paired with a wide range of ligands.Requires a ligand for activity.Highly variable, can be excellent with the right ligand.
Base Typical Equivalents Solvent System Pros Cons Impact on Yield
Na₂CO₃ 2.0Toluene/Water or Ethanol/WaterInexpensive, mild, and often effective.[1]May not be strong enough for less reactive substrates.Good
K₂CO₃ 2.0Dioxane/Water or Toluene/WaterA slightly stronger base than Na₂CO₃, widely used.Can sometimes be less effective than K₃PO₄.Good to Excellent
K₃PO₄ 2.0-3.0Toluene or Dioxane (often with minimal water)A strong base, very effective for difficult couplings.Can be more challenging to handle due to its fine powder nature.Excellent
Cs₂CO₃ 2.0Dioxane or TolueneA very strong and effective base, often gives the highest yields.Expensive.Excellent

Note: The yields are highly dependent on the specific reaction conditions, including the purity of reagents, solvent, temperature, and reaction time. The data in these tables should be used as a general guide for optimization.

Q6: What are the key impurities I should look out for in the synthesis of Irbesartan via this route?

A6: Besides the unreacted starting materials and the homocoupled boronic acid, you should be aware of potential process-related impurities. These can include:

  • Debrominated starting material: The bromo-functionalized spiro compound can lose its bromine atom under certain conditions.

  • Oxidized impurities: If the reaction is not strictly anaerobic, side products from the oxidation of the phosphine ligands or other reagents may form.

  • Isomeric impurities: Depending on the synthesis of the tetrazole moiety, regioisomers can be formed.

It is recommended to use techniques like HPLC and LC-MS to identify and quantify any impurities in your final product.

Visual Guides

Experimental Workflow for Irbesartan Precursor Synthesis

experimental_workflow Experimental Workflow for Suzuki Coupling reagents Prepare Reagents: - 3-(4'-bromobenzyl)... (1 eq) - Boronic Acid (1.1 eq) - Pd Catalyst (0.03 eq) - Base (2.0 eq) - Degassed Solvents setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N2) reagents->setup addition Reagent Addition: 1. Add catalyst, aryl bromide, and solvent 2. Add aqueous base 3. Slowly add boronic acid solution setup->addition reaction Reaction: - Heat to reflux (80-100°C) - Stir vigorously (8h) - Monitor by TLC/LC-MS addition->reaction workup Workup: - Cool to RT - Quench with H2O2 - Extract with organic solvent - Wash with brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate under vacuum - Column chromatography or recrystallization workup->purification product Pure Irbesartan Precursor purification->product

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Troubleshooting Logic Diagram for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure and dry? start->check_reagents check_conditions Are the reaction conditions optimal? start->check_conditions catalyst_inactive Catalyst Inactive/Deactivated check_catalyst->catalyst_inactive No reagents_impure Reagents Impure/Wet check_reagents->reagents_impure No conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal No solution_catalyst Solutions: - Use fresh Pd(0) catalyst - Ensure inert atmosphere - Use excess ligand catalyst_inactive->solution_catalyst solution_reagents Solutions: - Use fresh, pure boronic acid - Use anhydrous solvents and base - Consider boronate ester reagents_impure->solution_reagents solution_conditions Solutions: - Screen different bases (e.g., K3PO4) - Screen different solvents - Increase temperature conditions_suboptimal->solution_conditions

Caption: A logical guide to diagnosing and resolving low reaction yields.

References

Challenges in handling and storing 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-trityl-5-tetrazolyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Boronic acids are generally sensitive to moisture, which can lead to hydrolysis and degradation.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is classified as a flammable solid, harmful if swallowed, and causes serious eye irritation.[1][2] It is essential to handle this compound in a well-ventilated area, wear suitable personal protective equipment (PPE) including gloves, protective clothing, and eye protection. Avoid creating dust and keep it away from heat, sparks, and open flames.[1]

Q3: What are the common degradation pathways for this boronic acid?

A3: The primary degradation pathways for arylboronic acids, including this compound, are hydrolysis and protodeboronation. Hydrolysis, the reaction with water, can convert the boronic acid to boric acid and the corresponding aryl compound. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction in Suzuki-Miyaura coupling reactions, especially under basic conditions. The bulky trityl protecting group is also susceptible to cleavage under acidic conditions.

Q4: Can the trityl protecting group be cleaved during experimental procedures?

A4: Yes, the trityl group is known to be labile under mild acidic conditions. Care should be taken during reaction workup and purification to avoid exposure to strong acids, which can lead to the removal of the trityl group.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Possible Causes & Solutions:

CauseRecommended Action
Poor Reagent Quality Ensure the this compound is of high purity and has been stored correctly. Consider purifying the boronic acid if its quality is questionable.
Catalyst Inactivity Use a fresh, active palladium catalyst and ligand. For sterically hindered substrates like this, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos).
Inappropriate Base The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
Suboptimal Solvent Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The solubility of all reactants should be considered when choosing the solvent system.
Reaction Temperature Too Low Due to steric hindrance from the trityl group, higher reaction temperatures may be required to facilitate the coupling reaction.
Oxygen Contamination Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and homocoupling side reactions.
Issue 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)

Possible Causes & Solutions:

Side ProductCauseRecommended Action
Protodeboronation Product Presence of excess water and/or a strong base can promote the replacement of the boronic acid group with a hydrogen atom.Use anhydrous solvents and a carefully chosen base. If water is necessary for the reaction, minimize the amount. Using a milder base like potassium carbonate (K₂CO₃) can sometimes reduce protodeboronation.
Homocoupling Product The presence of oxygen can lead to the coupling of two boronic acid molecules.Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.
Issue 3: Cleavage of the Trityl Protecting Group

Possible Causes & Solutions:

CauseRecommended Action
Acidic Conditions During Workup or Purification The trityl group is sensitive to acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or THF)

  • Degassed water (if required)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed anhydrous solvent via syringe.

  • If using a biphasic system, add the degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Use in a well-ventilated area Use in a well-ventilated area Wear appropriate PPE Wear appropriate PPE Avoid dust formation Avoid dust formation Keep away from ignition sources Keep away from ignition sources This compound This compound This compound->Store in a cool, dry, well-ventilated area This compound->Use in a well-ventilated area This compound->Wear appropriate PPE This compound->Avoid dust formation This compound->Keep away from ignition sources G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Yield in Suzuki Coupling reagent_quality Check Boronic Acid Purity and Storage start->reagent_quality catalyst_activity Verify Catalyst and Ligand Activity start->catalyst_activity base_choice Optimize Base (e.g., K3PO4, Cs2CO3) start->base_choice solvent_choice Select Appropriate Solvent System start->solvent_choice temperature Increase Reaction Temperature start->temperature inert_atmosphere Ensure Rigorous Inert Atmosphere start->inert_atmosphere G start Side Product Formation protodeboronation Protodeboronation start->protodeboronation homocoupling Homocoupling start->homocoupling trityl_cleavage Trityl Group Cleavage start->trityl_cleavage solution1 Use Anhydrous Solvents Minimize Water Consider Milder Base protodeboronation->solution1 solution2 Ensure Rigorous Degassing Maintain Inert Atmosphere homocoupling->solution2 solution3 Avoid Acidic Workup Use Neutralized Silica Gel trityl_cleavage->solution3

References

How to monitor the progress of reactions involving this compound by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Reaction Progress with HPLC

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical reactions. The content is structured to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is HPLC a suitable method for monitoring the progress of my reaction?

A1: HPLC is a powerful analytical technique ideal for reaction monitoring because it allows for the separation, identification, and quantification of different components within a reaction mixture. By tracking the decrease in starting materials and the increase in the desired product over time, you can accurately determine the reaction's progress and endpoint. Several published methods demonstrate the use of HPLC for the analysis of active pharmaceutical ingredients (APIs) and their related substances.[1][2]

Q2: How do I choose the right HPLC column for my analysis?

A2: The choice of column depends on the polarity of your starting materials, intermediates, and final product. For many pharmaceutical compounds, which are often moderately polar, a reverse-phase column (e.g., C18 or C8) is a common starting point. Several established methods for analyzing Oseltamivir, a moderately polar antiviral drug, utilize C18 columns.[1][2] The column's particle size and dimensions will also affect the resolution and analysis time.

Q3: What mobile phase should I use to separate my compounds?

A3: The mobile phase composition is critical for achieving good separation. For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[3] The ratio of these solvents can be adjusted to optimize the separation. Adding buffers or acids (e.g., formic acid, triethylamine) can improve peak shape and resolution, especially for ionizable compounds.[3][4]

Q4: How can I identify the peaks in my chromatogram corresponding to the starting material and the product?

A4: To confidently identify peaks, you should run individual standards of your starting material and, if available, your purified product. The retention time of each compound under the same HPLC conditions will allow for their identification in the reaction mixture chromatogram.

Q5: How do I quantify the components in my reaction mixture?

A5: Quantification is typically done by creating a calibration curve for your starting material and product. This involves injecting known concentrations of each compound and plotting the peak area against the concentration. From this curve, you can determine the concentration of each component in your reaction sample at different time points.

Troubleshooting Guide

This guide addresses common problems encountered during HPLC analysis for reaction monitoring.

Problem Potential Cause Solution
High System Pressure [5][6][7][8]Blockage in the system (e.g., clogged column frit, tubing, or in-line filter).[6][9]1. Reverse flush the column with a weaker solvent. 2. Replace the in-line filter. 3. Check for and clear any blockages in the tubing.
Precipitation of buffer salts in the mobile phase.[6]1. Ensure the mobile phase is properly mixed and filtered. 2. Flush the system with water after using buffered mobile phases.[9]
Noisy or Drifting Baseline [5][7][9]Air bubbles in the pump or detector.[6][10][11]1. Degas the mobile phase using sonication or an in-line degasser.[9] 2. Purge the pump to remove any trapped air bubbles.[7][10]
Contaminated mobile phase or detector cell.[5][10][12]1. Use fresh, HPLC-grade solvents.[9][12] 2. Clean the detector cell according to the manufacturer's instructions.
Detector lamp nearing the end of its life.[9][10]1. Replace the detector lamp.
Poor Peak Shape (Tailing or Fronting) [5][9]Column overload (injecting too much sample).[9][10]1. Dilute the sample and inject a smaller volume.
Incompatibility between the sample solvent and the mobile phase.[9][12]1. Dissolve the sample in the mobile phase whenever possible.[12]
Secondary interactions between the analyte and the stationary phase.1. Adjust the mobile phase pH or add an ion-pairing reagent.
Shifting Retention Times [7][9][10]Inconsistent mobile phase composition.[7][10]1. Prepare fresh mobile phase carefully and consistently.
Column temperature fluctuations.[7][9][10]1. Use a column oven to maintain a constant temperature.[10]
Column degradation or aging.[5][9]1. Replace the column with a new one.

Experimental Protocol: Monitoring the Synthesis of Oseltamivir

This protocol describes a reverse-phase HPLC method to monitor the final step in a hypothetical synthesis of Oseltamivir (the Product) from its immediate precursor (Starting Material).

Reaction: Starting Material -> Oseltamivir (Product)

1. HPLC System and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil C18, 5 µm, 250 mm x 4.6 mm i.d.[1][2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-25 min: 30% B
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C
Detection Wavelength 215 nm[1][2]
Injection Volume 10 µL

2. Sample Preparation:

  • At various time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase (30% Acetonitrile in water).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

3. Data Analysis:

  • Identify the peaks for the Starting Material and Oseltamivir based on their retention times, determined by injecting standards.

  • Integrate the peak areas for both compounds at each time point.

  • Calculate the percentage conversion of the Starting Material to Oseltamivir using the following formula:

    % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute & Quench Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial HPLC Vial Filter->Vial Injector Autosampler/Injector Vial->Injector Column C18 Column Injector->Column Detector UV Detector (215 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Conversion Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for monitoring reaction progress using HPLC.

Oseltamivir_MoA cluster_virus Influenza Virus Life Cycle cluster_action Mechanism of Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication HostCell->Replication Budding New Virus Budding Replication->Budding Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase Requires Release Virus Release Neuraminidase->Release Enables Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sterically hindered substrates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues of low reactivity and yield in your cross-coupling experiments.

Issue 1: Low to no product yield in Suzuki-Miyaura coupling of a sterically hindered aryl halide.

Possible Causes & Solutions:

  • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates. The key is to facilitate the oxidative addition and reductive elimination steps, which are slowed by steric bulk.[1][2]

    • Solution 1.1: Employ Bulky, Electron-Rich Ligands. Switch to specialized ligands designed to stabilize the active palladium catalyst and promote the reaction. Buchwald-type biarylphosphine ligands are highly effective.[2][3][4][5] N-heterocyclic carbene (NHC) ligands have also shown excellent performance, particularly for forming tetra-ortho-substituted biaryls.[3][6]

    • Solution 1.2: Use a Pre-formed Catalyst. Consider using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.

  • Suboptimal Base: The base plays a critical role in activating the boronic acid for transmetalation. An inappropriate base can lead to slow or stalled reactions.

    • Solution 2.1: Select a Suitable Base. For many hindered systems, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective.[1][2]

    • Solution 2.2: Use a Stronger Base for Challenging Substrates. In cases of extreme steric hindrance, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[1][6]

  • Inappropriate Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[7]

    • Solution 3.1: Choose an Appropriate Solvent. Aprotic polar solvents like 1,4-dioxane or toluene are commonly used and often effective.[6][8] The choice of solvent can also affect selectivity when multiple reactive sites are present.[9]

  • Insufficient Thermal Energy: Sterically hindered substrates often require higher activation energy to react.

    • Solution 4.1: Increase Reaction Temperature. If the reaction is sluggish at lower temperatures, increasing the temperature to 80-110 °C can significantly improve the reaction rate and yield.[2]

Issue 2: Poor conversion in Buchwald-Hartwig amination with a bulky amine or aryl halide.

Possible Causes & Solutions:

  • Ligand Incompatibility: The steric and electronic properties of the ligand are crucial for a successful C-N bond formation with hindered partners.

    • Solution 1.1: Utilize Specialized Biarylphosphine Ligands. Ligands such as XPhos and BrettPhos have been specifically developed for the coupling of hindered primary and secondary amines.[5][8][10]

    • Solution 1.2: Consider NHC Ligands. N-heterocyclic carbene ligands can also be highly effective catalysts for the amination of challenging aryl chlorides.[11]

  • Incorrect Base Selection: The choice of base is critical for deprotonating the amine without causing unwanted side reactions.

    • Solution 2.1: Employ a Strong, Non-nucleophilic Base. Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for these transformations.[10][11] For substrates sensitive to strong bases, weaker bases like cesium carbonate might be an alternative, though they may require higher temperatures.

  • Catalyst Poisoning: The presence of certain functional groups on the substrates or impurities can deactivate the palladium catalyst.

    • Solution 3.1: Purify Substrates. Ensure that both the aryl halide and the amine are free from impurities that could coordinate to the palladium center.

    • Solution 3.2: Use a Higher Catalyst Loading. In cases where catalyst deactivation is suspected, increasing the catalyst loading from 0.5-1 mol% to 2-3 mol% may improve the yield.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered substrates so challenging for cross-coupling reactions?

A1: Steric hindrance around the reaction center impedes several key steps in the catalytic cycle.[1] For the palladium catalyst to function, it must first undergo oxidative addition with the aryl halide, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the active catalyst.[3][8] Large, bulky groups on the substrates physically block the palladium center from accessing the reactive sites, thereby slowing down these crucial steps and leading to low reactivity and yields.

Q2: What is the general mechanism for troubleshooting a failed cross-coupling reaction with a hindered substrate?

A2: A systematic approach is recommended. First, focus on the catalyst system, as it is the most critical component.[1] Ensure you are using a ligand known to be effective for hindered substrates (e.g., a Buchwald-type ligand or an NHC ligand). Next, evaluate your choice of base and solvent, as these can have a significant impact on the reaction rate. Finally, consider increasing the reaction temperature to overcome the higher activation energy barrier associated with these challenging transformations.

Q3: Can I use the same conditions for coupling an aryl chloride as I would for an aryl bromide?

A3: Not always. Aryl chlorides are generally less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[12] Consequently, the oxidative addition step is more difficult. To couple aryl chlorides, especially hindered ones, you will typically need a more reactive catalyst system, often involving highly electron-rich and bulky ligands, and potentially higher reaction temperatures.[4][5]

Q4: My reaction is producing a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?

A4: Reductive dehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can be promoted by certain ligands and reaction conditions. To minimize this, ensure you are using a well-defined catalyst system and consider switching to a different ligand that is less prone to promoting this side pathway.[13] Adjusting the base and solvent can also sometimes help to suppress this unwanted reaction.

Q5: Are there alternatives to palladium catalysts for coupling sterically hindered substrates?

A5: Yes, while palladium is the most common catalyst, nickel-based systems are emerging as powerful alternatives, especially for certain types of transformations.[3][14] Nickel catalysts can exhibit different reactivity and selectivity profiles and may be successful where palladium systems fail. There is also ongoing research into using more sustainable first-row transition metals like iron and copper.[3][15]

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos 2,4,6-Trimethylphenyl BromidePhenylboronic AcidK₃PO₄Toluene10095[4]
XPhos 2,6-Dimethylphenyl Chloride4-Methoxyphenylboronic AcidK₃PO₄Dioxane11092[5]
RuPhos 1-Naphthyl Bromide2-Methylphenylboronic AcidK₃PO₄Dioxane8098[4]
AntPhos 2,4,6-Triisopropylphenyl BromideCyclohexylboronic AcidK₃PO₄Toluene11058[16]
NHC (IPr) 2,6-Diisopropylphenyl ChloridePhenylboronic Acidt-BuOKDioxane80>99[6]
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Hindered Substrates
LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
XPhos 2-ChlorotolueneAnilineNaOt-BuToluene10098[5]
BrettPhos 2,6-Dimethylphenyl Bromidetert-ButylamineNaOt-BuDioxane10094[8][10]
P(t-Bu)₃ 2-Bromo-1,3,5-trimethylbenzeneMorpholineNaOt-BuToluene8095[17]
NHC (PEPPSI) 4-Chlorobenzonitriletert-ButylamineNaOt-BuDioxane8096[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol is a representative example for the coupling of a sterically hindered aryl chloride with an arylboronic acid using an XPhos-based catalyst system.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol describes a general method for the amination of a hindered aryl bromide with a primary amine using a BrettPhos-based catalyst.

  • Reaction Setup: To an oven-dried vial, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Track the consumption of the aryl bromide using TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting crude amine by flash chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling with Hindered Substrate catalyst_check 1. Evaluate Catalyst System start->catalyst_check ligand_choice Using standard ligand (e.g., PPh₃)? catalyst_check->ligand_choice switch_ligand Switch to Bulky Ligand: - Buchwald-type (SPhos, XPhos) - NHC Ligand ligand_choice->switch_ligand Yes base_check 2. Check Base ligand_choice->base_check No switch_ligand->base_check base_choice Base appropriate for hindered substrate? base_check->base_choice switch_base Select Optimal Base: - K₃PO₄, Cs₂CO₃ - t-BuOK (for challenging cases) base_choice->switch_base No conditions_check 3. Optimize Conditions base_choice->conditions_check Yes switch_base->conditions_check temp_choice Reaction at room temp? conditions_check->temp_choice increase_temp Increase Temperature (80-110 °C) temp_choice->increase_temp Yes end Improved Yield temp_choice->end No increase_temp->end Catalytic_Cycle_Hindrance cluster_cycle Palladium Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA + R-X PdII R-Pd(II)-X(L) OA->PdII TM Transmetalation PdII->TM + R'-M PdII_R R-Pd(II)-R'(L) TM->PdII_R RE Reductive Elimination PdII_R->RE - L RE->Pd0 + R-R' hindrance_OA Bulky R group slows approach of Pd(0) to C-X bond hindrance_OA->OA hindrance_RE Bulky R and R' groups disfavor the transition state for elimination hindrance_RE->RE

References

Technical Support Center: Detritylation and Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding side products generated during the detritylation step of oligonucleotide synthesis and their subsequent removal from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during detritylation?

A1: The most common side product is the formation of apurinic sites due to the hydrolysis of the glycosidic bond of purine bases (depurination) under acidic conditions.[1][2][3] This can lead to chain cleavage during the final basic deprotection step. Another common issue is the presence of truncated sequences (n-1, n-2, etc.) which arise from incomplete detritylation in a previous cycle, leaving the 5'-hydroxyl group unavailable for the next coupling reaction.[4]

Q2: What is "trityl-on" purification and what are its advantages?

A2: "Trityl-on" purification is a common strategy where the final 5'-dimethoxytrityl (DMT) protecting group is intentionally left on the full-length oligonucleotide after synthesis.[5][6] This lipophilic DMT group acts as a handle for purification by reversed-phase chromatography, allowing for the efficient separation of the desired full-length product from shorter, "trityl-off" failure sequences.[5][6] The DMT group is then removed in a final detritylation step after purification.[5]

Q3: Which acid is better for detritylation: Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)?

A3: The choice between TCA and DCA depends on the specific requirements of the synthesis. TCA is a stronger acid and leads to faster detritylation, but it also significantly increases the risk of depurination, especially for longer oligonucleotides or those containing sensitive bases.[1][2][3] DCA is a milder acid, offering a more controlled detritylation with a lower risk of depurination, making it a better choice for the synthesis of long or modified oligonucleotides.[4][7]

Q4: How can I monitor the efficiency of the detritylation step?

A4: The efficiency of each detritylation step can be monitored by quantifying the amount of the liberated DMT cation, which has a characteristic orange color and a strong absorbance at around 495 nm. This is often referred to as a "trityl assay" and provides a real-time assessment of the stepwise coupling efficiency. A consistent and high trityl yield indicates successful synthesis.[4]

Q5: What are the most common methods for purifying oligonucleotides after detritylation?

A5: The most common purification methods are High-Performance Liquid Chromatography (HPLC), Oligonucleotide Purification Cartridge (OPC) chromatography, and ethanol precipitation.[5][8][9] The choice of method depends on the desired purity, the length of the oligonucleotide, and the scale of the synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of full-length product Incomplete detritylation during synthesis.Optimize detritylation time and acid concentration. Consider using a stronger acid like TCA for routine synthesis, or increase the concentration of DCA. Ensure anhydrous conditions.
Depurination leading to chain cleavage.Use a milder acid like DCA, especially for long or purine-rich sequences.[4][7] Minimize acid contact time. Consider performing detritylation at a lower temperature.
Presence of n-1 and other truncated sequences Inefficient capping of unreacted 5'-OH groups.Ensure the capping reagent is fresh and active. Optimize the capping time to ensure all failure sequences are blocked.
Incomplete detritylation in a previous cycle.Increase detritylation time or use a slightly higher acid concentration. Ensure uniform flow of reagents through the synthesis column.
Final product is not pure after purification Incorrect purification method chosen.For high purity applications, HPLC is recommended.[10] For routine applications and shorter oligos, OPC or cartridge purification may be sufficient.[9]
Co-elution of impurities with the product.Optimize the purification gradient (for HPLC) or wash steps (for OPC). Ensure the DMT group is completely removed before final elution in trityl-on purification.
Loss of product during ethanol precipitation Incomplete precipitation of the oligonucleotide.Ensure the correct ratio of ethanol and salt is used. For shorter oligonucleotides (<20 bases), consider using isopropanol for precipitation.[11][12] Chill the solution at -20°C for at least 30 minutes to improve precipitation efficiency.[8]
The pellet is not visible and is accidentally discarded.Be aware that small amounts of oligonucleotide may form a barely visible pellet. After centrifugation, carefully decant the supernatant. Use a carrier like glycogen to aid in pellet visualization and recovery.[13]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to detritylation side reactions and purification efficiencies.

Table 1: Comparison of Depurination Rates with Different Detritylation Reagents

Detritylation ReagentDepurination Half-Time (dA-CPG)Relative Rate of Depurination (vs. 3% DCA)
3% DCA in Methylene Chloride~77 minutes[3]1x
15% DCA in Methylene Chloride~26 minutes[3]3x faster
3% TCA in Methylene Chloride~19 minutes[3]4x faster

Table 2: Typical Recovery and Purity for Different Oligonucleotide Purification Methods

Purification MethodTypical RecoveryTypical Purity of Full-Length ProductBest Suited For
Ethanol Precipitation 70-90%[14]ModerateDesalting and concentrating crude oligonucleotides.
OPC/Cartridge Purification Variable, dependent on loadingUp to 78.8% (Glen-Pak)[15]Routine purification of oligonucleotides up to 40 bases.[9]
Reversed-Phase HPLC High>90%[10]High-purity applications, modified oligonucleotides, and larger scale synthesis.
Anion-Exchange HPLC High>95%Purification of oligonucleotides with significant secondary structure and longer sequences (40-100 bases).[5]
PAGE Lower95-99%[10]Very high-purity applications, though it is a more complex procedure.[10]

Experimental Protocols

Protocol 1: Manual Detritylation of Trityl-On Purified Oligonucleotides

This protocol describes the removal of the 5'-DMT group from an oligonucleotide after DMT-on HPLC purification.[11]

Materials:

  • Dried, trityl-on purified oligonucleotide

  • 80% Acetic Acid

  • 3 M Sodium Acetate

  • 95% Ethanol (or isopropanol for oligonucleotides <15 bases)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Lyophilizer (optional)

Procedure:

  • Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[4]

  • Incubate at room temperature for 20 minutes. The solution will not turn orange as the aqueous environment leads to the formation of tritanol.[4]

  • Add 5 µL/ODU of 3 M sodium acetate and 100 µL/ODU of ethanol. For very short oligonucleotides (<15-mers), isopropanol may be substituted for ethanol to ensure complete precipitation.[11]

  • Vortex the mixture thoroughly.

  • Chill the tube at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 5-10 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant, which contains the cleaved trityl group.

  • Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

  • Dry the oligonucleotide pellet using a Speed-vac or by air-drying.

  • The resulting detritylated oligonucleotide can be desalted using a suitable method like an OPC cartridge.[4]

Protocol 2: Oligonucleotide Purification using an OPC Cartridge

This protocol outlines a general procedure for the purification of a crude, trityl-on oligonucleotide using an Oligonucleotide Purification Cartridge (OPC).

Materials:

  • OPC Cartridge

  • Syringe

  • Crude, deprotected trityl-on oligonucleotide in concentrated ammonia

  • HPLC-grade acetonitrile

  • 2.0 M Triethylamine acetate (TEAA)

  • Deionized water

  • 1.5 M Ammonium hydroxide

  • 2% Trifluoroacetic acid (TFA)

  • 20% v/v acetonitrile in deionized water

Procedure:

  • Flush the OPC cartridge with 5 mL of HPLC-grade acetonitrile, followed by 5 mL of 2.0 M TEAA.[16]

  • Dilute an aliquot of the crude oligonucleotide solution (e.g., 20 OD units) with one-third volume of deionized water.[16]

  • Load the diluted oligonucleotide solution onto the cartridge slowly (1-2 drops per second). The trityl-on oligonucleotide will bind to the cartridge.[16]

  • Wash the cartridge with 3 x 5 mL of 1.5 M ammonium hydroxide to remove failure sequences and other impurities.[16]

  • Flush the cartridge with 2 x 5 mL of deionized water.[16]

  • To detritylate the bound oligonucleotide, slowly pass 5 mL of 2% TFA solution through the cartridge. Wait for 5 minutes after the first 1 mL has passed through before flushing with the remaining solution.[16]

  • Flush the cartridge again with 2 x 5 mL of deionized water to remove the cleaved trityl group and residual acid.[16]

  • Elute the purified, detritylated oligonucleotide by slowly passing 1 mL of 20% acetonitrile solution through the cartridge and collect the eluate.[16]

Protocol 3: Ethanol Precipitation of Oligonucleotides

This is a standard protocol for concentrating and desalting oligonucleotides.[8][13]

Materials:

  • Oligonucleotide solution

  • 3 M Sodium Acetate, pH 5.2

  • 95-100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge

Procedure:

  • To your oligonucleotide solution, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 2.5 to 3 volumes of ice-cold 95-100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 30 minutes (or overnight for very dilute or short oligos).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet.

  • Gently wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and remove any remaining liquid with a pipette.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in the desired volume of sterile, nuclease-free water or buffer.

Visualizations

Detritylation_Side_Reactions DMT_Oligo 5'-DMT-Oligonucleotide Desired_Product 5'-OH-Oligonucleotide (Full-Length Product) DMT_Oligo->Desired_Product Desired Reaction DMT_Cation DMT+ Cation DMT_Oligo->DMT_Cation Byproduct Depurination Depurination (Apurinic Site) DMT_Oligo->Depurination Side Reaction (Prolonged Acid Exposure) Incomplete_Detritylation Incomplete Detritylation DMT_Oligo->Incomplete_Detritylation Side Reaction (Insufficient Acid/Time) Acid Acid (TCA or DCA) Chain_Cleavage Chain Cleavage Depurination->Chain_Cleavage During Basic Deprotection N_1_Sequence n-1 Sequence Incomplete_Detritylation->N_1_Sequence Leads to

Caption: Detritylation reaction pathways and potential side products.

Trityl_On_Purification_Workflow Start Crude Synthesis Mixture (Trityl-On FLP + Trityl-Off Failures) Load Load onto Reversed-Phase Column/Cartridge Start->Load Wash Wash with Low % Organic Solvent Load->Wash Failures_Out Trityl-Off Failure Sequences Elute Wash->Failures_Out Impurities Removed Detritylate On-Column Detritylation with Acid Wash->Detritylate FLP Retained DMT_Out Cleaved DMT Group Washed Away Detritylate->DMT_Out Elute Elute with Higher % Organic Solvent Detritylate->Elute Final_Product Purified Full-Length Oligonucleotide Elute->Final_Product

Caption: Workflow for trityl-on oligonucleotide purification.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Synthesis Review Synthesis Parameters Problem->Check_Synthesis Check_Detritylation Incomplete Detritylation? Check_Synthesis->Check_Detritylation Check_Depurination Excessive Depurination? Check_Detritylation->Check_Depurination No Optimize_Detritylation Increase Acid Strength/Time Check_Detritylation->Optimize_Detritylation Yes Check_Purification Review Purification Protocol Check_Depurination->Check_Purification No Optimize_Acid Use Milder Acid (DCA) Check_Depurination->Optimize_Acid Yes Optimize_Purification Optimize Wash/Elution Steps Or Change Method (e.g., to HPLC) Check_Purification->Optimize_Purification Solution Improved Yield and Purity Optimize_Detritylation->Solution Optimize_Acid->Solution Optimize_Purification->Solution

Caption: A logical troubleshooting guide for detritylation issues.

References

Technical Support Center: Catalyst Selection for Reactions with 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-(1-trityl-5-tetrazolyl)phenylboronic acid, with a focus on improving reaction efficiency, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?

Answer:

Failure of a Suzuki-Miyaura coupling reaction with this sterically hindered boronic acid can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. Highly active catalyst systems are often required.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

    • Recommendation: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings. Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Solvent Choice: The solvent system must be appropriate for the reactants and the catalyst system.

    • Recommendation: Aprotic polar solvents are often effective. Toluene, dioxane, and tetrahydrofuran (THF), often with the addition of water, are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation and homocoupling.

  • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-X bond (where X is a halide or triflate).

    • Recommendation: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 80-110 °C) may improve the reaction rate. However, be aware that higher temperatures can also increase the rate of side reactions.

  • Reagent Purity and Stability: The purity of the boronic acid, the coupling partner (aryl halide/triflate), and the catalyst is paramount. Boronic acids can degrade over time.

    • Recommendation: Use freshly sourced or purified reagents. The stability of the boronic acid can be improved by converting it to its corresponding pinacol ester or trifluoroborate salt.

Question 2: I am observing significant protodeboronation of my this compound. How can this be minimized?

Answer:

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with sterically hindered or electron-rich boronic acids. To minimize this:

  • Use Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Select a Milder or Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄).

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can increase its stability and reduce the rate of protodeboronation. These derivatives often hydrolyze in situ to generate the active boronic acid.

  • Increase the Reaction Rate: By using a more active catalyst system that promotes a faster cross-coupling reaction, the desired reaction can outcompete the slower protodeboronation side reaction.

Question 3: My reaction is producing a significant amount of homocoupling byproduct (biaryl of the boronic acid). What is the cause and how can I prevent it?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. To mitigate this:

  • Thoroughly Degas the Reaction Mixture: Ensure that the solvent and the reaction vessel are rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and by performing several vacuum/inert gas backfill cycles on the reaction flask.

  • Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present that can promote homocoupling.

  • Choose an Efficient Precatalyst System: If using a Pd(II) source, pair it with a ligand that facilitates rapid reduction to Pd(0) and stabilizes the active catalytic species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for a Suzuki-Miyaura reaction with this compound?

A1: For a sterically hindered substrate like this compound, a good starting point is a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base would be K₃PO₄ in a solvent system like toluene/water or dioxane/water.

Q2: Can the trityl protecting group be cleaved under the Suzuki-Miyaura reaction conditions?

A2: The trityl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, prolonged reaction times at high temperatures or the presence of strong acids could potentially lead to some deprotection. It is advisable to monitor the reaction for the appearance of the deprotected product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q4: Are there any alternatives to palladium catalysts for this type of reaction?

A4: While palladium catalysts are the most common and generally most effective for Suzuki-Miyaura reactions, nickel-based catalysts have also been developed and can be effective in some cases, particularly for cross-coupling with aryl chlorides.

Catalyst Performance Comparison

The following table summarizes the performance of several common palladium-based catalyst systems in Suzuki-Miyaura coupling reactions involving sterically hindered substrates. Note that the optimal conditions can vary depending on the specific coupling partners.

Catalyst System (Palladium Source + Ligand)Typical BaseTypical SolventTemperature (°C)General Performance with Sterically Hindered Substrates
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene/EtOH/H₂O80-100Moderate, may require higher catalyst loading and longer reaction times.
PdCl₂(dppf)K₃PO₄, Cs₂CO₃Dioxane, DMF80-110Good, often effective for a range of substrates.
Pd(OAc)₂ + SPhosK₃PO₄, CsFToluene/H₂O, DioxaneRT - 100Excellent, highly active for sterically hindered aryl chlorides and bromides.
Pd(OAc)₂ + XPhosK₃PO₄t-BuOH, TolueneRT - 100Excellent, broad applicability for challenging couplings.
Pd₂(dba)₃ + P(t-Bu)₃K₃PO₄DioxaneRT - 80Very high activity, particularly for aryl chlorides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Precatalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Dilute and Extract cool->extract purify Dry and Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield in Suzuki Coupling catalyst_check Is the catalyst system highly active? (e.g., Buchwald ligand) start->catalyst_check catalyst_solution Switch to a more active catalyst/ligand combination (e.g., Pd(OAc)2/SPhos). catalyst_check->catalyst_solution No base_check Is the base strong enough? (e.g., K3PO4) catalyst_check->base_check Yes base_solution Use a stronger base (e.g., K3PO4, Cs2CO3). base_check->base_solution No temp_check Is the temperature optimal? base_check->temp_check Yes temp_solution Increase temperature (e.g., 80-110 °C). temp_check->temp_solution No deboronation_check Is protodeboronation occurring? temp_check->deboronation_check Yes deboronation_solution Use anhydrous conditions or a more stable boronic acid derivative. deboronation_check->deboronation_solution Yes homocoupling_check Is homocoupling observed? deboronation_check->homocoupling_check No homocoupling_solution Ensure thorough degassing of the reaction mixture. homocoupling_check->homocoupling_solution Yes

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Solvent effects on the stability and reactivity of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-trityl-5-tetrazolyl)phenylboronic acid. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effects of solvents on the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised.

Q2: What are the most common applications of this compound?

A2: This compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl and heteroaryl structures. The tetrazole moiety is a common bioisostere for a carboxylic acid group in medicinal chemistry, making this reagent valuable in the synthesis of pharmaceutical intermediates.

Q3: Can the trityl protecting group be cleaved under typical Suzuki-Miyaura coupling conditions?

A3: The trityl (triphenylmethyl) group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, prolonged reaction times at elevated temperatures or the use of very strong bases could potentially lead to some deprotection. The trityl group is sensitive to acidic conditions.

Q4: Are there any known incompatibilities with certain solvents or reagents?

A4: Protic solvents, especially in the presence of trace acids, can promote protodeboronation, a common side reaction for boronic acids. Highly polar aprotic solvents like DMF and DMSO can be effective for dissolving the reactants but may complicate product purification. It is also known that some boronic acids can be degraded by copper salts, which is a consideration if considering copper-co-catalyzed reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Cause Troubleshooting Step Explanation
Poor Solubility of Reactants Screen different solvent systems. Consider using a mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) with a co-solvent like water or an aromatic solvent like toluene.The solubility of the boronic acid, aryl halide, and base is crucial for the reaction to proceed. A solvent system that dissolves all components at the reaction temperature is ideal. For instance, a 1:1 mixture of DMF and water has been shown to be effective in some Suzuki couplings where single solvents failed.[1]
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. Make sure the reaction is performed under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst.The active Pd(0) species is susceptible to oxidation. Degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is critical.
Protodeboronation of the Boronic Acid Use anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture if possible, or use a base that does not generate excessive water.Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids and can be exacerbated by protic solvents and acidic conditions.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The strength and solubility of the base can significantly impact the reaction rate and yield.The base activates the boronic acid for transmetalation. The optimal base can depend on the specific substrates and solvent system.
Issue 2: Formation of Impurities and Side Products

Possible Causes & Solutions

Cause Troubleshooting Step Explanation
Homocoupling of the Boronic Acid Ensure rigorous exclusion of oxygen from the reaction mixture. Lowering the reaction temperature might also help.Oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct. Thoroughly degassing the solvent is crucial.
Detritylation Avoid acidic conditions during workup. If detritylation is observed during the reaction, consider using a milder base or shorter reaction times.The trityl group is labile in acidic environments. If the desired product is the trityl-protected compound, maintain basic or neutral conditions throughout the synthesis and purification.
Formation of Boroxine Use the boronic acid soon after purchase or re-purify if it has been stored for a long time. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can be less reactive in some cases.While boroxines can also participate in Suzuki couplings, their reactivity can differ from the corresponding boronic acid.

Data Presentation: Solvent Effects on Stability and Reactivity

Solvent Class Examples Potential Effects on Stability Potential Effects on Reactivity (Suzuki-Miyaura) Considerations
Aprotic Polar Dioxane, THF, DMF, DMSO, AcetonitrileGenerally good stability. High polarity can help keep the boronic acid in solution, preventing degradation via dehydration to boroxine.Often good solvents for Suzuki-Miyaura couplings as they can dissolve the polar organometallic intermediates. DMF and DMSO can sometimes lead to higher yields but can be difficult to remove during workup.[2]DMF and DMSO can be challenging to remove completely and may require aqueous workups.
Aromatic Toluene, XyleneGood stability, especially under anhydrous conditions.Commonly used in Suzuki-Miyaura reactions, often in combination with a co-solvent and a phase-transfer catalyst if aqueous bases are used.May require higher reaction temperatures due to lower polarity and potentially lower solubility of some reactants.
Alcohols Isopropanol, n-ButanolCan lead to protodeboronation, especially at elevated temperatures or in the presence of trace acid. Can also form boronate esters.Can be effective solvents, particularly in combination with aqueous bases. The formation of boronate esters in situ might affect reactivity.Potential for side reactions with the boronic acid.
Water H₂OCan promote protodeboronation but is often used as a co-solvent with an organic solvent to dissolve the inorganic base.Often used in combination with organic solvents (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the dissolution of inorganic bases like K₂CO₃ or K₃PO₄.[1]The presence of water can increase the risk of protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol. The specific conditions, including the choice of solvent, base, and ligand, should be optimized for each specific substrate combination.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low/No Yield check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Screen different solvents or solvent mixtures check_solubility->change_solvent No check_catalyst Is the catalyst active and the reaction atmosphere inert? check_solubility->check_catalyst Yes change_solvent->check_catalyst use_fresh_catalyst Use fresh catalyst and ensure proper degassing check_catalyst->use_fresh_catalyst No check_protodeboronation Is protodeboronation a likely side reaction? check_catalyst->check_protodeboronation Yes use_fresh_catalyst->check_protodeboronation use_anhydrous Use anhydrous solvents and reagents check_protodeboronation->use_anhydrous Yes optimize_base Optimize the base check_protodeboronation->optimize_base No use_anhydrous->optimize_base

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Diaryl Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,5-diaryl tetrazoles is a critical process in the creation of novel therapeutic agents. This guide provides a comparative analysis of four prominent alternative methods for this synthesis, offering insights into their reagents, reaction conditions, and performance based on experimental data.

Method 1: One-Pot Reaction of Aryldiazonium Salts and Amidines

This approach offers a mild and efficient one-pot synthesis of 2,5-disubstituted tetrazoles. The reaction proceeds via the formation of an imino-triazene intermediate, followed by oxidative N-N bond formation and cyclization.[1][2][3]

Experimental Protocol

To a solution of aniline (1.0 mmol) in DMSO (3 mL) was added isoamyl nitrite (1.2 mmol) at room temperature, and the mixture was stirred for 15 minutes. Subsequently, amidine hydrochloride (1.2 mmol) and potassium carbonate (2.0 mmol) were added, and the reaction mixture was stirred for an additional 30 minutes. Then, a solution of I₂ (1.25 mmol) and KI (1.56 mmol) in DMSO (2 mL) was added, and the mixture was stirred at room temperature for one hour.[4] Upon completion, the reaction was quenched with aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Method 2: Silver-Catalyzed [3+2] Cycloaddition

This method utilizes a silver-catalyzed [3+2] cycloaddition of arenediazonium salts with α-diazocarbonyl compounds to produce 2,5-disubstituted tetrazoles.[5][6] This approach is noted for its broad substrate scope and tolerance of various functional groups.[5]

Experimental Protocol

In a reaction tube, the arenediazonium tosylate (0.5 mmol), α-diazocarbonyl compound (0.6 mmol), and DABCO (1.0 mmol) were dissolved in a 1:1 mixture of THF/DMF (5 mL). To this solution, a catalytic amount of silver nitrate (AgNO₃, 5 mol%) was added. The mixture was stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product was purified by flash column chromatography.

Method 3: Metal-Free N-Arylation with Diaryliodonium Salts

A regioselective, metal-free approach for the synthesis of 2,5-diaryl tetrazoles involves the N-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts. This method is advantageous for its mild conditions and avoidance of transition metal catalysts.[7][8]

Experimental Protocol

A mixture of the 5-aryl-1H-tetrazole (0.5 mmol), diaryliodonium salt (0.6 mmol), and potassium carbonate (1.0 mmol) in DMF (5 mL) was stirred at room temperature for 8-12 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous Na₂SO₄, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel.

Method 4: Copper-Catalyzed N-Arylation with Arylboronic Acids

This method presents a green and atom-efficient synthesis of 2,5-disubstituted tetrazoles through the direct coupling of N-H free tetrazoles and arylboronic acids. It utilizes a copper(I) oxide catalyst and molecular oxygen as the oxidant.[1][9][10]

Experimental Protocol

A mixture of the 5-substituted-1H-tetrazole (1.0 mmol), arylboronic acid (1.2 mmol), Cu₂O (5 mol%), and K₂CO₃ (2.0 mmol) in ethanol (10 mL) was stirred under an oxygen atmosphere (1 atm, balloon) at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed in vacuo. The residue was suspended in water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Performance Comparison

The following table summarizes the key quantitative data for the different synthetic methods, allowing for easy comparison.

MethodKey ReagentsCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)
One-Pot Diazonium/Amidine Reaction Aryldiazonium salt, AmidineI₂/KIDMSORT1-275-95[4]
Silver-Catalyzed [3+2] Cycloaddition Arenediazonium salt, α-Diazocarbonyl compoundAgNO₃THF/DMFRT12-2460-90[5]
Metal-Free N-Arylation 5-Aryl-1H-tetrazole, Diaryliodonium saltK₂CO₃DMFRT8-1270-95[7]
Copper-Catalyzed N-Arylation 5-Aryl-1H-tetrazole, Arylboronic acidCu₂OEthanol801270-92[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows and chemical transformations for the described synthetic methods.

G General Synthetic Pathway for 2,5-Diaryl Tetrazoles cluster_0 Method 1: One-Pot Diazonium/Amidine Reaction cluster_1 Method 2: Silver-Catalyzed [3+2] Cycloaddition cluster_2 Method 3: Metal-Free N-Arylation cluster_3 Method 4: Copper-Catalyzed N-Arylation Aryl Amine Aryl Amine Aryldiazonium Salt Aryldiazonium Salt Aryl Amine->Aryldiazonium Salt NaNO2, Acid Aryldiazonium SaltAmidine Aryldiazonium SaltAmidine Imino-triazene Intermediate Imino-triazene Intermediate Aryldiazonium SaltAmidine->Imino-triazene Intermediate Base 2,5-Diaryl Tetrazole 2,5-Diaryl Tetrazole Imino-triazene Intermediate->2,5-Diaryl Tetrazole I2/KI (Oxidative Cyclization) Arenediazonium Saltα-Diazocarbonyl Compound Arenediazonium Saltα-Diazocarbonyl Compound Arenediazonium Saltα-Diazocarbonyl Compound->2,5-Diaryl Tetrazole AgNO3 5-Aryl-1H-tetrazoleDiaryliodonium Salt 5-Aryl-1H-tetrazoleDiaryliodonium Salt 5-Aryl-1H-tetrazoleDiaryliodonium Salt->2,5-Diaryl Tetrazole Base 5-Aryl-1H-tetrazoleArylboronic Acid 5-Aryl-1H-tetrazoleArylboronic Acid 5-Aryl-1H-tetrazoleArylboronic Acid->2,5-Diaryl Tetrazole Cu2O, O2

Caption: Overview of four alternative synthetic routes to 2,5-diaryl tetrazoles.

experimental_workflow General Experimental Workflow start Start | Mix Reagents & Solvent reaction Reaction Stir under specified conditions (Time, Temp, Atmosphere) start->reaction workup Work-up Quench reaction, Extract with organic solvent, Wash and Dry reaction->workup purification Purification Column Chromatography workup->purification end End | Characterize pure 2,5-Diaryl Tetrazole purification->end

Caption: A generalized workflow for the synthesis and purification of 2,5-diaryl tetrazoles.

References

A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of pharmaceuticals. Objective comparisons are supported by experimental data and detailed methodologies.

Introduction to Purity Validation

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies require robust analytical methods to accurately quantify the purity of these compounds and to identify and quantify any impurities. This compound is a complex molecule containing multiple functional groups that can give rise to various process-related and degradation impurities. Therefore, employing orthogonal analytical techniques such as HPLC and NMR is essential for a comprehensive purity assessment.

This guide will compare the utility of reversed-phase HPLC with UV detection and quantitative ¹H NMR (qNMR) for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful separation technique widely used for the purity determination of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is suitable, providing excellent separation of the main component from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.05% v/v Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    5 90
    11 90
    11.1 40

    | 16 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10.0 mg of this compound and transfer to a 20 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Assessment

The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound.

Compound Retention Time (min) Area (%) Identity
Main Peak8.599.50This compound
Impurity A4.20.152-(1H-tetrazol-5-yl)phenylboronic acid (Detritylated)
Impurity B6.80.20Phenylboronic acid
Impurity C10.10.10Boroxine Trimer (Dehydration product)
Impurity D12.50.05Unknown
Total Impurities 0.50
Purity (Area %) 99.50
Advantages and Limitations of HPLC

Advantages:

  • High Sensitivity: Capable of detecting and quantifying impurities at very low levels (ppm).[2]

  • High Resolution: Excellent separation of closely related compounds.

  • Well-Established: A standard and widely accepted method for purity analysis in the pharmaceutical industry.

Limitations:

  • Requires a Reference Standard: For accurate quantification, a certified reference standard of the main compound and its impurities is needed.

  • Potential for Co-elution: Some impurities may co-elute with the main peak or other impurities.[2]

  • Response Factor Variation: Different compounds can have different UV responses, potentially leading to inaccurate quantification if not corrected with appropriate response factors.

  • Boronic Acid Instability: Aqueous mobile phases can make it difficult to differentiate boronic acids from their dehydrated anhydride products (boroxines).[3]

Nuclear Magnetic Resonance (NMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for an identical reference standard.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • Bruker Avance III 400 MHz spectrometer or equivalent.

Acquisition Parameters:

  • Solvent: Methanol-d4 (to break up boronic acid oligomers)[6]

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: zg30

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20.0 mg of this compound and 10.0 mg of maleic acid into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of Methanol-d4.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: qNMR Purity Assessment

The following table summarizes hypothetical data from the qNMR analysis.

Parameter Analyte Internal Standard (Maleic Acid)
Mass (mg) 20.1510.05
Molecular Weight ( g/mol ) 432.28116.07
Signal (ppm) 7.2-7.4 (m)6.3 (s)
Number of Protons (N) 152
Integral (I) 1.000.85
Purity of Standard (Pstd) -99.9%
Calculated Purity (%w/w) 99.45 -
Advantages and Limitations of NMR

Advantages:

  • Primary Method: Does not require a reference standard of the analyte for quantification.[4][5]

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Non-Destructive: The sample can be recovered after analysis.[5][7]

  • Universal Detection: Detects all proton-containing species, including residual solvents and water.[5]

Limitations:

  • Lower Sensitivity: Less sensitive than HPLC, making it challenging to detect impurities below the 0.1% level.[8]

  • Signal Overlap: Complex molecules can have overlapping signals in the ¹H NMR spectrum, complicating integration.

  • Requires Careful Parameter Optimization: Accurate quantification requires careful optimization of acquisition parameters, such as the relaxation delay.[9]

Comparison Summary and Recommendation

Both HPLC and qNMR are valuable techniques for the purity validation of this compound, each offering distinct advantages.

Feature HPLC qNMR
Principle Separation based on polaritySignal intensity proportional to molar concentration
Quantification Relative (Area %) or external standardAbsolute (with internal standard)
Sensitivity High (ppm level)Moderate (typically >0.1%)
Selectivity High for separable compoundsHigh for structurally distinct compounds
Reference Standard Required for analyte and impuritiesOnly for internal standard
Impurity Identification Based on retention time (requires standards)Provides structural information
Throughput HighModerate

Recommendation:

For a comprehensive purity assessment of this compound, a combination of HPLC and qNMR is recommended.

  • HPLC should be used as the primary method for routine purity testing and for the detection and quantification of low-level impurities due to its high sensitivity and resolving power.

  • qNMR should be employed as an orthogonal method to provide an independent, absolute measure of purity and to help identify unknown impurities.[5] It is also invaluable for confirming the identity and purity of in-house reference standards.

This dual-technique approach provides a robust and reliable assessment of purity, ensuring the quality and consistency of this critical pharmaceutical intermediate.

Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

PurityValidationWorkflow Purity Validation Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_results Results & Reporting Sample Test Sample of This compound Prep_HPLC Prepare HPLC Sample (Dilution & Filtration) Sample->Prep_HPLC Prep_NMR Prepare qNMR Sample (with Internal Standard) Sample->Prep_NMR HPLC Reversed-Phase HPLC Analysis Prep_HPLC->HPLC NMR Quantitative ¹H NMR Analysis Prep_NMR->NMR Data_HPLC HPLC Data Processing (Peak Integration, Area % Calculation) HPLC->Data_HPLC Data_NMR NMR Data Processing (Integration, Purity Calculation) NMR->Data_NMR Purity_HPLC Purity by HPLC (Area %) Impurity Profile Data_HPLC->Purity_HPLC Purity_NMR Absolute Purity by qNMR (%w/w) Structural Confirmation Data_NMR->Purity_NMR Comparison Compare Results Purity_HPLC->Comparison Purity_NMR->Comparison Final_Report Final Purity Assessment & Certificate of Analysis Comparison->Final_Report

Caption: Workflow for purity validation using HPLC and NMR.

References

A Comparative Guide to Angiotensin II Antagonist Synthesis: Yields of Different Boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans, is a critical area of study. A key step in the synthesis of many of these antihypertensive drugs is the Suzuki-Miyaura coupling reaction, which forms the characteristic biphenyl scaffold. The choice of the boronic acid precursor in this reaction can significantly impact the overall yield and efficiency of the synthesis. This guide provides a comparative analysis of the yields obtained using different boronic acid precursors in the synthesis of Losartan, Valsartan, and Irbesartan, supported by experimental data and detailed protocols.

Comparative Yields of the Suzuki-Miyaura Coupling Step

The following table summarizes the reported yields for the key Suzuki-Miyaura coupling step in the synthesis of Losartan, Valsartan, and Irbesartan, highlighting the impact of different boronic acid precursors.

Angiotensin II AntagonistBoronic Acid PrecursorCoupling PartnerReported Yield (%)
Losartan 4-methylphenylboronic acid2-bromobenzonitrile98%[1]
4-bromomethylphenylboronic acid2-bromobenzonitrileNot explicitly stated, but part of a high-yielding route.
2-(2-trityl-5-phenyltetrazole)boronic acidImidazole derivativeHigh-yielding[1]
Valsartan 4-tolylboronic acid2-chlorobenzonitrile98%[2]
Tetrazole-substituted boronic acidL-valine derivativeProblematic, catalyst intoxication reported.[3]
2-cyanophenylboronic acidL-valine derivativeUnsuccessful due to rapid deprotonation.[3]
Irbesartan 2-cyanophenylboronic acid3-(4-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one71%[4]
2-(2'-triphenylmethyl-2'H-tetrazol-5'-yl)phenylboronic acid3-(4-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneExcellent yield (exact % not specified)
Olmesartan 5-phenyl-1-benzyl-1H-tetrazolyl boronic acidAryl bromide82% (for the key coupling and hydrolysis step)
2-(2'-triphenylmethyl tetrazole-5-yl)borophenylic acid4-bromobenzaldehydeHigh-yielding (exact % not specified)[5]

Note: The yield of the Suzuki-Miyaura coupling is a critical factor in the overall efficiency of the synthesis of these active pharmaceutical ingredients.

Experimental Protocols

Below are detailed methodologies for the key Suzuki-Miyaura coupling reactions cited in this guide.

Losartan Synthesis

Reaction: Suzuki-Miyaura coupling of 2-bromobenzonitrile with 4-methylphenylboronic acid.

Protocol: A reaction mixture is prepared with 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), a base (e.g., K₂CO₃, 2 mmol), and a palladium nanoparticle (PdNP) catalyst (1 mol%) in a suitable solvent (e.g., acetone/water, 20 mL). The mixture is stirred at 35°C for 24 hours. The progress of the reaction is monitored by a suitable technique like HPLC. Upon completion, the product is isolated and purified to yield the biaryl intermediate.[1]

Valsartan Synthesis

Reaction: Scale-up of the heterogeneous Suzuki-Miyaura coupling of 2-chlorobenzonitrile with 4-tolylboronic acid.

Protocol: A 2 L three-necked round-bottom flask is equipped with a condenser and a mechanical stirring system. The aryl halide (2-chlorobenzonitrile, 100 g, 727.2 mmol, 1 equiv), 4-tolylboronic acid (99.94 g, 734.5 mmol, 1.01 equiv), and K₂CO₃ (110.55 g, 799.9 mmol, 1.1 equiv) are mixed in 1.454 L of ethanol (0.5 M with respect to the aryl halide). The mixture is heated to reflux (77 °C), after which the SiliaCat DPP-Pd catalyst (0.7 mol %) is added. The reaction progress is monitored by GC-MS. After completion, the catalyst is filtered, and the product is isolated from the filtrate.[2]

Irbesartan Synthesis

Reaction: Suzuki-Miyaura coupling of 3-[4-bromobenzyl]-2-butyl-1,3-diazo Spiro[2][2] non-1-en-4-one with 2-cyanophenylboronic acid.

Protocol: A 50 ml round bottom flask is charged with Pd(PPh₃)₄ (3.46 gm, 0.3 mmol), benzene (10 ml), 3-[4-bromobenzyl]-1,3-diazo Spiro[2][2] non-1-en-4-one (3.64 gm, 10 mmol), and 10 ml of an aqueous solution of sodium carbonate (2 M) under a nitrogen atmosphere. 2-cyanophenylboronic acid (1.616 gm, 11 mmol) in ethanol (5 ml) is then added slowly with continuous stirring. The mixture is refluxed for 8 hours. After the reaction is complete, H₂O₂ (0.5 ml) is added and the mixture is stirred for 1 hour to oxidize any remaining phenylboronic acid. The product is then extracted with ether, washed with a saturated NaCl solution, and dried over anhydrous sodium sulfate to yield the biphenyl intermediate.[4]

Visualizing the Synthetic Pathway

The following diagrams illustrate the generalized synthetic workflow and the core chemical transformations involved in the synthesis of Angiotensin II antagonists via Suzuki-Miyaura coupling.

G cluster_precursors Boronic Acid Precursors cluster_coupling_partners Coupling Partners BoronicAcid1 4-methylphenyl- boronic acid SuzukiCoupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) BoronicAcid1->SuzukiCoupling BoronicAcid2 4-tolyl- boronic acid BoronicAcid2->SuzukiCoupling BoronicAcid3 2-cyanophenyl- boronic acid BoronicAcid3->SuzukiCoupling BoronicAcid4 Tetrazole-substituted boronic acid BoronicAcid4->SuzukiCoupling CouplingPartner1 Aryl Halide/ Triflate CouplingPartner1->SuzukiCoupling CouplingPartner2 Heterocyclic Halide CouplingPartner2->SuzukiCoupling BiphenylIntermediate Biphenyl Intermediate SuzukiCoupling->BiphenylIntermediate FurtherSteps Further Synthetic Steps (e.g., Tetrazole formation, Side-chain modification) BiphenylIntermediate->FurtherSteps FinalAntagonist Angiotensin II Antagonist (Losartan, Valsartan, Irbesartan, etc.) FurtherSteps->FinalAntagonist

Caption: Generalized workflow for the synthesis of Angiotensin II antagonists.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid R-B(OH)₂ (Boronic Acid Precursor) Catalyst Pd(0) Catalyst BoronicAcid->Catalyst ArylHalide Ar-X (Aryl Halide/Triflate) ArylHalide->Catalyst Product R-Ar (Biphenyl Core) Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Catalyst

Caption: Key transformation in the Suzuki-Miyaura coupling step.

Conclusion

References

Mechanistic comparison of Chan-Lam and Suzuki couplings for N-arylation of tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanistic nuances, performance, and experimental protocols of Chan-Lam and Suzuki couplings for the N-arylation of tetrazoles, a critical transformation in medicinal chemistry.

The selective formation of N-aryl tetrazoles is a cornerstone in the synthesis of numerous pharmaceutical compounds. Two of the most powerful tools in the synthetic chemist's arsenal for this transformation are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Suzuki-Miyaura coupling. While both reactions achieve the same overall bond formation, they operate through distinct mechanistic pathways, offering different advantages and challenges concerning reaction conditions, substrate scope, and, most critically, regioselectivity. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

At a Glance: Key Differences

FeatureChan-Lam CouplingSuzuki Coupling
Catalyst Copper (e.g., Cu(OAc)₂, Cu₂O)Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Coupling Partner N-H bond of the tetrazoleTypically a tetrazole pre-functionalized with a halide or triflate
Arylating Agent Arylboronic acidArylboronic acid
Typical Conditions Often milder, can be run open to airRequires inert atmosphere, often higher temperatures
Key Challenge Regioselectivity (N1 vs. N2 arylation)Substrate availability (pre-functionalized tetrazoles)
Advantages Uses abundant and less expensive copper, tolerant of air and moisture.[1]Well-established, high-yielding, and often predictable.
Disadvantages Can require stoichiometric copper, regioselectivity can be an issue.Requires more expensive and air-sensitive palladium catalysts and ligands.

Mechanistic Comparison: A Tale of Two Metals

The fundamental difference between the Chan-Lam and Suzuki couplings lies in their catalytic cycles and the nature of the key intermediates.

The Chan-Lam Coupling: A Copper-Catalyzed Oxidative Process

The Chan-Lam N-arylation of tetrazoles is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A widely accepted mechanism involves the following key steps:

  • Transmetalation: The copper(II) catalyst reacts with the arylboronic acid to form a copper-aryl intermediate.

  • Coordination and Deprotonation: The N-H of the tetrazole coordinates to the copper center, followed by deprotonation to form a copper-tetrazolyl complex.

  • Oxidative Addition/Reductive Elimination: The copper(II) intermediate can undergo oxidation to a transient Cu(III) species, followed by reductive elimination to form the N-aryl tetrazole and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.

chan_lam_mechanism CuII Cu(II) Catalyst CuAr Ar-Cu(II) CuII->CuAr Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->CuAr TetH Tetrazole-H CuTet Ar-Cu(II)-Tetrazole TetH->CuTet CuAr->CuTet Coordination & Deprotonation CuIIITet Ar-Cu(III)-Tetrazole CuTet->CuIIITet Oxidation Product N-Aryl Tetrazole CuIIITet->Product Reductive Elimination CuI Cu(I) CuIIITet->CuI CuI->CuII Re-oxidation Oxidant O₂ (Air) Oxidant->CuII

Figure 1. Proposed catalytic cycle for the Chan-Lam N-arylation of tetrazoles.

A critical factor in the Chan-Lam coupling of 5-substituted tetrazoles is regioselectivity . The arylation can occur at either the N1 or N2 position of the tetrazole ring. Computational studies suggest that the regioselectivity is governed by both electronic and steric factors. The reaction tends to occur at the nitrogen atom with the highest Highest Occupied Molecular Orbital (HOMO) density in the tetrazolate anion. For 5-phenyltetrazole, steric hindrance between the C5 phenyl group and the incoming aryl group on the copper catalyst generally favors arylation at the less sterically hindered N2 position.[2]

The Suzuki Coupling: A Palladium-Catalyzed Cross-Coupling

The Suzuki coupling for N-arylation of tetrazoles typically requires a pre-functionalized tetrazole, such as an N-halotetrazole, although direct C-H activation routes are also being explored. The classical catalytic cycle involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the tetrazole-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by a base, transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the N-aryl tetrazole and regenerating the Pd(0) catalyst.

suzuki_mechanism Pd0 Pd(0) Catalyst PdIITet Tetrazole-Pd(II)-X Pd0->PdIITet Oxidative Addition TetX Tetrazole-X (X=Br, I) TetX->PdIITet PdIITetAr Tetrazole-Pd(II)-Ar PdIITet->PdIITetAr Transmetalation ArBOH2 ArB(OH)₂ + Base ArBOH2->PdIITetAr PdIITetAr->Pd0 Product N-Aryl Tetrazole PdIITetAr->Product Reductive Elimination

Figure 2. General catalytic cycle for the Suzuki N-arylation of a pre-functionalized tetrazole.

The regioselectivity in Suzuki couplings is predetermined by the position of the leaving group (halide or triflate) on the tetrazole ring. This offers a significant advantage in terms of controlling the isomer that is formed. However, it also presents the synthetic challenge of preparing the required regiochemically pure starting material. Furthermore, N-heterocycles, including tetrazoles, can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition and lower reaction efficiency.[3]

Performance Data: A Quantitative Comparison

The following tables summarize representative experimental data for the N-arylation of 5-phenyltetrazole using both Chan-Lam and Suzuki coupling methodologies. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons under identical conditions are scarce in the literature.

Table 1: Chan-Lam N-Arylation of 5-Phenyltetrazole with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)Regioisomer Ratio (N2:N1)
1Phenylboronic acidCu₂O (5)O₂/DMSO1001685>95:5
24-Methylphenylboronic acidCu₂O (5)O₂/DMSO1001692>95:5
34-Methoxyphenylboronic acidCu₂O (5)O₂/DMSO1001695>95:5
44-Chlorophenylboronic acidCu₂O (5)O₂/DMSO1001682>95:5
53-Nitrophenylboronic acidCu₂O (5)O₂/DMSO1001678>95:5

Data compiled from studies on copper-catalyzed N-arylation of tetrazoles.

Table 2: Suzuki C-C Coupling on a Pre-Arylated Tetrazole (Illustrative of Reactivity)

EntryArylboronic AcidCatalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G3 (3)Cs₂CO₃/Toluene/H₂O100295
24-Methylphenylboronic acidXPhos Pd G3 (3)Cs₂CO₃/Toluene/H₂O100298
34-Methoxyphenylboronic acidXPhos Pd G3 (3)Cs₂CO₃/Toluene/H₂O100296
44-Chlorophenylboronic acidXPhos Pd G3 (3)Cs₂CO₃/Toluene/H₂O100291
53-Nitrophenylboronic acidXPhos Pd G3 (3)Cs₂CO₃/Toluene/H₂O100288

Data is illustrative of Suzuki coupling reactivity on a tetrazole scaffold, specifically the coupling of various arylboronic acids with 1-benzyl-5-bromo-1H-tetrazole.[4]

Experimental Protocols

Protocol 1: General Procedure for Chan-Lam N-Arylation of 5-Phenyltetrazole

To a reaction vessel are added 5-phenyltetrazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and copper(I) oxide (0.05 mmol, 5 mol%). The vessel is charged with dimethyl sulfoxide (DMSO) (5 mL). The reaction mixture is stirred under an atmosphere of oxygen (balloon) at 100 °C for 16 hours. After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenyltetrazole.

Protocol 2: General Procedure for Suzuki C-C Coupling of 1-Benzyl-5-bromo-1H-tetrazole

In a nitrogen-filled glovebox, a vial is charged with 1-benzyl-5-bromo-1H-tetrazole (0.5 mmol), the respective arylboronic acid (0.75 mmol), cesium carbonate (1.0 mmol), and a palladium catalyst such as XPhos Pd G3 (0.015 mmol, 3 mol%). Toluene (2.5 mL) and water (0.5 mL) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the 1-benzyl-5-aryltetrazole product.[4]

Conclusion and Outlook

Both the Chan-Lam and Suzuki couplings are highly effective methods for the N-arylation of tetrazoles, each with its own set of advantages and disadvantages. The Chan-Lam coupling offers the benefits of using a more abundant and less expensive metal catalyst and can often be performed under milder, aerobic conditions. Its primary challenge lies in controlling the regioselectivity, which is influenced by a subtle interplay of electronic and steric effects. In contrast, the Suzuki coupling provides excellent control over regioselectivity through the use of pre-functionalized tetrazoles. However, this method generally requires stricter inert conditions, more expensive palladium catalysts and ligands, and the synthesis of the requisite starting materials can be a limiting factor.

The choice between these two powerful reactions will ultimately depend on the specific goals of the synthesis. For exploratory and diversity-oriented synthesis where mixtures of regioisomers may be acceptable or separable, the Chan-Lam coupling provides a rapid and cost-effective entry. For target-oriented synthesis where a specific regioisomer is required, the Suzuki coupling, despite its higher cost and more demanding conditions, offers a more direct and predictable route. Future research in this area will likely focus on the development of more selective Chan-Lam catalysts and milder, more versatile Suzuki protocols for the direct N-arylation of C-H bonds in tetrazoles, further blurring the lines between these two indispensable synthetic methodologies.

References

Validating the structure of synthesized biaryltetrazoles via spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of newly synthesized biaryltetrazoles, a class of compounds with significant applications in medicinal chemistry, is paramount for their intended biological activity and therapeutic efficacy. Validating the correct isomeric structure and confirming the successful synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the robust structural elucidation of biaryltetrazoles, supported by experimental data and detailed protocols.

Spectroscopic Techniques for Structural Elucidation: A Head-to-Head Comparison

A multi-spectroscopic approach is often essential for the unambiguous structural determination of biaryltetrazoles. Each technique provides unique and complementary information about the molecular structure.

Spectroscopic MethodInformation ProvidedKey AdvantagesCommon Alternatives & Limitations
¹H NMR Provides information on the number, environment, and connectivity of protons.High resolution, readily available, excellent for determining the substitution pattern on the aryl rings.Can have overlapping signals in complex molecules. Does not directly probe the tetrazole ring nitrogens.
¹³C NMR Details the carbon framework of the molecule, including the tetrazole ring carbon.Provides information on the number and type of carbon atoms. The chemical shift of the tetrazole carbon is a key diagnostic marker.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
¹⁵N NMR Directly probes the nitrogen atoms of the tetrazole ring, allowing for unambiguous isomer determination.Highly sensitive to the electronic environment of the nitrogen atoms, making it a powerful tool for distinguishing between N1- and N2-substituted isomers.Lower natural abundance of ¹⁵N requires specialized techniques (e.g., HMBC) or isotopic labeling for enhanced sensitivity.[1][2][3]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.High sensitivity and accuracy in mass determination, crucial for confirming the molecular formula. Fragmentation patterns can provide structural insights.Isomers may not be distinguishable by mass alone.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and simple method to confirm the presence of key functional groups like the tetrazole ring and substituents on the aryl rings.Provides limited information on the overall molecular structure and connectivity.

Comparative Spectroscopic Data for a Model Biaryltetrazole

To illustrate the application of these techniques, consider the hypothetical structure of 5-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole. The expected spectroscopic data are summarized below.

Spectroscopic Data ¹H NMR (DMSO-d₆, 500 MHz) ¹³C NMR (DMSO-d₆, 125 MHz) ¹⁵N NMR (DMSO-d₆) Mass Spectrometry (ESI-MS) Infrared (IR) Spectroscopy (KBr, cm⁻¹)
Chemical Shifts (δ, ppm) / m/z / Wavenumber (cm⁻¹) 8.05 (d, 2H), 7.85 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 2.35 (s, 3H)155.5 (C-tetrazole), 142.0, 140.5, 130.0, 129.5, 128.0, 127.5, 21.0 (CH₃)Characteristic shifts for N1, N2, N3, and N4 of the tetrazole ring.[1]m/z: 251.10 [M+H]⁺~3100 (N-H stretch), ~1610 (C=N stretch), ~1450-1500 (Aromatic C=C stretch), ~1000-1100 (Tetrazole ring vibrations)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

General Synthesis of Biaryltetrazoles

A common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5]

  • Nitrile Synthesis: The corresponding biaryl nitrile is synthesized via standard cross-coupling reactions (e.g., Suzuki coupling) followed by cyanation.

  • Cycloaddition: The biaryl nitrile is dissolved in a suitable solvent like dimethylformamide (DMF) or toluene. Sodium azide and a catalyst, such as zinc chloride or ammonium chloride, are added. The reaction mixture is heated under reflux for several hours to days.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to protonate the tetrazole ring. The product is then extracted with an organic solvent and purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized biaryltetrazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁵N NMR: For natural abundance samples, 2D correlation experiments like ¹H-¹⁵N HMBC are often employed to detect the nitrogen signals indirectly.[1] These experiments are set up to detect long-range couplings between protons and nitrogen atoms.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) is a common technique for these molecules.[6] Acquire the spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

  • Analysis: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized biaryltetrazole.

G Workflow for Biaryltetrazole Structural Validation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_validation Final Validation Synthesis Biaryltetrazole Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups? MS Mass Spectrometry Purification->MS Correct Mass? H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment N_NMR ¹⁵N NMR / HMBC C_NMR->N_NMR Carbon Skeleton Structure_Validation Structure Confirmed N_NMR->Structure_Validation Isomer Confirmation

References

A comparative study of catalysts for cross-coupling reactions involving tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of tetrazole rings through cross-coupling reactions is a cornerstone in medicinal chemistry and materials science, enabling the synthesis of a diverse array of compounds with significant biological and physical properties. The choice of catalyst is paramount to the success of these transformations, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of palladium, copper, and nickel catalysts commonly employed in cross-coupling reactions involving tetrazoles, supported by experimental data and detailed protocols.

Overview of Catalytic Systems

Cross-coupling reactions on the tetrazole scaffold primarily involve C-C bond formation, typically at the C5 position, and C-N bond formation at the N2 position. The three most prominent classes of catalysts for these transformations are based on palladium, copper, and nickel.

  • Palladium catalysts are highly versatile and widely used for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. They offer high efficiency and functional group tolerance but can be costly.

  • Copper catalysts are particularly effective for Chan-Lam (C-N) N-arylation of tetrazoles and are a more economical alternative to palladium. These reactions often proceed under mild conditions.

  • Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, especially for C-N cross-coupling reactions, and can exhibit unique reactivity.

The following sections provide a detailed comparison of these catalytic systems, including performance data, experimental protocols, and mechanistic insights.

Performance Comparison of Catalysts

The efficacy of a catalyst is highly dependent on the specific reaction, substrates, and conditions. Below is a summary of representative data for palladium, copper, and nickel catalysts in cross-coupling reactions with tetrazoles.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Halotetrazoles with Arylboronic Acids
EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
11-Benzyl-5-iodotetrazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1285
21-Benzyl-5-iodotetrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1292
31-Phenyl-5-chlorotetrazolePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane1878
41-Phenyl-5-chlorotetrazole4-Acetylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane1872
Table 2: Copper-Catalyzed Chan-Lam N-Arylation of 5-Substituted Tetrazoles with Arylboronic Acids[1]
EntryTetrazoleArylboronic AcidCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15-Phenyl-1H-tetrazolePhenylboronic acidCu₂O (5)DMSO1002495
25-Phenyl-1H-tetrazole4-Methoxyphenylboronic acidCu₂O (5)DMSO1002498
35-(4-Chlorophenyl)-1H-tetrazolePhenylboronic acidCuI (5)DMSO1002491
45-Methyl-1H-tetrazolePhenylboronic acidCu(OAc)₂ (10)DMSO1002485
Table 3: Nickel-Catalyzed Buchwald-Hartwig Amination of 5-Halotetrazoles with Amines
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
11-Phenyl-5-bromotetrazoleMorpholineNiCl₂(dme) (10)IPr·HCl (20)NaOtBuDioxane1288
21-Phenyl-5-bromotetrazoleAnilineNiCl₂(dme) (10)IPr·HCl (20)NaOtBuDioxane1675
31-(4-Methoxyphenyl)-5-chlorotetrazolePiperidineNiBr₂·3H₂O (10)Bipyridine (20)K₂CO₃t-AmylOH2482
41-(4-Methoxyphenyl)-5-chlorotetrazolen-ButylamineNiBr₂·3H₂O (10)Bipyridine (20)K₂CO₃t-AmylOH2478

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these cross-coupling reactions.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a mixture of the 5-halotetrazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added the solvent (e.g., Toluene/H₂O, 4:1, 5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam N-Arylation[1]

A mixture of the 5-substituted-1H-tetrazole (1.0 mmol), arylboronic acid (1.5 mmol), and copper catalyst (e.g., Cu₂O, 0.05 mmol) in a suitable solvent (e.g., DMSO, 3 mL) is stirred in a vessel open to the air (or under an oxygen atmosphere). The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired 2,5-disubstituted tetrazole.

Protocol 3: General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an argon atmosphere, the nickel precatalyst (e.g., NiCl₂(dme), 0.1 mmol), ligand (e.g., IPr·HCl, 0.2 mmol), and base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous solvent (e.g., dioxane, 2 mL) is added, followed by the 5-halotetrazole (1.0 mmol) and the amine (1.2 mmol). The tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

Mechanistic Overview and Catalytic Cycles

Understanding the catalytic cycles provides a logical framework for optimizing reaction conditions and troubleshooting.

Palladium-Catalyzed Suzuki-Miyaura Coupling Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ (Base) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² Prod 5-Aryl-Tetrazole (Ar¹-Ar²) React1 5-Halo-Tetrazole (Ar¹-X) React2 Arylboronic Acid (Ar²-B(OR)₂) Chan_Lam_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I) Oxidation Oxidation CuI->Oxidation O₂ CuII Cu(II) Oxidation->CuII Coordination Coordination & Transmetalation CuII->Coordination Ar-B(OH)₂ Tetrazole-H CuIII Ar-Cu(III)-Tet Coordination->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI N-Aryl-Tetrazole Prod N-Aryl-Tetrazole React1 Tetrazole React2 Arylboronic Acid Buchwald_Hartwig_Ni_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)L₂-X OxAdd->NiII_Aryl AmineCoord Amine Coordination NiII_Aryl->AmineCoord HNR₂ NiII_Amine [Ar-Ni(II)L₂(HNR₂)]⁺X⁻ AmineCoord->NiII_Amine Deprotonation Deprotonation NiII_Amine->Deprotonation Base NiII_Amido Ar-Ni(II)L₂(NR₂) Deprotonation->NiII_Amido RedElim Reductive Elimination NiII_Amido->RedElim RedElim->Ni0 Ar-NR₂ Prod 5-Amino-Tetrazole (Ar-NR₂) React1 5-Halo-Tetrazole (Ar-X) React2 Amine (HNR₂)

A Comparative Guide to the Efficacy of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid and its Alternatives in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex biaryl molecules is a cornerstone of modern drug discovery and materials science. Sequential cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful tool for the controlled assembly of these architectures. The choice of the boronic acid reagent is critical to the success of these multi-step syntheses, influencing reactivity, selectivity, and overall yield. This guide provides a comparative analysis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid and other relevant ortho-substituted phenylboronic acids in the context of sequential cross-coupling reactions.

While direct, quantitative comparisons of this compound in sequential couplings are not extensively documented in peer-reviewed literature, its application in the industrial synthesis of the angiotensin II receptor antagonist, Irbesartan, underscores its viability as a robust coupling partner.[1][2][3][4] This guide leverages available data on the Irbesartan synthesis and compares the broader class of ortho-tetrazolylphenylboronic acids with other functionalized analogs to provide a useful reference for researchers.

Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a sequential cross-coupling strategy is largely dictated by the nature of its ortho-substituent. This substituent can influence the electronic properties of the boronic acid and introduce steric hindrance, both of which affect the transmetalation step in the catalytic cycle. The trityl-protected tetrazole group in this compound serves as a bulky, sterically demanding substituent. The tetrazole moiety itself is a key pharmacophore, often used as a bioisostere for a carboxylic acid group.[5]

For a meaningful comparison, we will consider two classes of alternatives: the unprotected 2-(1H-tetrazol-5-yl)phenylboronic acid and other ortho-substituted phenylboronic acids such as 2-nitrophenylboronic acid and 2-methoxyphenylboronic acid.

Boronic AcidKey FeaturesTypical Reaction ConditionsObserved YieldsReferences
This compound Trityl group offers protection and steric bulk. Used in Irbesartan synthesis.Pd or Ni catalyst, two-phase solvent system (e.g., THF/water, DME/water), inorganic base (e.g., K₂CO₃).Not explicitly reported in comparative studies, but successful in multi-step industrial synthesis.[1][2]
2-(1H-tetrazol-5-yl)phenylboronic acid Unprotected tetrazole allows for further functionalization. May require specific conditions to avoid side reactions with the acidic proton.Tandem Suzuki-hydrogenolysis protocols have been developed for related structures.Moderate to good yields have been reported for the synthesis of 2,5-diaryl tetrazoles via a one-pot Suzuki-hydrogenolysis approach.[5]
2-Nitrophenylboronic acid Electron-withdrawing nitro group can influence reactivity. Steric hindrance is a significant factor.Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), bulky phosphine ligands (e.g., SPhos, XPhos), various bases (e.g., K₂CO₃, K₃PO₄).Yields can be high (70-98%) but are highly dependent on the choice of ligand and reaction conditions to overcome steric hindrance.[6][7][8]
2-Methoxyphenylboronic acid Electron-donating methoxy group. Can participate in chelation with the metal center, potentially influencing reactivity.Pd catalysts and various bases. Often used in competition experiments to determine relative transmetalation rates.Generally provides good to excellent yields in standard Suzuki couplings.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Suzuki-Miyaura coupling reactions involving the classes of boronic acids discussed.

General Protocol for Suzuki-Miyaura Coupling (adapted from Irbesartan Synthesis)

This protocol is based on the conditions described for the synthesis of Irbesartan, employing a two-phase solvent system which can be effective for large-scale reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Potassium carbonate (2.0 mmol)

  • Solvent system: A mixture of an organic solvent (e.g., Tetrahydrofuran or 1,2-dimethoxyethane) and water (typically in a 3:1 to 5:1 ratio).

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.

  • Add the organic solvent and stir the mixture to dissolve the reactants.

  • Add the aqueous solution of potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid

This protocol highlights the importance of ligand selection for sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Nitrophenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • In a reaction flask, combine the aryl halide, 2-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Visualizing Reaction Workflows

Diagrams can clarify complex experimental procedures and reaction pathways. Below are Graphviz DOT scripts for generating such visualizations.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sequential_Coupling_Workflow cluster_workflow Sequential Suzuki Coupling Experimental Workflow Start Start: Dihaloarene (X-Ar-Y) Step1 First Suzuki Coupling + R1-B(OH)2 + Pd Catalyst, Base Start->Step1 Intermediate Intermediate Product (R1-Ar-Y) Step1->Intermediate Purification1 Optional: Purification Intermediate->Purification1 Step2 Second Suzuki Coupling + R2-B(OH)2 + Pd Catalyst, Base Intermediate->Step2 One-Pot Purification1->Step2 Final_Product Final Product (R1-Ar-R2) Step2->Final_Product Purification2 Purification Final_Product->Purification2 End Characterization Purification2->End

Caption: A generalized workflow for a sequential Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reaction Kinetics of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific kinetic data for this compound, this document focuses on the well-established principles of the Suzuki-Miyaura cross-coupling reaction, in which this boronic acid serves as a crucial reagent. The guide offers a comparison with other classes of boronic acids, detailed experimental protocols for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.

Introduction to this compound

This compound is a specialized organoboron compound. The trityl group provides significant steric bulk and serves as a protecting group for the tetrazole nitrogen. The boronic acid moiety is the reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

General Principles of Suzuki-Miyaura Reaction Kinetics

The Suzuki-Miyaura reaction is a versatile and widely used method for synthesizing biaryls, vinylarenes, and polyolefins. The reaction mechanism involves a catalytic cycle with a palladium catalyst.[1] The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), leading to the formation of a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[2] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step involves the activation of the boronic acid by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1]

The overall rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the substrates (both the boronic acid and the organic halide), the choice of palladium catalyst and ligands, the base, the solvent, and the reaction temperature.[4]

Comparative Analysis of Boronic Acid Reactivity

The following table provides an illustrative comparison of the relative initial reaction rates for different classes of boronic acids. This data is generalized from established principles and should be considered as a guide for relative reactivity.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits faster transmetalation compared to alkylboronic acids.[5]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can enhance the rate of the transmetalation step.[5][6]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation process.[5]
Aryl (Ortho-Substituted)2-Tolylboronic AcidVariableSteric hindrance from ortho-substituents can significantly impact the rate of transmetalation.[7] The bulky trityl-tetrazolyl group on the target molecule is expected to have a significant steric effect.
Heteroaryl2-Thiopheneboronic AcidVariableThe stability of the boronic acid and the electronic nature of the heteroaryl ring influence reactivity.

Based on its structure, this compound possesses a bulky ortho-substituent. This significant steric hindrance is expected to influence the transmetalation step of the Suzuki-Miyaura reaction. The electronic properties of the tetrazole ring may also play a role in modulating the reactivity of the boronic acid.

Experimental Protocols

For a comprehensive kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-defined experimental protocol is essential. The following is a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This point is marked as time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) to halt the catalytic process.[6]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)2 Base PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

This diagram outlines the systematic workflow for conducting a kinetic study of the Suzuki-Miyaura reaction.

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution & Sampling cluster_analysis Analysis prep_reagents Prepare Reagents & Internal Standard setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction initiate_reaction Initiate Reaction (t=0) at Constant Temperature setup_reaction->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction in Aliquots sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis data_processing Process Data & Determine Concentrations hplc_analysis->data_processing kinetic_plot Plot Concentration vs. Time data_processing->kinetic_plot rate_determination Determine Initial Rate kinetic_plot->rate_determination

Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction.

References

A Comparative Guide to the Cross-Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. A key consideration in the application of this powerful reaction is the reactivity of the aryl halide coupling partner. This guide provides an objective comparison of the performance of different aryl halides—specifically aryl chlorides, bromides, and iodides—in a representative Suzuki-Miyaura coupling reaction, supported by experimental data.

Relative Reactivity of Aryl Halides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl.[1] Consequently, aryl iodides are typically the most reactive, followed by aryl bromides, with aryl chlorides being the least reactive and often requiring more specialized and robust catalytic systems for efficient coupling.[2] However, significant advancements in catalyst and ligand design have expanded the scope of less reactive aryl chlorides, making them more attractive substrates due to their lower cost and wider availability.[2]

Quantitative Data Presentation

The following table summarizes the performance of different aryl halides in a Suzuki-Miyaura cross-coupling reaction with p-tolylboronic acid. The data is compiled from a study focused on developing a mild and aqueous protocol for this transformation.[3]

Aryl HalideProductYield (%)
4-Chloro-benzaldehyde4'-Methyl-biphenyl-4-carbaldehyde98
4-Bromo-N,N-dimethylaniline4-Dimethylamino-4'-methyl-biphenyl99
4-Iodoanisole4-Methoxy-4'-methyl-biphenylNot specified, but generally high yields are reported for aryl iodides under similar conditions.

Note: The yield for 4-Iodoanisole was not explicitly provided in the referenced table but is generally high in Suzuki-Miyaura reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of different aryl halides.

General Procedure for Suzuki-Miyaura Cross-Coupling in an Aqueous Medium[3]

A mixture of the aryl halide (0.1 mmol), p-tolylboronic acid (0.15 mmol), potassium carbonate (K₂CO₃, 0.3 mmol), and a palladium/SPhos catalyst (5 mol%) is prepared in a water-acetonitrile (4:1, 1 mL) solvent system. The reaction mixture is stirred at 37°C for 18 hours. Following the reaction, the product is isolated via flash chromatography.

Ligand-Free Suzuki-Miyaura Cross-Coupling[4]

In a flask, the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%) are mixed in WEB (3 mL). The mixture is stirred at room temperature for the specified time. The reaction solution is then extracted with diethyl ether (4 x 10 mL). The final product is purified using column chromatography on silica gel with a hexane/ethyl acetate (9:1 v/v) eluent.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide (Ar-X, X=Cl, Br, I) mixing Combine Reagents reagents->mixing boronic_acid p-Tolylboronic Acid (Ar'-B(OH)2) boronic_acid->mixing catalyst Palladium Catalyst (e.g., Pd/SPhos) catalyst->mixing base Base (e.g., K2CO3) base->mixing solvent Solvent (e.g., Water/Acetonitrile) solvent->mixing stirring Stir at 37°C for 18h mixing->stirring extraction Extraction stirring->extraction purification Flash Chromatography extraction->purification product Isolated Biaryl Product (Ar-Ar') purification->product

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) + Base Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

2-(1-trityl-5-tetrazolyl)phenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 2-(1-trityl-5-tetrazolyl)phenylboronic acid

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to recognize the hazards associated with this compound. The compound must be handled as hazardous waste. All handling should occur within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification: Based on GHS classifications, this compound is a flammable solid that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2] The tetrazole moiety suggests that the compound may pose an explosion risk under certain conditions, such as exposure to heat, shock, or friction.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A flame-retardant lab coat that fully covers the arms and is fastened.
Respiratory Use a NIOSH-approved respirator if dusts are generated.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling hazardous laboratory chemicals.[5]

Step-by-Step Disposal Procedure

Principle of Disposal: this compound and its containers must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[6][7] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[8]

Waste Segregation and Collection

Proper segregation is the first step in safe disposal.

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound", its CAS number (143722-25-2), and appropriate hazard pictograms (e.g., Flammable, Irritant, Health Hazard).[1][5]

Solid Waste Disposal

This category includes the pure compound and any contaminated disposable materials.

  • Unused/Expired Chemical : Collect the original solid compound in its container or a compatible, sealed waste container. Do not mix with other waste types.

  • Contaminated Materials : Items such as gloves, weighing paper, and paper towels that are lightly contaminated should be placed in a designated, sealed plastic bag or container labeled as hazardous solid waste.[9]

  • Spill Cleanup : In case of a spill, avoid generating dust.[6] Collect the material using spark-proof tools and place it in a closed container for disposal.[8] Ensure the area is then decontaminated.

Liquid Waste Disposal

This includes solutions from experiments or rinsates from cleaning.

  • Reaction Mixtures : Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Solvent Compatibility : Ensure the waste container is compatible with the solvent used. Do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[9]

  • Rinsates : All rinsates from the decontamination of glassware must be collected as hazardous liquid waste.[5]

Decontamination of Glassware

Thorough decontamination is necessary before glassware can be reused or disposed of.

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[5] This can be achieved by rinsing with a dilute solution of a base like sodium bicarbonate, followed by a water rinse. All rinsates from this process must also be collected as hazardous liquid waste.[5]

  • Final Rinse : After decontamination, a final rinse with deionized water can be performed. This final rinse water should also be collected as hazardous waste.[5]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Storage and Pickup
  • Store all sealed and labeled waste containers in a designated, secure satellite accumulation area that is away from heat or ignition sources.[2]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal, which typically involves contacting the Environmental Health & Safety (EHS) department.[7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Contaminated Glassware cluster_final Final Steps start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Place in labeled, sealed hazardous solid waste container. solid_waste->collect_solid storage Store waste in designated Satellite Accumulation Area collect_solid->storage collect_liquid Pour into labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid collect_liquid->storage decon Decontaminate Glassware (Solvent rinse -> Base wash -> Water rinse) glassware->decon collect_rinsate Collect all rinsates as hazardous liquid waste. decon->collect_rinsate collect_rinsate->collect_liquid pickup Arrange for pickup by EHS or licensed waste contractor storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(1-trityl-5-tetrazolyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS No. 143722-25-2). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC26H21BN4O2
Molecular Weight432.3 g/mol [1]
AppearanceFlammable solid[1][2]

Hazard Identification

This compound is classified as a flammable solid that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2] The tetrazole moiety presents a potential risk of explosion when subjected to heat, shock, or friction.[3][4] Boronic acids, as a class, are known to cause skin, eye, and respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][5][6][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][7]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][6]

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][7][9]

    • The work area should be clean and free of clutter.

    • Keep away from heat, sparks, open flames, and hot surfaces.[2][10]

    • Use non-sparking tools and explosion-proof electrical equipment.[2][10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2][10]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling :

    • Keep the container tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.[7]

    • Avoid all personal contact, including inhalation of dust or vapors.[4][5]

    • Do not eat, drink, or smoke when using this product.[8]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands again before leaving the laboratory.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][7]

  • Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]

  • Regulatory Compliance : Dispose of all chemical waste in accordance with federal, state, and local regulations.[5][11] Do not pour waste down the drain.[5]

  • Container Disposal : Dispose of empty containers as unused product.[11] Do not re-use empty containers.[11]

Emergency Procedures

Spill Response

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5]

  • Collect : Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][10]

  • Clean : Clean the spill area thoroughly.

First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]
Skin Contact Immediately remove all contaminated clothing.[4] Flush skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation occurs.[4]
Inhalation Remove from exposure and move to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[6] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6][8]

Workflow Diagrams

Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Clear work area and remove ignition sources prep2->prep3 ppe4 Wear NIOSH-approved respirator ppe1 Wear chemical safety goggles ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear flame-resistant lab coat ppe2->ppe3 ppe3->ppe4 handle1 Keep container closed when not in use ppe4->handle1 handle2 Transfer solid carefully to avoid dust handle1->handle2 handle3 Avoid all personal contact handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 disp1 Collect all waste in a labeled hazardous waste container handle4->disp1 disp2 Dispose of waste according to regulations disp1->disp2

Caption: Step-by-step workflow for handling this compound.

Emergency_Spill_Response spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure area is well-ventilated evacuate->ventilate contain Contain spill with inert absorbent material ventilate->contain collect Collect material into a suitable disposal container contain->collect clean Clean spill area thoroughly collect->clean dispose Dispose of waste as hazardous clean->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-trityl-5-tetrazolyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(1-trityl-5-tetrazolyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.